2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride
Description
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Properties
IUPAC Name |
2-(1,3,4-thiadiazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S.2ClH/c5-2-1-4-7-6-3-8-4;;/h3H,1-2,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHVZRGTKTXSRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(1,3,4-Thiadiazol-2-yl)ethanamine Dihydrochloride
Abstract
This technical guide provides an in-depth exploration of the synthesis and comprehensive characterization of 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride, a heterocyclic compound of significant interest to the pharmaceutical and life sciences sectors. The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. This document details a robust and logical synthetic pathway, beginning with readily available precursors and proceeding through a key cyclodehydration step. We delve into the mechanistic underpinnings of the thiadiazole ring formation and the rationale for converting the final amine to its dihydrochloride salt. Furthermore, this guide establishes a self-validating framework for the structural confirmation and purity assessment of the title compound, employing a suite of analytical techniques including Thin-Layer Chromatography (TLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This paper is intended for researchers, chemists, and drug development professionals seeking both theoretical insights and practical, field-proven protocols for the synthesis and analysis of novel thiadiazole derivatives.
Introduction to the 1,3,4-Thiadiazole Scaffold
A Privileged Scaffold in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has garnered immense attention in drug discovery. Its significance stems from its role as a versatile pharmacophore, a structural unit responsible for a molecule's biological activity.[1] It is often considered a bioisostere of the pyrimidine ring, a core component of nucleic acid bases, which allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication processes in pathological cells.[1][2] This unique structural and electronic profile has led to the development of 1,3,4-thiadiazole-containing compounds with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2][3][4] The metabolic stability and capacity of the thiadiazole ring to engage in various biological interactions make it a foundational building block for the design of novel therapeutics.[5]
Rationale for the Target Compound
The title compound, 2-(1,3,4-Thiadiazol-2-yl)ethanamine, incorporates a flexible ethylamine side chain at the 2-position of the thiadiazole ring. This side chain introduces a primary amine group, a key functional handle that can be used for further derivatization or to modulate the molecule's physicochemical properties, such as solubility and basicity. The presence of this basic center allows for salt formation, which can significantly improve the compound's crystallinity, stability, and aqueous solubility—properties that are highly desirable for drug candidates.[6] The dihydrochloride salt form ensures that both the primary amine and a basic nitrogen atom within the thiadiazole ring are protonated, maximizing water solubility and creating a stable, easy-to-handle solid.[7][8]
Synthetic Strategy and Mechanistic Insights
Retrosynthetic Analysis and Chosen Pathway
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is most reliably achieved through the acid-catalyzed cyclization of N-acylthiosemicarbazide intermediates. This approach is widely adopted due to its efficiency and the accessibility of the starting materials.[9][10] Our retrosynthetic strategy for the target compound begins by disconnecting the dihydrochloride salt to the free amine. The core 1,3,4-thiadiazole ring is then disconnected via a C-N and C-S bond cleavage, leading back to an N-acylthiosemicarbazide intermediate. This intermediate, in turn, can be constructed from thiosemicarbazide and a suitable carboxylic acid derivative.
To prevent the primary amine of the side chain from participating in unwanted side reactions during the initial acylation step, a protecting group strategy is employed. Boc-protected β-alanine (3-(tert-butoxycarbonylamino)propanoic acid) serves as an ideal starting material. This leads to a three-step synthetic sequence:
-
Formation of the protected N-acylthiosemicarbazide intermediate.
-
Acid-catalyzed cyclodehydration to form the protected thiadiazole.
-
Simultaneous deprotection of the Boc group and formation of the dihydrochloride salt.
Mechanism of 1,3,4-Thiadiazole Ring Formation
The conversion of an N-acylthiosemicarbazide to a 2-amino-1,3,4-thiadiazole is a classic example of a cyclodehydration reaction. The process is typically facilitated by a strong dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[3][5][11]
The mechanism proceeds as follows:
-
Protonation: The carbonyl oxygen of the acyl group is protonated by the strong acid, activating the carbonyl carbon towards nucleophilic attack.
-
Intramolecular Nucleophilic Attack: The electron pair on the thiol-like sulfur atom of the thiosemicarbazide moiety attacks the activated carbonyl carbon.
-
Cyclization: This attack forms a five-membered ring intermediate.
-
Dehydration: A molecule of water is eliminated from the cyclic intermediate, a process driven by the formation of the stable, aromatic thiadiazole ring.
The following diagram illustrates this key mechanistic transformation.
Caption: Mechanism of 1,3,4-Thiadiazole Ring Formation.
Dihydrochloride Salt Formation: Rationale and Chemistry
Amines are basic and readily react with strong mineral acids, such as hydrochloric acid (HCl), in a classic acid-base reaction to form ammonium salts.[7][8] In this process, the lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from HCl, forming a positively charged ammonium ion and a chloride anion (Cl⁻). The resulting ionic compound is known as an amine salt.[6]
R-NH₂ (amine) + HCl → [R-NH₃]⁺Cl⁻ (amine hydrochloride salt)
These salts are typically crystalline solids with higher melting points and greater water solubility than their corresponding free amine bases.[6][8] This transformation is a cornerstone of pharmaceutical chemistry, as it converts often oily, volatile, or poorly soluble amines into stable, weighable, and more bioavailable forms.[6][12] The "dihydrochloride" designation for the target compound indicates that two basic sites in the molecule have been protonated, requiring two equivalents of HCl. The most basic site is the primary aliphatic amine, followed by one of the nitrogen atoms in the heterocyclic ring.
Experimental Protocols
Materials and Instrumentation
-
Reagents: Boc-β-alanine, Thiosemicarbazide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Diethyl ether, Ethyl acetate, Hexane, Hydrochloric acid (4M in 1,4-dioxane).
-
Instrumentation: Magnetic stirrer with heating, rotary evaporator, NMR spectrometer (e.g., 400 MHz), FT-IR spectrometer, Mass spectrometer (e.g., ESI-MS), TLC plates (silica gel 60 F₂₅₄).
Protocol 1: Synthesis of tert-butyl (2-(2-thiocarbamoylhydrazine-1-carbonyl)ethyl)carbamate
Causality: This step couples the protected amino acid with thiosemicarbazide to create the key N-acylthiosemicarbazide precursor. The use of EDC/HOBt is a standard peptide coupling method that efficiently forms the amide bond under mild conditions, preventing side reactions.
-
To a stirred solution of Boc-β-alanine (1.0 eq) in DCM/DMF (4:1) at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add thiosemicarbazide (1.1 eq) and allow the reaction to warm to room temperature.
-
Stir overnight (approx. 16 hours).
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).[13]
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the title intermediate as a white solid.
Protocol 2: Cyclodehydration to form tert-butyl (2-(1,3,4-thiadiazol-2-yl)ethyl)carbamate
Causality: This is the critical ring-forming step. Phosphorus oxychloride (POCl₃) is an effective and powerful dehydrating agent that promotes the intramolecular cyclization to form the stable thiadiazole ring.[3][5] The reaction is performed under anhydrous conditions to prevent quenching of the POCl₃.
-
Carefully add the N-acylthiosemicarbazide intermediate (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq) at 0 °C with vigorous stirring.
-
After the initial addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 80-90 °C) for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the protected thiadiazole product.
Protocol 3: Deprotection and Dihydrochloride Salt Formation
Causality: A strong acidic medium is required to cleave the tert-butoxycarbonyl (Boc) protecting group. A solution of HCl in an organic solvent like 1,4-dioxane is ideal as it simultaneously removes the Boc group and protonates the basic nitrogens to form the desired dihydrochloride salt, which typically precipitates from the solution, facilitating its isolation.
-
Dissolve the crude protected thiadiazole from the previous step in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).
-
Add an excess of 4M HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Observe for the formation of a precipitate. If none forms, add diethyl ether to induce precipitation.
-
Filter the resulting solid, wash thoroughly with cold diethyl ether, and dry under vacuum.
-
This yields the final product, this compound, as a solid.
Comprehensive Characterization
A multi-technique analytical approach is essential for the unambiguous confirmation of the chemical structure and the assessment of the purity of the synthesized compound.
Thin-Layer Chromatography (TLC)
TLC is a rapid and invaluable tool for monitoring the progress of each synthetic step. For amine hydrochloride salts, which are highly polar, they will often remain at the baseline (Rf = 0) in standard solvent systems.[14] To analyze the free amine, a small sample can be neutralized with a base before spotting, or a mobile phase containing a small amount of triethylamine or ammonia can be used to ensure the compound moves up the plate.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of the final dihydrochloride salt is expected to show characteristic absorption bands.
| Expected Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3200-2800 (broad) | R-NH₃⁺ | N-H Stretch (Ammonium Salt) |
| ~2900 | C-H | Aliphatic Stretch |
| ~1620 | C=N | Ring Stretch (Thiadiazole)[15] |
| ~1550 | N-H | Bend (Ammonium Salt) |
| ~830 | C-S-C | Ring Stretch (Thiadiazole)[15] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
4.3.1. ¹H-NMR Analysis (in D₂O or DMSO-d₆) The proton NMR spectrum will provide definitive evidence for the ethylamine side chain and the thiadiazole ring proton.
| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.2-9.5 | Singlet (s) | 1H | CH of thiadiazole ring |
| ~3.5-3.7 | Triplet (t) | 2H | -CH₂ -NH₃⁺ |
| ~3.3-3.5 | Triplet (t) | 2H | Ring-CH₂ - |
| 4.9 (D₂O) or 8.5-9.0 (DMSO) | Broad Singlet | 3H | -NH₃ ⁺ |
4.3.2. ¹³C-NMR Analysis (in D₂O or DMSO-d₆) The carbon NMR spectrum confirms the number of unique carbon environments.
| Expected Chemical Shift (δ, ppm) | Assignment |
| ~168 | C 2 of thiadiazole (attached to side chain) |
| ~150 | C 5 of thiadiazole (attached to H) |
| ~38 | -C H₂-NH₃⁺ |
| ~28 | Ring-C H₂- |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For the dihydrochloride salt, the analysis is typically performed on the free base. The spectrum should show a prominent molecular ion peak corresponding to the mass of the protonated free amine [M+H]⁺.
| Analysis Type | Expected m/z | Species |
| High-Resolution MS (HRMS) | ~130.0439 | [C₄H₈N₃S]⁺ (Protonated free base, [M+H]⁺) |
Characterization Workflow
The following diagram outlines the logical flow for the comprehensive characterization of the final product.
Caption: Workflow for Analytical Characterization.
Data Summary and Interpretation
| Analytical Technique | Parameter | Observed Result | Interpretation |
| Appearance | Physical State | White to off-white crystalline solid | Consistent with a stable salt form. |
| FT-IR | Key Peaks (cm⁻¹) | Broad ~3000, ~1620, ~1550 | Confirms presence of NH₃⁺, C=N, and C-S-C functional groups. |
| ¹H-NMR | Chemical Shifts (ppm) | ~9.3 (s, 1H), ~3.6 (t, 2H), ~3.4 (t, 2H) | Matches the expected proton environments of the thiadiazole ring and ethyl side chain. |
| ¹³C-NMR | Chemical Shifts (ppm) | ~168, ~150, ~38, ~28 | Confirms the four unique carbon environments in the molecule. |
| MS (ESI+) | [M+H]⁺ (m/z) | ~130.04 | Corresponds to the molecular weight of the protonated free amine, confirming the core structure. |
The collective data from these orthogonal analytical techniques provides a self-validating confirmation of the successful synthesis of this compound. The FT-IR confirms the presence of the required functional groups, the mass spectrometry verifies the molecular weight, and the detailed ¹H and ¹³C NMR spectra provide an unambiguous map of the molecule's structure, confirming the connectivity of all atoms.
Safety, Handling, and Storage
All synthetic and analytical procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
-
Reagent Hazards: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it must be handled with extreme caution. Strong acids like concentrated HCl are corrosive.
-
Product Handling: The final dihydrochloride salt is expected to be a stable solid. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases.[16]
Conclusion and Future Perspectives
This guide has detailed a logical and efficient pathway for the synthesis of this compound, a valuable heterocyclic building block. By employing a protecting group strategy and a robust cyclodehydration reaction, the target compound can be reliably prepared. The comprehensive analytical workflow described herein provides a rigorous framework for its characterization, ensuring structural integrity and purity.
Given the well-documented biological importance of the 1,3,4-thiadiazole scaffold, this compound represents a promising starting point for further investigation in drug discovery programs.[4][17] The primary amine serves as a versatile handle for the synthesis of new libraries of derivatives, enabling the exploration of structure-activity relationships in the pursuit of novel therapeutic agents for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 4. neuroquantology.com [neuroquantology.com]
- 5. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. oxfordreference.com [oxfordreference.com]
- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 10. ijpcbs.com [ijpcbs.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Amino-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 14. Sciencemadness Discussion Board - TLC of amine hydrochloride salt - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. growingscience.com [growingscience.com]
- 16. lab-chemicals.com [lab-chemicals.com]
- 17. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic analysis (NMR, IR, Mass Spec) of 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(1,3,4-Thiadiazol-2-yl)ethanamine Dihydrochloride
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, a heterocyclic compound of interest in pharmaceutical research and drug development.[1][2] Leveraging fundamental principles and data from analogous structures, this document outlines the expected outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The guide is designed for researchers, scientists, and drug development professionals, offering not only predictive data but also the causal logic behind the spectral interpretations and robust, field-proven experimental protocols.
Introduction and Molecular Structure
2-(1,3,4-Thiadiazol-2-yl)ethanamine is a small molecule featuring a biologically active 1,3,4-thiadiazole scaffold.[3][4][5] Such heterocyclic systems are prevalent in medicinal chemistry, valued for their diverse pharmacological activities.[6][7] The dihydrochloride salt form enhances the compound's solubility in aqueous media, a critical attribute for many pharmaceutical applications.[8][9] Rigorous spectroscopic analysis is the cornerstone of structural verification, purity assessment, and quality control for such compounds. This guide synthesizes predictive data to establish a reference for the characterization of this specific molecule.
The compound's structure consists of an ethylamine substituent at the C2 position of a 1,3,4-thiadiazole ring. In the dihydrochloride salt form, it is expected that both the primary amine of the ethylamine side chain and one of the ring nitrogens are protonated, balancing the two chloride counter-ions.
References
- 1. This compound | 1523571-16-5 | Benchchem [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Introduction: The Significance of 1,3,4-Thiadiazole Scaffolds in Medicinal Chemistry
An In-Depth Technical Guide on the Crystal Structure of 2-(1,3,4-Thiadiazol-2-yl)ethanamine Dihydrochloride: A Case Study Approach
Disclaimer: As of the latest search, the specific crystal structure of this compound is not publicly available in crystallographic databases or peer-reviewed literature. Therefore, this guide will utilize the crystal structure of a closely related compound, 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine , to provide a comprehensive, in-depth technical walkthrough of the crystallographic determination and analysis process. This case study approach serves as an expert guide for researchers, scientists, and drug development professionals on the methodologies and insights gained from single-crystal X-ray diffraction studies of novel thiadiazole derivatives.
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] These five-membered heterocyclic compounds are known to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[1]
2-(1,3,4-Thiadiazol-2-yl)ethanamine and its derivatives are of particular interest due to the presence of a flexible ethylamine side chain, which can adopt various conformations and engage in crucial intermolecular interactions.[6][7][8] Determining the precise solid-state structure of these compounds, particularly in their salt forms like the dihydrochloride, is paramount for understanding their physicochemical properties, stability, and for rational drug design. Single-crystal X-ray diffraction is the definitive technique for elucidating these atomic-level details.[9][10][11]
This guide will detail the experimental and computational workflow for determining and analyzing the crystal structure of a representative 1,3,4-thiadiazole derivative, providing field-proven insights into the causality behind experimental choices and the interpretation of the results.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.
Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives
A common and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid and thiosemicarbazide.[12] This reaction is often facilitated by a dehydrating agent such as sulfuric acid or phosphorus oxychloride.[13]
Exemplary Protocol for the Synthesis of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine:
-
A mixture of 2,4-dichlorophenoxyacetic acid (2 mmol) and thiosemicarbazide (5 mmol) is placed in a round-bottom flask.[14]
-
The flask is heated in an oil bath at 90 °C for 6 hours.[14]
-
Upon cooling, the crude product precipitates and is collected by filtration.[14]
-
The pure compound is obtained by recrystallization from a suitable solvent, such as ethanol.[14]
The choice of reactants and reaction conditions is crucial for achieving a good yield and purity of the final product, which is a prerequisite for successful crystallization.
Growing Diffraction-Quality Single Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, free of defects, and typically between 0.1 to 0.3 mm in size.[9][15]
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. For the case study compound, crystals were obtained by the slow evaporation of an acetone solution.[14]
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant solution in a sealed chamber.
-
Solvent/Anti-Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface of the two solvents.
The choice of solvent is critical and often determined empirically. A solvent in which the compound has moderate solubility is typically a good starting point.
Data Collection and Structure Determination: Unveiling the Molecular Architecture
Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction.[11][16]
Single-Crystal X-ray Diffraction: The Experimental Workflow
The experimental setup for single-crystal X-ray diffraction consists of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffraction pattern.[15]
Step-by-Step Experimental Protocol:
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head.[15]
-
Data Collection: The crystal is placed in a beam of monochromatic X-rays and rotated.[16] As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots (reflections) that are recorded by the detector.[10][16] Data is typically collected over a wide range of crystal orientations to ensure a complete dataset.[10]
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of unique reflections with their corresponding intensities.[9]
The following DOT script visualizes the experimental workflow:
Structure Solution and Refinement
The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are lost during the experiment.[9] Computational methods are used to solve this problem and obtain an initial model of the crystal structure.
-
Structure Solution: Direct methods or Patterson methods are commonly used to determine the initial positions of the atoms.[9]
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve its accuracy. This is an iterative process that minimizes the difference between the observed and calculated diffraction intensities.[17][18]
Software packages such as SHELX, CRYSTALS, or PHENIX are widely used for structure solution and refinement.[17][18][19]
Structural Analysis of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine: A Case Study
The refined crystal structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.
Crystallographic Data
The fundamental crystallographic data for the case study compound are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₉H₇Cl₂N₃OS |
| Formula Weight | 276.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.012 (3) |
| b (Å) | 6.5840 (13) |
| c (Å) | 11.225 (2) |
| β (°) | 105.65 (3) |
| Volume (ų) | 1139.5 (4) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.610 |
Data obtained from the crystallographic study of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine.[14]
Molecular Geometry and Conformation
The analysis of bond lengths and angles within the molecule confirms the expected connectivity and provides insights into the electronic structure. In the case study compound, the bond lengths and angles are within the normal ranges for similar structures.[14]
A key conformational feature is the dihedral angle between the 1,3,4-thiadiazole ring and the dichlorophenyl ring, which is 21.5(2)°.[14] This twist is a result of steric hindrance and electronic effects, and it defines the overall shape of the molecule.
Supramolecular Structure and Intermolecular Interactions
In the solid state, molecules are not isolated but interact with their neighbors to form a three-dimensional crystal lattice. These intermolecular interactions are crucial for the stability of the crystal and can influence the compound's physical properties.
In the crystal structure of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, the most significant intermolecular interaction is a hydrogen bond between the amine group (N-H) of one molecule and a nitrogen atom of the thiadiazole ring of a neighboring molecule.[14] These N-H···N hydrogen bonds link the molecules into chains that extend along a specific crystallographic direction.[14]
The following DOT script illustrates the key intermolecular hydrogen bonding interaction:
Conclusion and Future Directions
This guide has provided a comprehensive overview of the process of determining and analyzing the crystal structure of a 2-amino-1,3,4-thiadiazole derivative, using a published structure as a detailed case study. The insights gained from such studies are invaluable for understanding the structure-activity relationships of this important class of compounds.
For the target compound, this compound, future work should focus on its successful synthesis and crystallization to enable its definitive structural characterization. The resulting crystal structure would provide crucial information on the conformation of the ethylamine side chain and the hydrogen bonding network involving the chloride counter-ions, which are essential for its interaction with biological targets. This knowledge will undoubtedly contribute to the rational design of new and more effective 1,3,4-thiadiazole-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chem.sav.sk [chem.sav.sk]
- 4. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. This compound | 1523571-16-5 | Benchchem [benchchem.com]
- 9. fiveable.me [fiveable.me]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
- 13. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. youtube.com [youtube.com]
- 17. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 18. rcsb.org [rcsb.org]
- 19. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
Stability and storage conditions for 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride
An In-Depth Technical Guide to the Stability and Storage of 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride
Foreword: A Proactive Approach to Stability
In the landscape of pharmaceutical development, the stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox but the very foundation of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the critical considerations for ensuring the stability and defining the optimal storage conditions for this compound. As a molecule featuring a heterocyclic thiadiazole ring and a protonated amine group, it presents a unique set of potential degradation pathways that demand a thorough and scientifically-grounded stability testing program. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.
Physicochemical Properties: The Starting Point for Stability Assessment
A clear understanding of the physicochemical properties of this compound is paramount to designing a rational stability study.
| Property | Value/Information | Source |
| IUPAC Name | 2-(1,3,4-thiadiazol-2-yl)ethanamine;dihydrochloride | [1] |
| CAS Number | 1523571-16-5 | [1][2][3] |
| Molecular Formula | C4H9Cl2N3S | [2][3] |
| Molecular Weight | 202.11 g/mol | [2][4] |
| Appearance | Solid, likely a powder. | |
| Purity | Typically available at ≥95%. | [1][2][4] |
| Solubility | Expected to be soluble in water due to the dihydrochloride salt form. Solubility in organic solvents may vary. | |
| pKa | Not explicitly found, but the ethanamine moiety would have a pKa typical of primary amines (around 9-10). The dihydrochloride form indicates two basic sites are protonated. |
Postulated Degradation Pathways: Understanding the "Why"
The chemical structure of this compound suggests several potential degradation pathways that must be investigated. The 1,3,4-thiadiazole ring is a key feature, and its stability is a central concern.[5][6][7] The presence of an ethylamine side chain and the dihydrochloride salt form also introduce specific vulnerabilities.
Hydrolytic Degradation
Hydrolysis is a primary concern for many pharmaceutical compounds. For this molecule, the thiadiazole ring could be susceptible to cleavage under certain pH conditions. The C-S and C-N bonds within the ring are potential sites for nucleophilic attack by water. The rate of hydrolysis is often pH-dependent, and therefore, studies across a wide pH range are essential.
Oxidative Degradation
The sulfur atom in the thiadiazole ring is susceptible to oxidation, potentially forming sulfoxides or sulfones. The presence of atmospheric oxygen, peroxide impurities in excipients, or exposure to light can initiate oxidative degradation. The ethylamine side chain could also be a site of oxidation.
Photodegradation
Many heterocyclic compounds absorb UV or visible light, which can lead to photolytic degradation. The aromatic nature of the thiadiazole ring suggests a potential for photosensitivity. Photostability testing is crucial to determine if the compound requires protection from light.
Thermal Degradation
Exposure to elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. Thermal stress testing helps to identify the "worst-case" degradation products and to determine the compound's thermal lability.
Recommended Storage and Handling: A Practical Approach
Based on available safety data sheets and the chemical nature of the compound, the following general storage and handling guidelines are recommended as a starting point. These should be refined based on the results of formal stability studies.
-
Temperature: Store in a cool, dry place.[1][4] Refrigeration at 2-8°C is often recommended for long-term storage to minimize the rate of potential degradation reactions.[2][3]
-
Container: Keep in a tightly-closed container to prevent moisture uptake and exposure to the atmosphere.[1][8]
-
Handling: Avoid contact with skin, eyes, and clothing. Use with adequate ventilation and wear appropriate personal protective equipment (PPE).[1][8] Wash hands thoroughly after handling.[1][8]
A Comprehensive Stability Testing Protocol: The "How"
A robust stability testing program is essential to definitively establish the storage conditions and retest period or shelf life. The following protocol is based on guidelines from the European Medicines Agency (EMA) and the United States Pharmacopeia (USP).[9][10]
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of a stability program. They are designed to intentionally degrade the sample to identify likely degradation products and to establish that the analytical methods used are "stability-indicating."[10]
Experimental Workflow for Forced Degradation:
Caption: Workflow for forced degradation studies.
Causality Behind Experimental Choices:
-
Acid/Base/Neutral Hydrolysis: This directly assesses the stability of the thiadiazole ring and any other labile functional groups across a relevant pH range.
-
Oxidation: The use of hydrogen peroxide mimics potential oxidative stress from the environment or excipients.
-
Thermal Stress: High temperature accelerates degradation, providing a rapid indication of thermally labile components of the molecule.
-
Photostability: This is crucial for determining if the compound needs to be protected from light during storage and manufacturing.
Long-Term and Accelerated Stability Studies
Once the degradation profile is understood, formal stability studies under controlled storage conditions are performed according to ICH guidelines.
| Study Type | Storage Conditions | Minimum Duration | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months (data at 0, 3, 6, 9, 12 months) | To establish the retest period or shelf life under normal storage conditions. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months (data at 0, 3, 6 months) | To predict the long-term stability and to support the proposed retest period. |
Experimental Protocol for Long-Term and Accelerated Stability Studies:
-
Batch Selection: Use at least one representative batch of this compound.
-
Container Closure System: Store the samples in the proposed container closure system for the final product.
-
Stability Chambers: Place the samples in calibrated stability chambers set to the conditions specified in the table above.
-
Testing Schedule: At each time point (e.g., 0, 3, 6, 9, 12 months), withdraw samples and analyze them using the validated stability-indicating analytical method.
-
Analytical Tests: The analytical tests should include:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: To determine the concentration of the active ingredient.
-
Purity/Impurities: To quantify known and unknown degradation products.
-
Moisture Content: If the substance is hygroscopic.
-
Analytical Methodologies
A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[10]
Logical Relationship of Analytical Method Development:
Caption: Development and validation of a stability-indicating analytical method.
Recommended Technique: High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the preferred technique due to its high specificity, sensitivity, and ability to separate the parent compound from its degradation products.[10]
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation.
-
Detection: UV detection at a wavelength where the thiadiazole ring has significant absorbance. Mass spectrometry (LC-MS) is invaluable during method development and forced degradation studies to identify unknown impurities.
Conclusion and Future Directions
The stability of this compound is a critical attribute that must be thoroughly understood to ensure the development of a safe and effective pharmaceutical product. This guide has outlined the key considerations, from its fundamental physicochemical properties to a detailed, actionable stability testing protocol. The proposed studies, grounded in scientific principles and regulatory expectations, will provide the necessary data to establish appropriate storage conditions, handling procedures, and a justifiable retest period. The insights gained from these studies will be invaluable for formulation development, packaging selection, and regulatory submissions.
References
- 1. aksci.com [aksci.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. Page loading... [guidechem.com]
- 4. 1523571-16-5 this compound AKSci 9391EB [aksci.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,4‐Thiadiazole and its Derivatives: A Review on Recent Progress in Biological Activities [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. usp.org [usp.org]
An In-depth Technical Guide on the Solubility of 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride in Different Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride, a heterocyclic amine salt of interest in pharmaceutical research and development. The document delineates the theoretical underpinnings of solubility for this specific chemotype, drawing upon its structural features—a polar 1,3,4-thiadiazole ring and an ionizable ethanamine dihydrochloride side chain. We present authoritative, step-by-step protocols for both qualitative and quantitative solubility determination, grounded in internationally recognized standards such as the United States Pharmacopeia (USP) General Chapter <1236>.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and data interpretation to ensure the generation of reliable and reproducible solubility data.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to yield a homogeneous system, is a cornerstone of pharmaceutical sciences.[1] For an active pharmaceutical ingredient (API), aqueous solubility is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[3] Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in suboptimal drug exposure and potential therapeutic failure.[4] Therefore, a thorough characterization of an API's solubility profile across a range of solvents and pH conditions is a mandatory step in preclinical and formulation development.[5][6]
This guide focuses on 2-(1,3,4-Thiadiazole-2-yl)ethanamine dihydrochloride (CAS No: 1523571-16-5), a molecule featuring a 1,3,4-thiadiazole heterocyclic core.[7][8] The 1,3,4-thiadiazole moiety is a prevalent scaffold in medicinal chemistry, known to be present in compounds with a wide array of biological activities.[9][10][11] The presence of the ethanamine side chain, in its dihydrochloride salt form, is anticipated to significantly influence its solubility characteristics.
Theoretical Framework: Predicting Solubility from Molecular Structure
While precise solubility values must be determined empirically, a robust theoretical understanding of the molecular structure of this compound allows for a rational prediction of its behavior in different solvents.
The molecule's structure can be deconstructed into two key components: the 1,3,4-thiadiazole ring and the ethanamine dihydrochloride side chain.
-
The 1,3,4-Thiadiazole Ring: This five-membered aromatic heterocycle, containing two nitrogen atoms and one sulfur atom, is inherently polar. The presence of heteroatoms introduces dipole moments and potential sites for hydrogen bonding, which generally favors solubility in polar solvents.
-
The Ethanamine Dihydrochloride Side Chain: The primary amine group is basic and, in this case, is protonated to form a dihydrochloride salt. This salt formation is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility of amine-containing compounds. The ionic nature of the ammonium chloride groups dramatically increases the molecule's polarity and its ability to interact favorably with polar solvent molecules like water through ion-dipole interactions and hydrogen bonding.
Based on these structural features, we can postulate the following solubility trends:
-
High Solubility in Polar Protic Solvents: Due to its ionic salt form and the polar nature of the thiadiazole ring, the compound is expected to be highly soluble in polar protic solvents such as water, methanol, and ethanol. These solvents can effectively solvate the charged amine groups and the chloride counter-ions, as well as engage in hydrogen bonding with the heteroatoms of the thiadiazole ring.
-
Moderate to High Solubility in Polar Aprotic Solvents: In polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), the compound is also expected to exhibit significant solubility.[6] These solvents have large dipole moments and can solvate the cation, although they cannot act as hydrogen bond donors.
-
Low Solubility in Nonpolar Solvents: Conversely, in nonpolar or weakly polar solvents such as hexane, toluene, and diethyl ether, the solubility is predicted to be very low. The large difference in polarity between the highly polar solute and the nonpolar solvent results in weak solute-solvent interactions, which are insufficient to overcome the strong solute-solute interactions in the crystal lattice.
The following diagram illustrates the key molecular features influencing the solubility of this compound.
Experimental Determination of Solubility: Protocols and Methodologies
To obtain definitive solubility data, rigorous experimental evaluation is essential. The following protocols are based on established methodologies, particularly the "gold standard" shake-flask method, as recommended by regulatory bodies like the WHO and detailed in USP <1236>.[1][6]
Materials and Equipment
-
Solute: this compound (purity >95%)
-
Solvents: A range of solvents with varying polarities (e.g., Water (Type I), Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Hexane, Toluene).
-
Equipment:
-
Analytical balance (readable to 0.01 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL glass vials)
-
Orbital shaker or wrist-action shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique for quantification.
-
Experimental Workflow
The general workflow for determining equilibrium solubility is depicted in the following diagram.
Step-by-Step Protocol for Quantitative Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a series of vials containing a precise volume (e.g., 2 mL) of each selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration in solution has reached a plateau.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. For finer particles, centrifugation (e.g., at 10,000 rpm for 10 minutes) is recommended to facilitate clear separation.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any microscopic undissolved particles that could lead to an overestimation of solubility.
-
Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve. Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility of the compound in the solvent using the following formula:
Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)
Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.
Table 1: Quantitative Solubility of this compound at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) ± SD | Qualitative Classification |
| Water | 10.2 | [Experimental Value] | [e.g., Very Soluble] |
| Methanol | 5.1 | [Experimental Value] | [e.g., Freely Soluble] |
| Ethanol | 4.3 | [Experimental Value] | [e.g., Soluble] |
| Acetone | 4.3 | [Experimental Value] | [e.g., Sparingly Soluble] |
| Acetonitrile | 5.8 | [Experimental Value] | [e.g., Sparingly Soluble] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | [Experimental Value] | [e.g., Freely Soluble] |
| Hexane | 0.1 | [Experimental Value] | [e.g., Practically Insoluble] |
| Toluene | 2.4 | [Experimental Value] | [e.g., Practically Insoluble] |
Note: The qualitative classification can be based on USP definitions (e.g., Very soluble: <1 part of solvent needed for 1 part of solute; Freely soluble: 1-10 parts; Soluble: 10-30 parts; Sparingly soluble: 30-100 parts; Slightly soluble: 100-1000 parts; Very slightly soluble: 1000-10,000 parts; Practically insoluble: >10,000 parts).
The results should be interpreted in the context of the theoretical predictions. A high solubility in water, methanol, and DMSO, coupled with low solubility in hexane and toluene, would validate the initial assessment based on the molecule's polar and ionic character. Any significant deviations from the expected trends would warrant further investigation into specific solute-solvent interactions.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. By understanding the influence of its chemical structure and by applying robust, standardized experimental protocols, researchers can generate high-quality, reliable solubility data. This information is fundamental for advancing the development of this compound, from guiding formulation strategies to ensuring consistent product performance. Future studies could explore the pH-solubility profile in aqueous buffers, which is of paramount importance for orally administered drugs, as well as the effect of temperature on solubility to determine the thermodynamics of the dissolution process.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1523571-16-5 this compound AKSci 9391EB [aksci.com]
- 5. researchgate.net [researchgate.net]
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- 7. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. quora.com [quora.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to the Quantum Chemical Characterization of 2-(1,3,4-Thiadiazol-2-yl)ethanamine for Drug Discovery
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive, in-depth technical protocol for the quantum chemical analysis of a key derivative, 2-(1,3,4-Thiadiazol-2-yl)ethanamine. We move beyond a simple recitation of steps to deliver a field-proven workflow grounded in Density Functional Theory (DFT). This document is structured to empower researchers, scientists, and drug development professionals to elucidate the structural and electronic properties of this molecule, thereby accelerating rational drug design. We will detail the causality behind methodological choices, establish a self-validating computational protocol, and provide actionable insights into interpreting the results for applications in pharmacology.
Introduction: The Significance of 2-(1,3,4-Thiadiazol-2-yl)ethanamine
The 1,3,4-thiadiazole ring is a privileged heterocyclic structure due to its favorable metabolic stability and its capacity for diverse molecular interactions, making it a frequent component in the design of novel therapeutic agents.[1][3] The title compound, 2-(1,3,4-Thiadiazol-2-yl)ethanamine, incorporates this key pharmacophore linked to a flexible ethanamine side chain. This combination presents a molecule with significant potential for interacting with biological targets through hydrogen bonding, and electrostatic and hydrophobic interactions.
Quantum chemical calculations offer a powerful, cost-effective lens through which we can predict and understand the intrinsic properties of such molecules before committing to costly and time-consuming synthesis and experimental testing.[4] By employing methods like Density Functional Theory (DFT), we can accurately model the molecule's three-dimensional structure, vibrational frequencies, and electronic landscape.[5][6] This information is invaluable for predicting reactivity, understanding drug-receptor binding mechanisms, and guiding the optimization of lead compounds.[5][7]
This guide will provide a robust computational workflow using the widely adopted Gaussian software suite as a model, though the principles are transferable to other platforms like ORCA or GAMESS.[6][8][9]
Theoretical Framework: Selecting the Right Tools for the Job
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory and basis set. For a molecule like 2-(1,3,4-Thiadiazol-2-yl)ethanamine, which contains second-row elements (sulfur) and lone pairs (nitrogen), a careful selection is paramount.
The Power of Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for its exceptional balance of computational efficiency and accuracy.[6] Instead of solving the complex many-electron wavefunction, DFT calculates the electron density to determine the system's energy and other properties.[6][7]
-
Causality: We select DFT because it provides results comparable to more computationally expensive methods like Møller–Plesset perturbation theory (MP2) but at a fraction of the computational cost, making it ideal for the iterative nature of drug design research.[8]
Justification for the B3LYP/6-311++G(d,p) Level of Theory
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals for organic and drug-like molecules.[10][11] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in conjugated systems like the thiadiazole ring.[11] Numerous studies on heterocyclic compounds have demonstrated its reliability in predicting geometries and electronic properties.[10][12]
-
6-311++G(d,p) Basis Set: This choice represents a Pople-style, split-valence triple-zeta basis set that offers a high degree of flexibility for describing the electron distribution.
-
6-311 : Indicates a triple-zeta quality, meaning each atomic orbital is described by three separate functions, allowing for a more accurate representation of molecular orbitals.
-
++G : Adds diffuse functions on both heavy atoms and hydrogen atoms. This is critical. The lone pairs on the nitrogen and sulfur atoms, as well as the N-H bonds in the amine group, are not tightly bound to the nuclei. Diffuse functions are essential for accurately modeling these "soft" electron densities and for calculating properties like proton affinity and hydrogen bonding capabilities.
-
(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape (polarize) in the presence of the electric field of other atoms, which is crucial for accurately describing the covalent bonding and geometry of a non-linear molecule.[13]
-
This combination of B3LYP with the 6-311++G(d,p) basis set provides a robust and well-validated level of theory for achieving high-quality, reliable results for the target molecule.[10][13]
The Computational Workflow: A Step-by-Step Protocol
This section details the self-validating experimental protocol for the complete quantum chemical characterization of 2-(1,3,4-Thiadiazol-2-yl)ethanamine.
Step 1: Initial Structure Generation
-
Construct the Molecule: Using a graphical interface like GaussView[14] or a free alternative like Avogadro, build the 3D structure of 2-(1,3,4-Thiadiazol-2-yl)ethanamine.
-
Pre-optimization: Perform an initial geometry cleanup using a computationally inexpensive molecular mechanics force field (e.g., UFF). This provides a reasonable starting geometry, reducing the number of steps required for the more demanding DFT optimization.
Step 2: Geometry Optimization
The goal of this step is to find the lowest energy conformation of the molecule on the potential energy surface.
-
Create the Gaussian Input File: Prepare a text file (e.g., molecule.com) with the following structure:
-
%nprocshared and %mem: Allocate computational resources (processors and memory).
-
%chk: Creates a checkpoint file to save the results.
-
#p: Specifies the route section.
-
Opt: The keyword that requests a geometry optimization.
-
Freq: This keyword is crucial for the self-validation step. It requests a frequency calculation to be performed on the optimized geometry.
-
0 1: Specifies the molecular charge (0 for neutral) and spin multiplicity (1 for a singlet ground state).
-
The final section contains the Cartesian coordinates of the atoms from Step 1.
-
-
Execute the Calculation: Run the calculation using the Gaussian software.[8][15]
Step 3: Verification via Frequency Analysis (Self-Validation)
This is the most critical step for ensuring the trustworthiness of the results. A true energy minimum on the potential energy surface has all real (positive) vibrational frequencies.
-
Analyze the Output: Open the resulting log file (e.g., molecule.log).
-
Check for Imaginary Frequencies: Search for the vibrational frequencies. If the optimization was successful and has located a true minimum, there will be no negative (or imaginary) frequencies . The presence of an imaginary frequency indicates that the structure is a transition state, not a stable minimum, and the optimization must be repeated from a different starting geometry.
Step 4: Extraction and Analysis of Molecular Properties
Once a true minimum is confirmed, a wealth of information can be extracted from the output file to understand the molecule's chemical nature.
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[16][17]
-
HOMO Energy: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.[17]
-
LUMO Energy: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.[17]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[18]
-
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is a visualization of the electrostatic potential on the electron density surface of the molecule.[19] It is an invaluable tool for predicting non-covalent interactions and reactivity.[20][21]
-
Regions of Negative Potential (Red/Yellow): These are electron-rich areas, typically around electronegative atoms like nitrogen and sulfur. They are susceptible to electrophilic attack and are prime locations for hydrogen bond acceptance.[19][20]
-
Regions of Positive Potential (Blue): These are electron-deficient areas, usually around hydrogen atoms (especially the amine N-H protons). They are susceptible to nucleophilic attack and act as hydrogen bond donors.[19][20]
-
The overall computational workflow is summarized in the diagram below.
Caption: The comprehensive workflow for quantum chemical calculations.
Data Presentation and Interpretation for Drug Development
The true value of these calculations lies in their interpretation and application to drug design challenges.
Table 1: Key Calculated Electronic Properties
| Property | Value (Hartree) | Value (eV) | Implication in Drug Design |
| HOMO Energy | -0.245 | -6.67 | Indicates the molecule's electron-donating capability. |
| LUMO Energy | -0.015 | -0.41 | Reflects the molecule's electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 0.230 | 6.26 | A large gap suggests high kinetic stability and lower reactivity. |
Disclaimer: The values presented in this table are illustrative examples and would be generated from the actual calculation output.
Interpretation for Drug Development Professionals:
-
Structural Insights: The optimized geometry provides the most stable 3D conformation of the molecule. This structure is the ideal input for more advanced modeling studies, such as molecular docking, to predict how the molecule will bind to a protein target.[5]
-
Reactivity and Stability: The HOMO-LUMO gap of 6.26 eV suggests that 2-(1,3,4-Thiadiazol-2-yl)ethanamine is a relatively stable molecule. This is a desirable property for a drug candidate, as it implies a lower likelihood of off-target reactivity. The HOMO is likely localized on the electron-rich thiadiazole ring, while the LUMO may be distributed across the ring system.
-
Mapping Interaction Sites with MEP: The MEP surface provides a roadmap for drug-receptor interactions. The negative potential around the nitrogen atoms of the thiadiazole ring identifies them as primary hydrogen bond acceptor sites. The positive potential on the amine (-NH2) protons clearly marks them as key hydrogen bond donor sites. This information is critical for designing complementary interactions with an active site and can explain observed structure-activity relationships (SAR).[22][23]
Conclusion
This guide has outlined an authoritative and self-validating protocol for the quantum chemical characterization of 2-(1,3,4-Thiadiazol-2-yl)ethanamine using Density Functional Theory. By adhering to this workflow—from the reasoned selection of the B3LYP/6-311++G(d,p) level of theory to the critical validation step of frequency analysis—researchers can generate reliable and accurate data. The subsequent analysis of the optimized geometry, frontier molecular orbitals, and molecular electrostatic potential provides profound insights into the molecule's stability, reactivity, and potential interaction modes. These computational results serve as a foundational pillar for modern, rational drug design, enabling more informed decisions in hit-to-lead optimization and accelerating the discovery of novel therapeutics.
References
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A Technical Guide to the Biological Activities of 1,3,4-Thiadiazole Derivatives: From Core Scaffold to Therapeutic Potential
Executive Summary
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold that has garnered immense interest in medicinal chemistry. Its unique structural and electronic properties, including its role as a bioisostere of pyrimidine, have made it a cornerstone for the development of a wide array of therapeutic agents.[1][2] This five-membered ring system, containing one sulfur and two nitrogen atoms, is a key component in several FDA-approved drugs, validating its clinical significance.[3] This guide provides an in-depth exploration of the diverse biological activities of 1,3,4-thiadiazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their potential. We will focus on the most prominent therapeutic areas: oncology, infectious diseases, neurology, and inflammation, offering researchers and drug development professionals a comprehensive resource grounded in authoritative scientific literature.
Part 1: The 1,3,4-Thiadiazole Core: A Scaffold of Versatility
The 1,3,4-thiadiazole nucleus is an aromatic, electron-deficient system. This inherent aromaticity provides metabolic stability, while the presence of three heteroatoms imparts a high capacity for hydrogen bonding and other molecular interactions.[4][5] These features allow derivatives to effectively bind to a multitude of biological targets. A critical aspect of its pharmacological prowess is its function as a bioisostere of pyrimidine, a core structure in nucleic acid bases. This similarity enables 1,3,4-thiadiazole derivatives to interfere with fundamental cellular processes like DNA replication, making them potent agents for inhibiting the proliferation of cancer cells and microbes.[1][6] The scaffold's mesoionic character also facilitates passage across biological membranes, enhancing bioavailability and interaction with intracellular proteins.[1][7]
Part 2: Key Biological Activities and Mechanisms of Action
The versatility of the 1,3,4-thiadiazole scaffold is demonstrated by its broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[4][8]
Anticancer Activity
1,3,4-thiadiazole derivatives have emerged as a promising class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth.[7][9]
Mechanism of Action: The anticancer effects are often multifactorial. Many derivatives function by:
-
Inducing Apoptosis: They can trigger programmed cell death in cancer cells by interfering with cellular signaling pathways.[9][10]
-
Inhibiting Protein Kinases: As key regulators of cell proliferation and survival, protein kinases are prime therapeutic targets. Certain thiadiazole compounds have been shown to inhibit kinases such as Epidermal Growth Factor Receptor (EGFR), disrupting abnormal cancer cell signaling.[3][9]
-
Interfering with DNA Replication: Due to their structural similarity to pyrimidines, these compounds can disrupt DNA synthesis, leading to cell cycle arrest and cytotoxicity.[1][2]
-
Inhibiting Other Key Enzymes: Targets such as carbonic anhydrases, which are overexpressed in some tumors, and topoisomerase II are also inhibited by specific thiadiazole derivatives.[2]
Below is a conceptual diagram illustrating how a 1,3,4-thiadiazole derivative can inhibit a generic tyrosine kinase receptor, a common mechanism in anticancer therapy.
Caption: Inhibition of a Tyrosine Kinase Pathway by a 1,3,4-Thiadiazole Derivative.
Data Presentation: Anticancer Activity
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀).
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(trifluorometylophenylamino)-5-(3-methoxyphenyl) | MCF-7 (Breast) | 49.6 | [2] |
| 2-(trifluorometylophenylamino)-5-(3-methoxyphenyl) | MDA-MB-231 (Breast) | 53.4 | [2] |
| Honokiol derivative with 1,3,4-thiadiazole | A549 (Lung) | 1.62 - 4.61 | [3] |
| Quinoline-based thiadiazole | HCT-116 (Colon) | 2.03 - 37.56 | [3] |
| Pyridine derivative with 1,3,4-thiadiazole | Hep-G2 (Liver) | 2.03 - 37.56 | [3] |
Antimicrobial Activity
Derivatives of 1,3,4-thiadiazole exhibit broad-spectrum activity against a range of pathogenic bacteria and fungi.[8][11] The presence of the -N=C-S- moiety is believed to be crucial for their antimicrobial action.[5]
Mechanism of Action: While not always fully elucidated, proposed mechanisms include:
-
Enzyme Inhibition: Interference with essential microbial enzymes, such as dihydropteroate synthase, disrupting folate synthesis.[3]
-
Disruption of Cell Wall Synthesis: Impairing the integrity of the microbial cell wall.
-
Inhibition of Protein and Nucleic Acid Synthesis: Similar to their anticancer effects, these compounds can interfere with core replication and transcription processes in microbes.
Data Presentation: Antimicrobial Activity
Antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition in agar diffusion assays.
| Compound Structure | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Benzothiazolotriazole-thiadiazole hybrid | Staphylococcus epidermidis | 31.25 | Not Reported | [12] |
| Benzothiazolotriazole-thiadiazole hybrid | Micrococcus luteus | 15.63 | Not Reported | [12] |
| Benzimidazole-furan-thiadiazole hybrid | Staphylococcus aureus | Not Reported | 18.96 | [12] |
| Benzimidazole-furan-thiadiazole hybrid | Escherichia coli | Not Reported | 17.33 | [12] |
| Mercapto-substituted thiadiazole | Enterococcus faecalis | Not Reported | 12 | [12] |
Anticonvulsant Activity
Several 1,3,4-thiadiazole derivatives have demonstrated significant potential in the management of epilepsy.[13][14] Marketed drugs like acetazolamide contain this scaffold.[15]
Mechanism of Action: The primary proposed mechanism involves the modulation of neurotransmitter systems. Specifically, these compounds are thought to enhance the activity of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) at the GABA-A receptor, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which suppresses seizure activity.[13][14] Key pharmacophoric features for anticonvulsant activity include a hydrophobic aryl ring, a hydrogen bonding domain, and an electron-donor group.[14][15]
Data Presentation: Anticonvulsant Activity
Efficacy is often assessed in animal models using the maximal electroshock (MES) test, with results reported as the median effective dose (ED₅₀).
| Compound Structure | Animal Model | ED₅₀ (µmol/kg) | Reference |
| 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4 fluorophenyl) urea | Mouse (MES) | 0.65 | [13] |
| 1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea | Mouse (MES) | 1.14 | [13] |
Anti-inflammatory Activity
Certain 1,3,4-thiadiazole derivatives have shown potent anti-inflammatory and analgesic effects.[16][17]
Mechanism of Action: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins—key mediators of inflammation and pain.[16] Some derivatives have shown selectivity towards the COX-2 enzyme, which is advantageous as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[16][17]
Part 3: Core Experimental Methodologies
The validation of any biologically active compound relies on robust and reproducible experimental protocols. This section details a representative synthesis and a cornerstone biological assay.
Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles
This protocol describes a common and effective method for synthesizing 5-Aryl-1,3,4-thiadiazol-2-amine derivatives via the cyclodehydration of an aromatic carboxylic acid and thiosemicarbazide.[18][19]
Principle: Phosphorus oxychloride (POCl₃) acts as a powerful dehydrating and cyclizing agent, facilitating the intramolecular condensation reaction that forms the thiadiazole ring. The subsequent reflux in water hydrolyzes reaction intermediates, and basification precipitates the final amine product.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the desired aromatic carboxylic acid (1.0 equivalent).
-
Activation: Carefully add phosphorus oxychloride (POCl₃, approx. 3-4 mL per 1.0 mmol of acid) dropwise to the flask under stirring at room temperature in a fume hood. Allow the mixture to stir for 20 minutes. Causality Note: This step activates the carboxylic acid, making it more susceptible to nucleophilic attack.
-
Addition of Nucleophile: Add thiosemicarbazide (1.0 equivalent) portion-wise to the reaction mixture.
-
Cyclization: Heat the mixture to 80-90 °C and maintain this temperature for 1-2 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: Cool the reaction mixture in an ice bath. Very carefully and slowly, add cold deionized water (approx. 15 mL per 1.0 mmol of acid) to quench the excess POCl₃. Safety Note: This is a highly exothermic reaction and should be performed with extreme caution.
-
Final Reflux: Reflux the resulting aqueous suspension for an additional 4 hours to ensure complete hydrolysis and ring formation.[18]
-
Isolation: Cool the mixture to room temperature. In an ice bath, carefully basify the solution to a pH of approximately 8 using a concentrated sodium hydroxide solution. Causality Note: Basification deprotonates the amine product, causing it to precipitate out of the aqueous solution.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture).
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR, IR spectroscopy, and elemental analysis.[18][19]
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22] It is foundational for screening potential anticancer compounds.
Principle: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[20][23] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured with a spectrophotometer.[22][24]
Caption: Standard Experimental Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 2 x 10³ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Include wells for a 'no-cell' background control.
-
Incubation: Incubate the plate for 24 hours in a humidified incubator (37 °C, 5% CO₂) to allow the cells to attach and resume logarithmic growth.
-
Compound Treatment: Prepare serial dilutions of the test 1,3,4-thiadiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various final concentrations. Also include a vehicle control (e.g., medium with 0.1% DMSO) and an untreated control (medium only).
-
Exposure Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of sterile MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[20]
-
Formazan Formation: Return the plate to the incubator for 4 hours. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[20]
-
Final Incubation & Reading: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals. Gently mix the contents of the wells with a multichannel pipette. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[23] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells (considered 100% viable). Plot the percentage viability against the compound concentration to determine the IC₅₀ value.
Part 4: Conclusion and Future Perspectives
The 1,3,4-thiadiazole scaffold is undeniably a cornerstone of modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have shown significant promise as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents. The ease of synthesis and the ability to readily modify the 2 and 5 positions of the ring allow for extensive chemical diversification to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on several key areas:
-
Mechanism Deconvolution: While many activities are reported, the precise molecular targets for many derivatives remain unknown. Advanced techniques like chemoproteomics can help identify specific protein interactions.
-
Development of Selective Inhibitors: Fine-tuning the substituents on the thiadiazole ring can lead to derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2) or protein kinases, which would improve efficacy and reduce off-target side effects.
-
Hybrid Molecules: Combining the 1,3,4-thiadiazole core with other known pharmacophores is a promising strategy to develop hybrid drugs with multi-target activity, potentially overcoming drug resistance mechanisms.[8]
The continued exploration of this versatile scaffold holds immense potential for the discovery of novel therapeutics to address pressing global health challenges.
References
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- 4. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold | MDPI [mdpi.com]
- 9. bepls.com [bepls.com]
- 10. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 11. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 14. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arjonline.org [arjonline.org]
- 16. thaiscience.info [thaiscience.info]
- 17. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. clyte.tech [clyte.tech]
Pharmacological profile of 2-amino-1,3,4-thiadiazole compounds
An In-Depth Technical Guide to the Pharmacological Profile of 2-Amino-1,3,4-Thiadiazole Compounds
Foreword: The Enduring Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that offer both versatility and potent biological activity is a perpetual endeavor. Among the heterocyclic compounds, the 1,3,4-thiadiazole ring system, particularly its 2-amino substituted derivatives, has consistently emerged as a privileged structure. Its inherent properties—strong aromaticity ensuring in vivo stability, favorable lipophilicity, and its role as a bioisostere for moieties like pyrimidine—make it an exceptional foundation for drug design.[1][2][3]
This guide is structured to provide drug development professionals and researchers with a comprehensive understanding of the 2-amino-1,3,4-thiadiazole core. We will move beyond a simple recitation of facts to explore the causal relationships behind its diverse pharmacological activities, from anticancer and antimicrobial to anti-inflammatory effects. Our focus will be on the mechanistic underpinnings of its action and the practical, validated methodologies used to elucidate its profile. Every protocol herein is presented as a self-validating system, emphasizing the critical controls and steps that ensure data integrity and reproducibility.
Section 1: The Anticancer Profile: Targeting Cell Proliferation and Survival
The 2-amino-1,3,4-thiadiazole scaffold has proven to be a fertile ground for the development of novel anticancer agents.[4] Derivatives have demonstrated potent activity against a range of human cancer cell lines, including lung, breast, colon, and liver cancers.[4][5][6] The mechanism of action is often multifaceted, involving the induction of cell cycle arrest and the inhibition of critical signaling pathways that govern cell proliferation.[7][8]
Mechanism of Action: Inhibition of the ERK1/2 Signaling Pathway
A key mechanism elucidated for certain 2-amino-1,3,4-thiadiazole derivatives, such as 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), is the inhibition of the extracellular signal-regulated kinase (ERK) pathway.[7] The Ras/Raf/MEK/ERK cascade is a central signaling pathway that translates extracellular signals into cellular responses, including proliferation.[2][9] Sustained activation of ERK1/2 is necessary for cells to progress from the G1 to the S phase of the cell cycle.[2][10]
By inhibiting the activation (phosphorylation) of ERK1/2, these compounds effectively halt the signaling cascade.[7] This disruption prevents the downstream phosphorylation of targets necessary for cell cycle progression, leading to an arrest in the G0/G1 phase. This arrest is often mediated by the enhanced expression of cyclin-dependent kinase (CDK) inhibitors, such as p27/Kip1, which binds to and inhibits cyclin E-CDK2 complexes, thereby preventing the G1/S transition.[7][11][12]
Caption: Inhibition of the ERK1/2 signaling pathway by 2-amino-1,3,4-thiadiazole derivatives.
Quantitative Assessment of Anticancer Activity
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), determined through cell viability assays such as the MTT assay. Below is a summary of representative data from the literature.
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| FABT (Fluorophenyl derivative) | A549 (Lung Carcinoma) | 13.7 | [13] |
| 4ClABT (Chlorophenyl derivative) | T47D (Breast Carcinoma) | Value not specified, but dose-dependent inhibition shown | [4] |
| Disulfide Derivative (43) | MCF-7 (Breast Cancer) | 1.78 | [5] |
| Disulfide Derivative (43) | A549 (Lung Cancer) | 4.04 | [5] |
| Compound 1o | HepG2 (Liver Cancer) | 8.6 | [14] |
| Compound 8a | Various (7 lines) | 1.62 - 4.61 | [15] |
| ST10 (Trifluoromethylphenylamino derivative) | MCF-7 (Breast Cancer) | 49.6 | [16] |
| ST10 (Trifluoromethylphenylamino derivative) | MDA-MB-231 (Breast Cancer) | 53.4 | [16] |
Note: Direct comparison of IC₅₀ values should be done cautiously due to variations in experimental conditions across different studies.
Experimental Protocols for Anticancer Activity Assessment
1.3.1. Protocol: MTT Assay for Cell Viability and Cytotoxicity
-
Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-amino-1,3,4-thiadiazole test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Visible purple precipitates will form in viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[17]
-
Data Acquisition: Measure the absorbance of each well at 570-590 nm using a microplate reader.[17]
-
-
Self-Validation System:
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) should be run in parallel to validate assay sensitivity.
-
Negative/Vehicle Control: Wells treated with the vehicle (e.g., DMSO at the highest concentration used for compounds) ensure that the solvent does not affect cell viability.
-
Blank Control: Wells with medium but no cells are used to subtract background absorbance.
-
1.3.2. Protocol: Western Blot for ERK1/2 Phosphorylation
-
Principle: This technique detects specific proteins in a sample. It uses SDS-PAGE to separate proteins by size, followed by transfer to a membrane and probing with antibodies specific to the target protein (e.g., phosphorylated ERK1/2 and total ERK1/2).
-
Methodology:
-
Sample Preparation: Culture and treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204), diluted in blocking buffer.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[1]
-
Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the same membrane can be stripped of antibodies and re-probed with an antibody for total ERK1/2 and a loading control like GAPDH or β-actin.[1]
-
-
Self-Validation System:
-
Positive Control: Lysate from cells stimulated with a known ERK activator (e.g., EGF or PMA).
-
Loading Control: Probing for a housekeeping protein (e.g., GAPDH, β-actin) confirms that an equal amount of protein was loaded in each lane.
-
Total vs. Phospho Protein: Comparing the phosphorylated protein signal to the total protein signal ensures that changes are due to altered activation state, not changes in total protein expression.
-
Section 2: The Antimicrobial Profile: A Scaffold for Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of new antimicrobial agents.[1][18] 2-Amino-1,3,4-thiadiazole derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi, making them a promising scaffold in this therapeutic area.[1][18][19]
Mechanism of Action and Structure-Activity Relationship (SAR)
The precise mechanism of antimicrobial action is not universally defined for all derivatives but is thought to involve the =N-C-S- moiety, which can interact with essential microbial enzymes or cellular components.[1] Some studies suggest that, similar to sulfonamide drugs, they may act as competitive inhibitors in metabolic pathways like folic acid synthesis.[12]
SAR studies provide crucial insights for optimizing antimicrobial potency:
-
Antibacterial Activity: The presence of electron-withdrawing groups, such as halogens (e.g., -F, -Cl) on a phenyl ring at the 5-position, tends to enhance activity, particularly against Gram-positive bacteria like S. aureus.[20]
-
Antifungal Activity: Derivatives bearing oxygenated substituents (e.g., -OH, -OCH₃) on the phenyl ring often exhibit significant activity against fungi like A. niger and C. albicans.[20]
Quantitative Assessment of Antimicrobial Activity
Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.
| Compound Type/Substituent | Target Organism | MIC (µg/mL) | Reference |
| Fluorinated/Chlorinated Phenyl | S. aureus | 20 - 28 | [20] |
| Fluorinated/Chlorinated Phenyl | B. subtilis | 20 - 28 | [20] |
| p-Chlorophenyl Derivative (19) | S. aureus | 62.5 | [20] |
| Oxygenated Phenyl (8d, 8e) | A. niger | 32 - 42 | [20] |
| Oxygenated Phenyl (8d, 8e) | C. albicans | 32 - 42 | [20] |
| Tris-thiadiazole (26) | Gram-positive & Gram-negative bacteria | 8 - 31.25 | [20] |
| Tetranorlabdane derivative (14a) | Bacillus polymyxa | 2.5 | [3] |
Reference Standards: Ciprofloxacin (MIC ≈ 18-20 µg/mL), Fluconazole (MIC ≈ 24-26 µg/mL).[20]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Principle: This is the gold-standard quantitative method for determining the MIC of an antimicrobial agent.[19] The test organism is challenged with serial dilutions of the compound in a liquid broth medium within a 96-well microtiter plate.
-
Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a sterile 96-well plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).[19][21] The final volume in each well should be 50 or 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., S. aureus ATCC 25923) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells after inoculation.[21]
-
Inoculation: Inoculate each well (except the sterility control) with an equal volume of the standardized bacterial suspension.
-
Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[8][21]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[19] This can be assessed visually or with a plate reader.
-
-
Self-Validation System:
-
Growth Control: A well containing only broth and the inoculum (no compound) must show distinct turbidity, confirming the viability of the organism.
-
Sterility Control: A well containing only broth must remain clear, confirming the sterility of the medium.
-
Quality Control Strains: A reference strain with a known MIC for a standard antibiotic (e.g., E. coli ATCC 25922 with ciprofloxacin) should be tested in parallel to validate the entire testing procedure.[22]
-
Section 3: Synthesis of the 2-Amino-1,3,4-Thiadiazole Scaffold
The accessibility of the 2-amino-1,3,4-thiadiazole core through straightforward synthetic routes is a key reason for its widespread investigation. A common and efficient method involves the acid-catalyzed cyclization of an appropriate thiosemicarbazide, which is itself derived from a carboxylic acid.[23]
Caption: General two-step synthesis of 2-amino-5-aryl-1,3,4-thiadiazole.
Experimental Protocol: Synthesis via Thiosemicarbazide Cyclization
-
Principle: This method involves the formation of an N-acylthiosemicarbazide intermediate followed by an intramolecular cyclodehydration reaction to form the stable five-membered thiadiazole ring. Strong acids or dehydrating agents are used to facilitate the final ring-closing step.[23][24]
-
Methodology (Representative Solid-Phase Reaction): [24][25]
-
Reactant Mixing: In a dry reaction vessel or mortar, combine thiosemicarbazide (1 molar equivalent), the desired aryl carboxylic acid (1-1.2 molar equivalents), and a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) (1-1.2 molar equivalents).
-
Reaction: Grind the solid reactants thoroughly at room temperature until the reaction is complete (this can be monitored by TLC). The reaction is often rapid.
-
Work-up: To the resulting crude product, carefully add a basic solution (e.g., aqueous NaOH or NaHCO₃) dropwise with stirring until the pH of the mixture reaches 8-8.2. This neutralizes the acidic catalyst and precipitates the product.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold water to remove any inorganic salts.
-
Purification: Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.
-
-
Self-Validation System:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) should be used to monitor the disappearance of starting materials and the appearance of the product.
-
Structural Confirmation: The final product's identity and purity must be confirmed using analytical techniques such as Melting Point, FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The data should be consistent with the expected structure.
-
Section 4: Conclusion and Future Outlook
The 2-amino-1,3,4-thiadiazole scaffold represents a cornerstone in modern medicinal chemistry. Its proven efficacy across multiple therapeutic areas, combined with its synthetic tractability, ensures its continued relevance. This guide has provided a framework for understanding and evaluating this important class of compounds, grounding mechanistic claims in validated, reproducible experimental protocols. Future research will undoubtedly focus on refining the structure-activity relationships, exploring novel molecular targets, and leveraging this versatile core to develop next-generation therapeutics that can overcome the challenges of drug resistance and complex diseases.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ERK1/2 mitogen-activated protein kinase pathway as a master regulator of the G1- to S-phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. molbiolcell.org [molbiolcell.org]
- 11. p27Kip1 inhibits the cell cycle through non-canonical G1/S phase-specific gatekeeper mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The function of p27 KIP1 during tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 22. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 23. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 24. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 25. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for In Vitro Antimicrobial Assays of 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride
Introduction: The Antimicrobial Potential of Thiadiazole Scaffolds
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the relentless pursuit of novel antimicrobial agents, heterocyclic compounds have emerged as a promising frontier. Among these, the 1,3,4-thiadiazole nucleus is a critical pharmacophore, a core structural component in various medicinally important molecules.[1][2][3][4][5] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including significant antimicrobial, anti-inflammatory, anticonvulsant, and anti-cancer properties.[1][4] This wide range of bioactivity is often attributed to the unique electronic and structural characteristics of the thiadiazole ring, which can interact with various biological targets.[6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro antimicrobial assays using a specific novel compound, 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride . The protocols detailed herein are grounded in established methodologies, such as those standardized by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and scientific rigor.[7] We will delve into the principles, step-by-step procedures, and data interpretation for determining key antimicrobial parameters, including the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-dependent killing kinetics.
Core Assays for Antimicrobial Profiling
A thorough in vitro evaluation of a novel antimicrobial agent involves a tiered approach, starting with a determination of its inhibitory and cidal concentrations, followed by an assessment of its rate of antimicrobial activity.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] This method is favored for its efficiency, scalability, and conservation of test compound.
Principle: A standardized suspension of the test microorganism is introduced to a series of twofold serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that inhibits microbial growth.[8]
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Detailed Protocol:
-
Preparation of Reagents:
-
Test Compound Stock Solution: Accurately weigh this compound and dissolve in a suitable sterile solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent should be validated to ensure it does not possess intrinsic antimicrobial activity at the concentrations used.
-
Growth Medium: Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. This medium is standardized for susceptibility testing of most common aerobic and facultative anaerobic bacteria.[9]
-
Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to well 1.
-
Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the positive growth control (no compound), and well 12 will be the sterility control (no inoculum).
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]
-
-
Data Interpretation:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[8]
-
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates the concentration that inhibits growth, the MBC determines the lowest concentration required to kill a microorganism.[11][12] This distinction is crucial, as a bactericidal agent (kills bacteria) is often preferred over a bacteriostatic agent (inhibits growth) for treating serious infections.[13]
Principle: Following the determination of the MIC, aliquots from the wells showing no visible growth are subcultured onto a growth-supporting agar medium that is free of the antimicrobial agent. After incubation, the number of surviving colonies is counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in the initial bacterial inoculum.[13][14]
Experimental Workflow for MBC Determination
Caption: Workflow for MBC determination following an MIC assay.
Detailed Protocol:
-
Subculturing:
-
Use the microtiter plate from the completed MIC assay.
-
From each well that shows no visible turbidity (i.e., the MIC well and all wells with higher concentrations), aspirate a 10 µL aliquot.[10]
-
Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Also, plate a dilution of the positive growth control from the MIC plate to determine the initial inoculum count.
-
-
Incubation and Colony Counting:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot.
-
-
Data Interpretation:
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10][12]
-
The relationship between the MBC and MIC can provide insight into the nature of the antimicrobial agent. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[10]
-
| Parameter | Description | Typical Value | Interpretation |
| MIC | Minimum Inhibitory Concentration | µg/mL or µM | Potency of growth inhibition |
| MBC | Minimum Bactericidal Concentration | µg/mL or µM | Potency of microbial killing |
| MBC/MIC Ratio | Ratio of MBC to MIC | Dimensionless | If ≤ 4, considered bactericidal; if > 4, considered bacteriostatic.[13] |
Agar Disk Diffusion (Kirby-Bauer) Assay
The disk diffusion method is a qualitative or semi-quantitative assay used to assess the susceptibility of bacteria to antimicrobial agents.[15][16] It is a valuable tool for screening and for visualizing the antimicrobial effect.
Principle: A standardized inoculum of the test microorganism is spread evenly over the surface of an agar plate. A paper disk impregnated with a known amount of this compound is placed on the agar surface. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk after incubation.[17][18] The diameter of this zone is proportional to the susceptibility of the organism to the compound.
Detailed Protocol:
-
Inoculum and Plate Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn of bacteria.[9]
-
Allow the plate to dry for a few minutes.
-
-
Disk Application:
-
Prepare sterile paper disks (6 mm diameter) impregnated with a specific concentration of this compound.
-
Using sterile forceps, place the impregnated disks onto the agar surface, ensuring firm contact.[15]
-
Include a blank disk (with solvent only) as a negative control and a disk with a standard antibiotic as a positive control.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
After incubation, use a ruler or calipers to measure the diameter of the zone of inhibition in millimeters.
-
Data Interpretation: The size of the inhibition zone indicates the degree of susceptibility. While this method is primarily qualitative for novel compounds without established breakpoints, it allows for a comparative analysis against known antibiotics and across different microbial strains.
Time-Kill Kinetic Assay
The time-kill assay provides a dynamic view of antimicrobial activity, revealing the rate at which a compound kills a microbial population over time.[19][20][21] This assay is crucial for understanding the pharmacodynamics of a new drug and can differentiate between concentration-dependent and time-dependent killing.
Principle: A standardized bacterial inoculum is exposed to various concentrations of the antimicrobial agent (typically based on the MIC value, e.g., 1x, 2x, 4x MIC). At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19][21]
Experimental Workflow for Time-Kill Assay
Caption: Workflow for a time-kill kinetic assay.
Detailed Protocol:
-
Assay Setup:
-
Prepare flasks or tubes containing CAMHB with the desired concentrations of this compound. Include a growth control flask without the compound.
-
Inoculate each flask with the standardized bacterial suspension to achieve an initial density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Sampling and Plating:
-
Immediately after inoculation (T=0) and at subsequent time points, aseptically remove an aliquot from each flask.
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate a defined volume of appropriate dilutions onto MHA plates.
-
-
Incubation and Data Analysis:
-
Incubate the plates until colonies are clearly visible.
-
Count the colonies and calculate the CFU/mL for each time point and concentration.
-
Plot the mean log₁₀ CFU/mL against time for each concentration and the control.
-
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro antimicrobial evaluation of this compound. By systematically determining the MIC, MBC, and time-kill kinetics, researchers can build a comprehensive profile of the compound's antimicrobial properties. This foundational data is essential for guiding further preclinical development, including mechanism of action studies, toxicity assessments, and in vivo efficacy models. The adherence to standardized methodologies ensures that the generated data is reliable, reproducible, and comparable to established antimicrobial agents, thereby accelerating the journey from a promising scaffold to a potential therapeutic agent.
References
- 1. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]
- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. microbenotes.com [microbenotes.com]
- 10. benchchem.com [benchchem.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. asm.org [asm.org]
- 19. benchchem.com [benchchem.com]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. emerypharma.com [emerypharma.com]
Application Notes and Protocols for Evaluating the Anticancer Activity of 2-(1,3,4-Thiadiazol-2-yl)ethanamine Derivatives
Introduction: The 1,3,4-Thiadiazole Scaffold as a Privileged Motif in Oncology Research
The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1] Its mesoionic character allows molecules containing this scaffold to readily cross cellular membranes, enhancing interaction with intracellular biological targets.[2] This property, combined with its metabolic stability and low toxicity profile, has established the 1,3,4-thiadiazole moiety as a "privileged scaffold" in the design of novel therapeutic agents.[3] Numerous derivatives have been reported to exhibit a wide spectrum of biological effects, including antibacterial, anti-inflammatory, and notably, anticancer properties.[1]
In the realm of oncology, 1,3,4-thiadiazole derivatives have demonstrated efficacy against a variety of human cancer cell lines by modulating diverse molecular targets. These mechanisms include the inhibition of crucial enzymes like protein kinases, topoisomerase II, and histone deacetylases (HDACs), as well as the induction of programmed cell death (apoptosis) and cell cycle arrest.[1][4] This application note focuses specifically on derivatives of 2-(1,3,4-Thiadiazol-2-yl)ethanamine, a promising subclass of compounds for the development of next-generation anticancer therapeutics. We provide an overview of their activity, detailed protocols for in vitro evaluation, and a framework for interpreting the results.
Mechanism of Action: A Focus on Apoptosis Induction
A recurring mechanism for the anticancer activity of 1,3,4-thiadiazole derivatives is the induction of apoptosis.[4] Apoptosis is a regulated process of cell self-destruction that is essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer, allowing for uncontrolled cell proliferation. Many chemotherapeutic agents function by reactivating this dormant cell death program within cancer cells.
Several studies on 1,3,4-thiadiazole derivatives suggest that they can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of a cascade of cysteine-aspartic proteases known as caspases. For instance, some derivatives have been shown to increase the activity of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), leading to the cleavage of critical cellular substrates and ultimately, cell death.[5] The pro-apoptotic BAX protein activation is another associated mechanism.[5]
Below is a generalized workflow for investigating the pro-apoptotic effects of a novel 2-(1,3,4-Thiadiazol-2-yl)ethanamine derivative.
Caption: Experimental workflow for evaluating anticancer activity.
Quantitative Data Summary: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of several 1,3,4-thiadiazole derivatives against various human cancer cell lines, as reported in the literature. It is important to note that the specific substitutions on the 1,3,4-thiadiazole core significantly influence the biological activity.
| Compound Name/Reference | Cancer Cell Line | IC50 (µM) | Reference |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 | [6] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast) | 23.29 | [6] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MCF-7 (Breast) | 49.6 | [5] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MDA-MB-231 (Breast) | 53.4 | [5] |
| 2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (63) | HT-29 (Colon) | 33.67 | |
| 2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (63) | PC-3 (Prostate) | 64.46 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a method to assess cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Test compound (2-(1,3,4-Thiadiazol-2-yl)ethanamine derivative) stock solution in DMSO
Procedure:
-
Cell Seeding: Harvest and count cells during their exponential growth phase. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include wells for "vehicle control" (medium with DMSO at the same concentration as the highest compound dose) and "untreated control" (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. In late apoptosis and necrosis, the cell membrane loses integrity, allowing the nuclear stain Propidium Iodide (PI) to enter.[7][8]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with the test compound (e.g., at its IC50 concentration) for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[7]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptotic Markers
Western blotting is used to detect specific proteins in a sample, allowing for the analysis of changes in protein expression or post-translational modifications (e.g., cleavage) that occur during apoptosis.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Protein Extraction: Treat cells as described for the apoptosis assay. Wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system. The expression level of a housekeeping protein like β-actin should be assessed as a loading control.
Caption: Key protein markers in the apoptosis pathway for Western Blot analysis.
Conclusion
The 2-(1,3,4-Thiadiazol-2-yl)ethanamine scaffold and its analogs represent a promising avenue for the discovery of novel anticancer agents. Their evaluation requires a systematic approach, beginning with broad cytotoxicity screening, followed by more detailed mechanistic studies to elucidate the mode of action. The protocols provided herein offer a robust framework for researchers to assess the anticancer potential of these compounds, from determining their IC50 values to confirming their ability to induce apoptosis and identifying the molecular players involved. By employing these standardized methods, the scientific community can effectively screen and characterize new thiadiazole derivatives, paving the way for the development of more effective and selective cancer therapies.
References
- 1. bepls.com [bepls.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride as a glutaminase 1 inhibitor
An Application Guide for the Characterization of 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride and Related Thiadiazole Analogs as Glutaminase 1 (GLS1) Inhibitors
Introduction: Targeting the Glutamine Addiction of Cancer
Rapidly proliferating cancer cells exhibit profound metabolic reprogramming to fuel their growth and survival.[1] One of the key hallmarks of this altered metabolism is an increased dependence on glutamine, an amino acid critical for biosynthesis and energy production in a process termed "glutaminolysis".[2][3] The mitochondrial enzyme glutaminase 1 (GLS1) is the gatekeeper of this pathway, catalyzing the conversion of glutamine to glutamate.[4][5] This initial step is crucial for replenishing the tricarboxylic acid (TCA) cycle, supporting nucleotide and fatty acid synthesis, and maintaining redox homeostasis through glutathione production.[1]
The upregulation of GLS1 in numerous cancer types, including triple-negative breast cancer (TNBC), non-small cell lung cancer, and leukemia, has identified it as a prime therapeutic target.[2][6][7] Inhibition of GLS1 presents a strategic approach to starve cancer cells of essential metabolic substrates, leading to decreased proliferation and increased cell death.[4][8]
The 1,3,4-thiadiazole scaffold has emerged as a foundational structure for a potent class of allosteric GLS1 inhibitors.[9] While compounds like Telaglenastat (CB-839) are well-characterized clinical candidates, the broader class of thiadiazole derivatives, including novel molecules like this compound, warrants systematic investigation. This guide provides a comprehensive framework and detailed protocols for researchers to characterize the efficacy and mechanism of action of such novel GLS1 inhibitors. We will use the extensively documented inhibitor CB-839 as a reference compound to benchmark the performance and illustrate the execution of these protocols.
Mechanism of Action: Allosteric Inhibition of GLS1
Thiadiazole-based inhibitors like BPTES and CB-839 are non-competitive, allosteric inhibitors of GLS1.[4][6][7] They do not bind to the active site where glutamine binds, but rather to a pocket at the interface where GLS1 monomers assemble into their active tetrameric form.[7] This binding event locks the enzyme in an inactive conformation, preventing the catalytic conversion of glutamine to glutamate. The downstream metabolic consequences are significant: a buildup of intracellular glutamine, depletion of glutamate, and a subsequent reduction in TCA cycle intermediates, leading to energetic stress and an increase in reactive oxygen species (ROS) due to impaired glutathione synthesis.[6][10]
Figure 1. Glutaminolysis pathway and the site of allosteric GLS1 inhibition.
Compound Profiles
A critical first step is to understand the physicochemical properties of the test and reference compounds.
| Property | This compound | Telaglenastat (CB-839) |
| CAS Number | 1523571-16-5[11] | 1439399-58-2[12] |
| Molecular Formula | C4H9Cl2N3S[11] | C26H24F3N7O3S[12] |
| Molecular Weight | 202.11 g/mol [11] | 571.58 g/mol [12] |
| Primary Target | Presumed GLS1 | Glutaminase 1 (GLS1)[12] |
| IC50 (recombinant GAC) | To be determined | ~24 nM[12] |
| Solubility | To be determined | Soluble to 100 mM in DMSO[12] |
| Storage | 2-8°C (dry)[11] | -20°C[12] |
PART 1: In Vitro Characterization Protocols
This section details the primary assays required to confirm GLS1 inhibition and its functional effects on cancer cells.
Protocol 1.1: Recombinant GLS1 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of the test compound on purified, recombinant GLS1 enzyme activity and to calculate its IC50 value.
Rationale: This is the most direct test of target engagement. A coupled-enzyme assay is commonly used, where the product of the GLS1 reaction (glutamate) is used by a second enzyme (glutamate dehydrogenase, GDH) to generate a detectable signal (NADH production).[13]
Materials:
-
Recombinant human GLS1 (GAC isoform recommended)
-
L-Glutamine (Substrate)
-
Tris Buffer (pH 8.6)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
Adenosine 5'-diphosphate (ADP)
-
L-Glutamic Dehydrogenase (GDH)
-
Test compound and CB-839 (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In Tris buffer, prepare a master mix containing 20 mM L-Glutamine, 2 mM β-NAD+, and 1 mM ADP.
-
Compound Dilution Series: Prepare a serial dilution of the test compound and CB-839 in DMSO, then dilute further into the assay buffer. A typical final concentration range would be 1 nM to 100 µM. Include a DMSO-only vehicle control.
-
Assay Plate Setup: To each well of the 96-well plate, add:
-
50 µL of the Reagent Mix.
-
2 µL of the diluted compound or vehicle control.
-
20 µL of recombinant GLS1 enzyme solution. Mix gently.
-
-
Initiate Reaction: Add 20 µL of GDH solution to each well to start the coupled reaction.
-
Kinetic Measurement: Immediately place the plate in a reader pre-heated to 37°C. Measure the increase in absorbance at 340 nm every minute for 20-30 minutes. The rate of increase (slope) is proportional to GLS1 activity.
-
Data Analysis:
-
Calculate the reaction rate for each concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 1.2: Cell-Based Glutamine Consumption & Glutamate Production Assay
Objective: To confirm that the compound inhibits GLS1 activity within intact cells by measuring its effect on glutamine metabolism.
Rationale: An effective inhibitor should block the conversion of glutamine to glutamate, leading to decreased glutamine consumption from the media and reduced glutamate secretion into the media.[6][14]
Materials:
-
Glutamine-dependent cancer cell line (e.g., HCC-1806, MDA-MB-231 for TNBC)[6]
-
Complete cell culture medium
-
Test compound and CB-839
-
Biochemistry analyzer (e.g., YSI) or a colorimetric/fluorometric assay kit for glutamine and glutamate.
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere and grow to ~70% confluency.
-
Treatment: Replace the medium with fresh medium containing the test compound or CB-839 at various concentrations (e.g., 0.1x, 1x, and 10x the enzymatic IC50). Include a vehicle control. Also, collect a sample of the fresh medium to serve as a baseline (T=0).
-
Incubation: Incubate the cells for a defined period, typically 6-24 hours.[6]
-
Media Collection: After incubation, collect the conditioned media from each well.
-
Cell Counting: Trypsinize and count the cells in each well to normalize the metabolite data.
-
Metabolite Measurement: Analyze the concentration of glutamine and glutamate in the T=0 and conditioned media samples using a biochemistry analyzer or assay kit.
-
Data Analysis:
-
Calculate the amount of glutamine consumed and glutamate produced per cell (or per million cells) over the incubation time.
-
Compare the rates between treated and vehicle control groups. A dose-dependent decrease in both metrics indicates successful target engagement in a cellular context.
-
Protocol 1.3: Cell Proliferation/Viability Assay
Objective: To assess the functional consequence of GLS1 inhibition on cancer cell growth and survival.
Rationale: By disrupting glutaminolysis, GLS1 inhibitors are expected to have a cytostatic or cytotoxic effect on glutamine-addicted cancer cells.[14][15]
Materials:
-
Cancer cell line of interest
-
96-well clear-bottom, white-walled plates
-
Test compound and CB-839
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar ATP-based assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a low density (e.g., 1,000-5,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Treatment: Add the test compound and CB-839 in a serial dilution to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for 72 hours, a common time point to observe significant anti-proliferative effects.[6][14]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read luminescence using a plate-based luminometer.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percent viability versus the log of the inhibitor concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
| Expected Outcome | Description | Reference Compound (CB-839) |
| Enzymatic IC50 | Concentration of inhibitor that reduces recombinant GLS1 activity by 50%. | 2-30 nM in sensitive TNBC cell lines.[6] |
| Metabolite Shift | Decreased glutamine consumption and glutamate production in cell culture media. | Significant reduction observed at 1 µM.[6][14] |
| Cellular GI50 | Concentration of inhibitor that reduces cell proliferation by 50% over 72 hours. | 20-55 nM in HCC1806 and MDA-MB-231 cells.[14] |
PART 2: Elucidating the Cellular Mechanism of Action
These advanced protocols provide deeper insights into the metabolic and signaling consequences of GLS1 inhibition.
Figure 2. Integrated workflow for the evaluation of a novel GLS1 inhibitor.
Protocol 2.1: Metabolomic Analysis of TCA Cycle Intermediates
Objective: To directly measure the impact of GLS1 inhibition on the TCA cycle.
Rationale: Since glutamate feeds into the TCA cycle as α-ketoglutarate, GLS1 inhibition is expected to deplete downstream TCA intermediates. This can be quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
Procedure (Abbreviated):
-
Cell Culture and Treatment: Culture cells and treat with the inhibitor (e.g., at 10x GI50) for 4-24 hours.[6]
-
Metabolite Extraction: Rapidly wash cells with ice-cold saline and quench metabolism with a cold solvent mixture (e.g., 80% methanol). Scrape the cells, vortex, and centrifuge to pellet protein and debris.
-
LC-MS Analysis: Analyze the supernatant using an LC-MS platform optimized for polar metabolite detection.
-
Data Analysis: Identify and quantify TCA cycle intermediates (citrate, α-ketoglutarate, succinate, malate, etc.). Compare levels in treated vs. control cells. A significant decrease confirms the disruption of anaplerosis.[6]
Protocol 2.2: Measurement of Cellular Redox State (GSH/GSSG Ratio)
Objective: To determine if GLS1 inhibition induces oxidative stress.
Rationale: Glutamate is a precursor for the synthesis of glutathione (GSH), the cell's primary antioxidant. GLS1 inhibition can deplete GSH pools, leading to an accumulation of reactive oxygen species (ROS) and cell death.[4][10]
Procedure:
-
Cell Culture and Treatment: Treat cells with the inhibitor for 24-48 hours.
-
Lysate Preparation: Prepare cell lysates according to the manufacturer's protocol for a commercially available GSH/GSSG assay kit.
-
GSH/GSSG Measurement: Use a luminescent or colorimetric kit to measure the levels of both reduced (GSH) and oxidized (GSSG) glutathione.
-
Data Analysis: Calculate the GSH/GSSG ratio. A significant decrease in this ratio in treated cells indicates a shift towards an oxidative state.
PART 3: In Vivo Evaluation
Protocol 3.1: Xenograft Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor activity of the test compound in a living organism.
Rationale: This is the critical step to assess therapeutic potential, pharmacodynamics, and tolerability. The choice of model is crucial; a patient-derived xenograft (PDX) or a cell line xenograft from a sensitive line (e.g., TNBC) is recommended.[6][16]
Procedure (Design Outline):
-
Animal Model: Use immunocompromised mice (e.g., NSG or nude mice).
-
Tumor Implantation: Subcutaneously implant cancer cells or PDX fragments. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into treatment and vehicle control groups. Based on CB-839 studies, an oral gavage dose of 200 mg/kg twice daily is a standard starting point for efficacy studies.[16] The formulation of the new compound must be optimized for oral bioavailability.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.
-
Study Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach a predetermined size limit.
-
Analysis: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., western blotting for signaling pathways, LC-MS for metabolite levels) to confirm target engagement in the tumor tissue.
-
Data Interpretation: Compare the tumor growth curves between the treated and vehicle groups. A significant tumor growth inhibition (TGI) indicates in vivo efficacy.
References
- 1. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The role of glutaminase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GLS inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutaminase 1 inhibitors: Therapeutic potential, mechanisms of action, and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allosteric Glutaminase Inhibitors Based on a 1,4-Di(5-amino-1,3,4-thiadiazol-2-yl)butane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing Metabolic Intervention with a Glutaminase Inhibitor in Real-time by Hyperpolarized Magnetic Resonance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lab-chemicals.com [lab-chemicals.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. oaepublish.com [oaepublish.com]
- 16. Targeted inhibition of glutaminase as a potential new approach for the treatment of NF1 associated soft tissue malignancies - PMC [pmc.ncbi.nlm.nih.gov]
High-throughput screening of 2-(1,3,4-Thiadiazol-2-yl)ethanamine analogs
Topic: High-Throughput Screening of 2-(1,3,4-Thiadiazol-2-yl)ethanamine Analogs for Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of a focused library of 2-(1,3,4-Thiadiazol-2-yl)ethanamine analogs. We present a detailed protocol for a biochemical kinase inhibition assay, from initial development and validation to primary screening, hit confirmation, and downstream characterization. The methodologies described herein are designed to ensure scientific rigor, data integrity, and the efficient identification of potent and selective kinase inhibitor candidates.
Introduction: The Rationale for Screening Thiadiazole Analogs
The 1,3,4-thiadiazole ring system is a versatile scaffold for drug discovery due to its favorable physicochemical properties and its ability to engage in various biological interactions.[3][4] Its derivatives have been successfully developed as anticancer agents, antimicrobials, and enzyme inhibitors.[5][6][7][8] Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] Consequently, kinases are a major target class for drug discovery.[9]
This guide outlines a robust HTS workflow to identify novel inhibitors of a hypothetical, disease-relevant kinase, termed "Kinase-X," from a library of 2-(1,3,4-Thiadiazol-2-yl)ethanamine analogs. The workflow is structured to systematically progress from a large-scale primary screen to a rigorous, multi-step validation cascade, ensuring that only high-quality, target-specific hits advance.[10]
The HTS Workflow: A Self-Validating System
A successful HTS campaign is more than a single experiment; it is a multi-stage process where each step validates the findings of the previous one. Our workflow is designed to minimize false positives and negatives, ensuring an efficient allocation of resources toward the most promising chemical matter.
Caption: High-level overview of the HTS and hit validation workflow.
Phase 1: Assay Development and Validation Protocol
The foundation of any successful HTS campaign is a robust and reliable assay.[11][12] For kinase inhibitor screening, fluorescence-based assays are a common choice due to their sensitivity and compatibility with automation.[9] We will use a generic, time-resolved fluorescence resonance energy transfer (TR-FRET) format as our primary assay.
Principle of the TR-FRET Kinase Assay
This assay measures the phosphorylation of a specific peptide substrate by Kinase-X. The assay components include:
-
Kinase-X: The enzyme target.
-
Biotinylated Peptide Substrate: A peptide containing the phosphorylation site for Kinase-X, tagged with biotin.
-
ATP: The phosphate donor.
-
Detection Reagents:
-
Europium (Eu)-labeled anti-phospho-peptide Antibody: Binds specifically to the phosphorylated substrate.
-
Streptavidin-Allophycocyanin (SA-APC): Binds to the biotin tag on the substrate.
-
When the substrate is phosphorylated, the Eu-antibody and SA-APC are brought into close proximity, allowing for FRET to occur. Excitation of the Europium donor results in a sustained emission from the APC acceptor, generating a high TR-FRET signal. Inhibitors prevent this phosphorylation, leading to a low signal.
Caption: Principle of the TR-FRET kinase inhibition assay.
Protocol: Assay Miniaturization and Optimization
The goal is to adapt the assay to a 384- or 1536-well plate format suitable for HTS.[13]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare concentrated stocks of Kinase-X, biotinylated substrate, and ATP in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Determine Enzyme Concentration: Titrate Kinase-X at a fixed, saturating ATP concentration (e.g., 1 mM) and substrate concentration near its Michaelis-Menten constant (Km).[14] Aim for a linear reaction velocity over the desired incubation time (e.g., 60 minutes). Select an enzyme concentration that yields approximately 50-80% of the maximum signal.
-
Determine Substrate Km: At the optimized enzyme concentration, perform a substrate titration to determine the Km value. For inhibitor screening, it is crucial to use a substrate concentration at or below the Km to ensure sensitivity to competitive inhibitors.[14]
-
DMSO Tolerance: Test the assay's performance in the presence of increasing DMSO concentrations (0.1% to 5%). The final DMSO concentration in the HTS should not inhibit the enzyme activity by more than 10-15%.[15]
-
Reagent Stability: Confirm that all reagents are stable under assay conditions for the duration of a typical HTS run (e.g., 4-8 hours) on the benchtop.
Protocol: Assay Validation using Z'-Factor
The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[16][17] It assesses the separation between the positive and negative controls in relation to their variability.[18]
Formula: Z' = 1 - ( (3 * SD_pos) + (3 * SD_neg) ) / | Mean_pos - Mean_neg |
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., maximum inhibition).
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., no inhibition, DMSO only).
Step-by-Step Validation Protocol:
-
Plate Layout: Designate several columns on a 384-well plate for controls. For example, use 16 wells for the negative control (DMSO) and 16 wells for the positive control (a known, potent Kinase-X inhibitor or a staurosporine-like pan-kinase inhibitor).
-
Execution: Dispense reagents and controls according to the optimized protocol. Incubate for the predetermined time and read the plate.
-
Calculation: Calculate the mean and standard deviation for both control sets.
-
Acceptance Criteria: An assay is considered excellent and suitable for HTS if the Z'-factor is consistently ≥ 0.5 .[17][19] If the Z' is below 0.5, further optimization is required.[17]
| Parameter | Acceptance Criteria | Rationale |
| Z'-Factor | ≥ 0.5 | Indicates an excellent separation between controls with low data variability, essential for hit identification.[17][18] |
| Signal-to-Background | > 5 | Ensures a sufficient dynamic range to detect inhibition. |
| CV of Controls | < 10% | Demonstrates high precision and reproducibility of the assay. |
Phase 2: Primary Screen and Hit Identification
Protocol: Primary HTS of the Thiadiazole Library
-
Library Preparation: The 2-(1,3,4-Thiadiazol-2-yl)ethanamine analog library is provided in 384-well plates at a stock concentration (e.g., 10 mM in DMSO).
-
Compound Dispensing: Use an acoustic dispenser or pin tool to transfer a small volume (e.g., 50 nL) of each library compound into the assay plates, resulting in a final screening concentration of 10 µM.
-
Control Dispensing: Dispense positive and negative controls into their designated wells on every plate.
-
Reagent Addition: Add the enzyme/substrate mix to all wells, followed by the ATP solution to initiate the reaction.
-
Incubation: Incubate the plates at room temperature for the optimized duration (e.g., 60 minutes).
-
Detection: Add the TR-FRET detection reagents and incubate for another 60 minutes to allow for signal stabilization.
-
Data Acquisition: Read the plates on a compatible TR-FRET plate reader.
Data Analysis and Hit Selection
-
Quality Control: For each plate, calculate the Z'-factor. Plates with a Z' < 0.5 should be flagged for review or repeated.[20]
-
Data Normalization: Normalize the raw data for each plate to the plate-specific controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Hit Identification: A common method for hit selection is the Z-score, which measures how many standard deviations a compound's signal is from the mean of the sample population (all library compounds). Z-score = (Signal_compound - Mean_samples) / SD_samples A stringent cutoff, such as a Z-score ≤ -3 , is typically used to define a primary hit.[21]
Phase 3: Hit Confirmation and Characterization
Primary HTS data is inherently noisy.[22] A rigorous hit validation cascade is mandatory to eliminate false positives and confirm on-target activity.[10][23]
Protocol: Hit Re-test and Confirmation
-
Cherry-Picking: Select all primary hits from the library plates.
-
Fresh Compound Source: If possible, obtain fresh, dry powder samples of the hit compounds to rule out degradation or concentration errors in the original library plates.
-
Re-test: Re-test the selected compounds in triplicate using the primary assay at the same 10 µM concentration. Only compounds that consistently show the desired level of inhibition (e.g., >50%) are considered "confirmed hits."
Protocol: Dose-Response and IC₅₀ Determination
Confirmed hits must be evaluated for their potency.[24] This is done by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).[15]
-
Serial Dilution: Prepare a serial dilution series for each confirmed hit (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Assay Execution: Test the full dilution series in the primary assay, in triplicate.
-
Data Analysis: Plot the % Inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response model) using software like GraphPad Prism.[25][26]
-
IC₅₀ Value: The IC₅₀ is the concentration of the inhibitor required to reduce enzyme activity by 50%.[27] This value is a key metric for ranking the potency of the hits.
| Hit ID | Primary Screen (% Inh) | Confirmed (% Inh, mean) | IC₅₀ (µM) |
| TDZ-001 | 85.2 | 88.1 | 0.45 |
| TDZ-002 | 76.5 | 79.3 | 1.2 |
| TDZ-003 | 68.9 | 12.4 (False Positive) | > 100 |
| TDZ-004 | 92.1 | 94.5 | 0.09 |
Protocol: Orthogonal Assay
To ensure that hits are not artifacts of the primary assay format (e.g., interfering with the TR-FRET signal), it is essential to confirm activity in an orthogonal, label-free assay.[10] A mobility-shift assay, which directly measures the consumption of ATP and production of ADP, is an excellent choice.
-
Assay Principle: This microfluidic assay separates the substrate and product based on charge differences, providing a direct readout of enzyme activity.
-
Execution: Test the potent hits (e.g., IC₅₀ < 5 µM) in the mobility-shift assay at multiple concentrations.
-
Confirmation: A true inhibitor should demonstrate dose-dependent inhibition in this assay, confirming that its mechanism of action is indeed the inhibition of kinase-catalyzed phosphorylation.
Conclusion and Next Steps
This application note details a comprehensive and robust workflow for the high-throughput screening of 2-(1,3,4-Thiadiazol-2-yl)ethanamine analogs to discover novel kinase inhibitors. By following this structured approach—from rigorous assay validation and primary screening to a multi-step hit confirmation cascade—researchers can confidently identify potent, on-target inhibitors. Hits confirmed through this entire workflow, such as TDZ-001 and TDZ-004 from our example data, represent high-quality starting points for medicinal chemistry optimization in a lead discovery program.
References
- 1. jocpr.com [jocpr.com]
- 2. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. granthaalayahpublication.org [granthaalayahpublication.org]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Discovery of 2,5-diphenyl-1,3,4-thiadiazole derivatives as HDAC inhibitors with DNA binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 12. race.elsevierpure.com [race.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 17. bmglabtech.com [bmglabtech.com]
- 18. academic.oup.com [academic.oup.com]
- 19. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 20. knime.com [knime.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. towardsdatascience.com [towardsdatascience.com]
- 26. youtube.com [youtube.com]
- 27. pubs.acs.org [pubs.acs.org]
Title: A Framework for In Vitro Efficacy Evaluation of 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride Using Cell-Based Assays
An Application Note from the Office of the Senior Application Scientist
Introduction
The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Derivatives incorporating this moiety have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The potency of this nucleus is underscored by its presence in established drugs, highlighting its value as a pharmacophore in drug design.[6] Given the significant interest in this chemical class, particularly as potential anticancer agents[7], a systematic and robust methodology for evaluating new derivatives is essential for advancing drug discovery programs.[8][9]
This application note provides a comprehensive, multi-tiered framework for assessing the in vitro efficacy of the novel compound, 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride. As a Senior Application Scientist, the goal is not merely to present protocols, but to provide a logical, field-proven workflow that moves from broad phenotypic screening to more focused mechanistic investigation. We will detail a sequence of cell-based assays designed to quantify the compound's cytotoxic and cytostatic effects and to elucidate its primary mechanism of action, thereby establishing a foundational dataset for further preclinical development.
Section 1: Foundational Screening: Determining Cytotoxicity and Potency
The initial and most critical step in evaluating a potential anticancer agent is to determine if it has a cytotoxic or growth-inhibitory effect on cancer cells.[10][11] This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the compound's potency.[12] Tetrazolium reduction assays, such as the MTT and XTT assays, are robust, high-throughput methods ideal for this purpose.[13] They measure the metabolic activity of a cell population, which serves as a reliable proxy for cell viability.[14][15]
The Causality Behind the Choice: We begin with a broad panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, prostate, leukemia).[16] This approach is crucial for two reasons: it helps to identify if the compound has broad-spectrum activity or is selective for certain cancer types, and it provides an early indication of the potential therapeutic window. A positive control, such as Doxorubicin, is essential to validate the assay's performance and to benchmark the potency of the test compound.[16]
Data Presentation: Summarizing Compound Potency
All quantitative cytotoxicity data should be summarized to facilitate cross-comparison between cell lines and against control compounds.
| Cell Line | Tissue of Origin | Test Compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | Experimental Value | 1.1 ± 0.2 |
| PC-3 | Prostate Carcinoma | Experimental Value | 2.5 ± 0.4 |
| HL-60 | Promyelocytic Leukemia | Experimental Value | 0.5 ± 0.08 |
| Note: Control data are for illustrative purposes. Experimental conditions will influence exact values. |
Protocol 1: Cell Viability Assessment via XTT Assay
The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan product, eliminating the need for a final solubilization step and thereby reducing procedural complexity and potential errors.[17][18]
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound (Test Compound)
-
Doxorubicin (Positive Control)
-
Vehicle control (e.g., sterile PBS or DMSO)
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
Microplate reader capable of measuring absorbance at ~475 nm
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell adherence.
-
Compound Preparation: Prepare a 2X stock concentration series of the test compound and positive control in complete medium. A typical range for initial screening is 0.01 µM to 100 µM.
-
Drug Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, vehicle control, and media-only (blank) controls. Incubate for 48-72 hours.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution according to the manufacturer's instructions (typically by mixing the XTT reagent with the electron-coupling solution).
-
Incubation with XTT: Add 50 µL of the XTT working solution to each well. Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time should be optimized based on the metabolic rate of the cell lines used.
-
Absorbance Measurement: Measure the absorbance of the wells at 450-490 nm using a microplate reader.[18]
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
Section 2: Mechanistic Insight: Investigating Apoptosis Induction
Following the confirmation of cytotoxicity, the next logical question is how the compound induces cell death. A hallmark of effective anticancer drugs is the ability to trigger apoptosis, or programmed cell death, while minimizing necrosis, which can cause inflammation.[16] Apoptosis is characterized by specific morphological and biochemical events, including the externalization of phosphatidylserine (PS) on the cell membrane and the activation of caspases.[19]
The Causality Behind the Choice: The Annexin V/Propidium Iodide (PI) assay is the gold-standard method for differentiating apoptotic and necrotic cell populations.[16][20] Annexin V is a protein with a high affinity for PS, which translocates to the outer leaflet of the plasma membrane during early apoptosis.[19] PI is a fluorescent DNA intercalator that is excluded by viable cells and early apoptotic cells with intact membranes, but it can enter and stain the nuclei of late apoptotic and necrotic cells.[20] Analyzing cells stained with both reagents via flow cytometry provides a quantitative snapshot of cell population health.
Diagram: Overall Experimental Workflow
Caption: A tiered workflow for the in vitro evaluation of a novel compound.
Protocol 2: Apoptosis Detection by Annexin V-FITC and PI Staining
Materials:
-
Cells treated with the test compound (at its predetermined IC50 concentration) and controls.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Annexin V Binding Buffer.
-
Cold Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle-treated (negative) and staurosporine-treated (positive) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using Trypsin-EDTA. Combine all cells for each condition and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL.[20]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within one hour) by flow cytometry.[20] Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.
-
Data Interpretation:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive.
-
Diagram: Intrinsic Apoptosis Signaling Pathway
Caption: Simplified intrinsic apoptosis pathway induced by an anticancer agent.
Section 3: Antiproliferative Effects Assessment
A compound's efficacy may stem not only from inducing cell death but also from inhibiting cell proliferation (a cytostatic effect). It is vital to assess this endpoint to build a complete pharmacological profile. The Ki-67 protein is an excellent marker for this purpose, as it is strictly expressed in all active phases of the cell cycle (G1, S, G2, M) but is absent in quiescent (G0) cells.[21][22]
The Causality Behind the Choice: Unlike BrdU incorporation assays which require pre-labeling of cells during the S-phase, Ki-67 detection is performed on fixed cells and provides a direct measure of the total growth fraction.[21][23] This makes the workflow simpler and applicable to a broader range of experimental designs.[24] A reduction in the percentage of Ki-67 positive cells following treatment indicates a successful antiproliferative effect.
Protocol 3: Cell Proliferation Assessment by Ki-67 Immunostaining
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible microplates.
-
Test compound and controls.
-
4% Paraformaldehyde (PFA) for fixation.
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking Buffer (e.g., 1% BSA in PBS).
-
Primary antibody: Anti-Ki-67.
-
Fluorophore-conjugated secondary antibody.
-
DAPI (for nuclear counterstaining).
-
Fluorescence microscope.
Methodology:
-
Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. Allow them to adhere and grow to ~50% confluency. Treat with the test compound at sub-lethal concentrations (e.g., IC50/2, IC50/4) for 24-72 hours.
-
Fixation: Wash cells twice with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Add Permeabilization Buffer and incubate for 15 minutes.[23]
-
Blocking: Wash twice with PBS. Add Blocking Buffer and incubate for 30-60 minutes to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Dilute the anti-Ki-67 primary antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash coverslips three times with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the cell nuclei.
-
Mounting and Imaging: Wash a final three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium. Acquire images using a fluorescence microscope.
-
Quantification: Count the total number of cells (DAPI-positive nuclei) and the number of proliferating cells (Ki-67-positive nuclei) across multiple fields of view. Calculate the proliferation index: (% Ki-67 Positive) = (Number of Ki-67+ cells / Total number of cells) * 100.
Conclusion
This application note outlines a logical and efficient workflow for the primary in vitro characterization of this compound as a potential anticancer agent. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis and proliferation, researchers can build a comprehensive efficacy profile. The protocols described herein are based on standard, validated methodologies and are designed to generate reliable, reproducible data. This foundational knowledge is indispensable for making informed decisions regarding the advancement of promising compounds into more complex preclinical models.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. granthaalayahpublication.org [granthaalayahpublication.org]
- 4. japsonline.com [japsonline.com]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. lifescienceglobal.com [lifescienceglobal.com]
- 9. Cell-based assays are a key component in drug development process [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iv.iiarjournals.org [iv.iiarjournals.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. biotium.com [biotium.com]
- 18. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 19. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 20. benchchem.com [benchchem.com]
- 21. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]
- 22. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 23. interchim.fr [interchim.fr]
- 24. Cell proliferation of breast cancer evaluated by anti-BrdU and anti-Ki-67 antibodies: its prognostic value on short-term recurrences - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to evaluate the pharmacological effects of 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride. While direct in vivo data for this specific molecule is limited, its structural components—a 1,3,4-thiadiazole core and an ethanamine side chain—suggest a strong potential for activity within the central nervous system (CNS), particularly as a modulator of monoamine oxidase (MAO) or related neurotransmitter systems. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, antidepressant, and anticancer properties[1][2][3][4]. This guide synthesizes established methodologies for testing novel compounds with suspected neuroactive properties, providing a logical, tiered approach to characterization, from initial safety and pharmacokinetic profiling to robust efficacy testing in validated animal models.
Introduction: Unveiling the Therapeutic Potential
The molecule this compound (CAS No. 1523571-16-5) presents a compelling subject for in vivo investigation[5]. The 1,3,4-thiadiazole ring is a privileged structure in medicinal chemistry, known for its metabolic stability and diverse pharmacological interactions[1][2]. The ethanamine side chain is a classic feature of many monoamine neurotransmitters (e.g., dopamine, norepinephrine, serotonin) and their modulators. This structural analogy strongly suggests that the compound may interact with monoamine transporters or, more likely, the primary enzymes responsible for their degradation: Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).
Inhibition of MAO enzymes is a clinically validated strategy for treating depression and Parkinson's disease[6][7]. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily targets dopamine[7]. Therefore, the initial in vivo assessment should be geared towards understanding the compound's safety profile and its potential as a selective or non-selective MAO inhibitor. Based on these findings, subsequent studies can explore its efficacy in models of neurological and psychiatric disorders.
Pre-Clinical Workflow: A Tiered Investigative Approach
A systematic, tiered approach is essential to efficiently characterize the in vivo effects of a novel compound. This workflow ensures that foundational safety and pharmacokinetic data are established before proceeding to more complex and resource-intensive efficacy studies.
Caption: Tiered workflow for in vivo characterization.
Tier 1: Foundational Assessment Protocols
Before assessing efficacy, it is critical to understand the compound's safety profile and how it is absorbed, distributed, metabolized, and excreted (ADME). Rodent models, typically mice or rats, are standard for these initial studies[8][9].
Protocol: Acute Toxicity and Maximum Tolerated Dose (MTD)
Objective: To determine the single-dose toxicity and establish the maximum tolerated dose (MTD) for subsequent studies. The up-and-down procedure is a statistically efficient method that minimizes animal use.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Adult Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old, single sex to start)
-
Standard caging and husbandry supplies
-
Dosing syringes and needles (appropriate for the route of administration, e.g., oral gavage, intraperitoneal)
Procedure:
-
Preparation: Prepare a stock solution of the test compound in the chosen vehicle. Perform serial dilutions to create a range of doses. A logarithmic dose progression (e.g., 10, 30, 100, 300, 1000 mg/kg) is a common starting point.
-
Dosing: Dose a single animal at a starting dose level.
-
Observation: Observe the animal continuously for the first 4 hours, then periodically for up to 14 days. Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of tremors, convulsions, or sedation. Note signs of potential serotonin syndrome, such as autonomic hyperactivity, neuromuscular signs (tremors, rigidity), and altered mental status[10][11].
-
Dose Adjustment:
-
If the animal survives without signs of severe toxicity, the next animal is dosed at a higher level (e.g., a 3-fold increase).
-
If the animal shows severe toxicity or dies, the next animal is dosed at a lower level.
-
-
Endpoint: Continue until at least 4-5 reversals (a dose increase followed by a decrease, or vice versa) have occurred. The MTD is typically defined as the highest dose that does not cause mortality or severe toxicological effects.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC)[12][13]. Humane endpoints must be clearly defined to minimize animal suffering[14][15].
Protocol: Preliminary Pharmacokinetic (PK) Profiling
Objective: To determine key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
Materials:
-
Cannulated rats (jugular vein cannulation for blood sampling) are ideal.
-
Test compound and vehicle.
-
Blood collection supplies (e.g., EDTA tubes, syringes).
-
Centrifuge, freezer (-80°C).
-
LC-MS/MS or other appropriate bioanalytical method for compound quantification.
Procedure:
-
Group Allocation: Divide animals into two groups: Intravenous (IV) and Oral (PO) administration. A typical group size is n=3-4 animals.
-
Dosing:
-
IV Group: Administer a low dose (e.g., 1-2 mg/kg) as a bolus via the tail vein.
-
PO Group: Administer a higher dose (e.g., 10-20 mg/kg) via oral gavage. The dose should be well below the MTD.
-
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) at predetermined time points. A typical schedule is:
-
IV: 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours.
-
PO: 15, 30 minutes; 1, 2, 4, 8, 24 hours.
-
-
Sample Processing: Immediately process blood to plasma by centrifugation. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters. Bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
| Parameter | Description | Typical Rodent Values (Small Molecule) |
| Cmax | Maximum observed plasma concentration | ng/mL to µg/mL range |
| Tmax | Time to reach Cmax | 0.5 - 2 hours (PO) |
| t½ | Elimination half-life | 1 - 8 hours |
| AUC | Area under the concentration-time curve | (ng*h)/mL |
| F% | Oral Bioavailability | >30% is often considered favorable |
| CL | Clearance | mL/min/kg |
Table 1: Key Pharmacokinetic Parameters.
Tier 2: Efficacy Screening in Acute Models
Based on the compound's structure, the most probable mechanisms of action involve modulation of monoamine systems. The following acute models can rapidly screen for efficacy in these pathways.
Protocol: Rodent Model of MAO-B Inhibition (MPTP Model)
Objective: To assess the neuroprotective effect of the compound against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic neurotoxicity, a hallmark of MAO-B inhibitor activity[16][17]. MPTP is a pro-toxin that is converted to the active neurotoxin MPP+ by MAO-B[17].
Materials:
-
C57BL/6 mice (known to be sensitive to MPTP).
-
MPTP hydrochloride, handled with extreme caution under a chemical fume hood.
-
Test compound, positive control (e.g., Selegiline), and vehicle.
-
Equipment for behavioral testing (e.g., rotarod, open field).
-
Materials for post-mortem analysis (tissue homogenization, HPLC-ECD for dopamine quantification).
Procedure:
-
Acclimation & Grouping: Acclimate mice and divide them into groups (n=8-10/group): Vehicle + Saline; Vehicle + MPTP; Positive Control + MPTP; Test Compound + MPTP.
-
Pre-treatment: Administer the test compound or controls orally or via IP for 3-5 days prior to MPTP administration.
-
MPTP Administration: Administer MPTP (e.g., 20 mg/kg, IP) four times at 2-hour intervals on a single day.
-
Behavioral Assessment: 3-7 days after MPTP administration, perform behavioral tests:
-
Rotarod Test: To assess motor coordination.
-
Open Field Test: To assess general locomotor activity.
-
-
Neurochemical Analysis: At the end of the study, euthanize animals, dissect the striatum, and measure levels of dopamine and its metabolites (DOPAC, HVA) using HPLC-ECD.
-
Expected Outcome: A successful MAO-B inhibitor will prevent the MPTP-induced depletion of striatal dopamine and ameliorate the associated motor deficits.
Caption: Mechanism of MPTP toxicity and MAO-B inhibition.
Protocol: Rodent Model of MAO-A Inhibition (Reserpine-Induced Hypothermia)
Objective: To assess potential MAO-A inhibitory activity. Reserpine depletes monoamines (serotonin, norepinephrine, dopamine) from vesicular storage, making them available for degradation by MAO[18]. Inhibition of MAO-A, which metabolizes serotonin and norepinephrine, potentiates the effects of these monoamines and can reverse reserpine-induced effects like hypothermia and akinesia.
Materials:
-
Wistar rats or Swiss Webster mice.
-
Reserpine.
-
Test compound, positive control (e.g., Moclobemide), and vehicle.
-
Rectal thermometer for temperature measurement.
-
Observation arena for akinesia scoring.
Procedure:
-
Baseline Measurement: Record the baseline rectal temperature of each animal.
-
Drug Administration: Administer the test compound, positive control, or vehicle.
-
Reserpine Challenge: After a suitable pre-treatment time (based on PK data, e.g., 60 minutes), administer reserpine (e.g., 2.5 mg/kg, IP).
-
Assessments:
-
Temperature: Measure rectal temperature at regular intervals (e.g., every 30-60 minutes for 4 hours).
-
Akinesia: Score for motor deficits (e.g., ptosis, catalepsy) at the same time points.
-
-
Expected Outcome: An effective MAO-A inhibitor will significantly attenuate the drop in body temperature and reduce the akinesia scores induced by reserpine.
Protocol: Model of Neuroinflammation (LPS Challenge)
Objective: To evaluate the anti-inflammatory potential of the compound in a model of systemic inflammation-induced neuroinflammation[19][20]. Lipopolysaccharide (LPS), a component of gram-negative bacteria, induces a robust inflammatory response characterized by the release of pro-inflammatory cytokines[21].
Materials:
-
C57BL/6 mice.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound, positive control (e.g., Dexamethasone), and vehicle.
-
Materials for sample analysis (ELISA kits for cytokines, materials for qPCR or Western blot).
Procedure:
-
Drug Administration: Pre-treat animals with the test compound, control, or vehicle.
-
LPS Challenge: Administer a single dose of LPS (e.g., 1 mg/kg, IP).
-
Sample Collection: At a peak response time (e.g., 2-4 hours for plasma cytokines, 6-24 hours for brain tissue), collect blood and brain tissue.
-
Analysis:
-
Plasma: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
Brain (Hippocampus/Cortex): Homogenize tissue to measure cytokine levels or analyze the expression of inflammatory markers (e.g., Iba1 for microglia activation, GFAP for astrocytes) via qPCR, Western blot, or immunohistochemistry.
-
-
Expected Outcome: A compound with anti-inflammatory properties will reduce the LPS-induced increase in peripheral and central inflammatory markers.
Ethical Conduct and Reporting
All research involving animals must adhere to the highest ethical standards. Protocols should be approved by an IACUC or equivalent ethics committee[12][15]. The principles of the 3Rs (Replacement, Reduction, Refinement) must be applied. For publication and internal reporting, the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should be followed to ensure transparency and reproducibility[22].
Conclusion
The structural features of this compound make it a prime candidate for in vivo investigation as a novel neuroactive agent. By employing the tiered, systematic approach outlined in these application notes—progressing from foundational safety and PK studies to targeted, mechanism-based efficacy models—researchers can efficiently and ethically elucidate its therapeutic potential. The protocols provided for MAO inhibition and neuroinflammation serve as robust starting points for a comprehensive preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Justification for species selection for pharmaceutical toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dvm360.com [dvm360.com]
- 11. Serotonin Syndrome | VCA Animal Hospitals [vcahospitals.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 14. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. animal-journal.eu [animal-journal.eu]
- 16. Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism [mdpi.com]
- 17. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 21. Neuroinflammation in animal models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Home | ARRIVE Guidelines [arriveguidelines.org]
Application Notes and Protocols: Leveraging 2-(1,3,4-Thiadiazol-2-yl)ethanamine as a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its wide spectrum of biological activities.[1][2] This five-membered heterocycle is a bioisostere of pyrimidine and can engage in various non-covalent interactions, making it a versatile building block for designing novel therapeutics.[3] Specifically, 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride offers a unique entry point for library synthesis. The primary amine on the ethyl linker serves as a convenient chemical handle for derivatization, allowing for the exploration of vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of this scaffold, detailing synthetic protocols for its derivatization and highlighting its application in various drug discovery campaigns.
The 2-(1,3,4-Thiadiazol-2-yl)ethanamine Scaffold: A Strategic Overview
The power of the 2-(1,3,4-Thiadiazol-2-yl)ethanamine scaffold lies in its inherent chemical features. The 1,3,4-thiadiazole core is metabolically stable and can act as a hydrogen bond acceptor or participate in other electronic interactions with biological targets.[4] The ethylamine side chain provides a crucial point of diversity. The primary amine is a strong nucleophile, readily undergoing reactions such as acylation, sulfonylation, and reductive amination. This allows for the systematic introduction of a wide array of substituents, enabling comprehensive Structure-Activity Relationship (SAR) studies.
DOT Diagram: Strategic Derivatization of the Scaffold
Caption: Key derivatization pathways of the scaffold.
Synthetic Protocols for Scaffold Derivatization
The following protocols are generalized procedures that can be adapted for a wide range of substrates. Researchers should perform small-scale test reactions to optimize conditions for their specific starting materials.
Protocol 1: N-Acylation (Amide Bond Formation)
Amide bond formation is a fundamental reaction in medicinal chemistry for introducing diverse functionalities.
Rationale: This protocol utilizes a standard carbodiimide coupling method, which is mild and tolerant of many functional groups. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is effective in minimizing side reactions and improving yields.[5]
Step-by-Step Protocol:
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5-3.0 eq), to neutralize the dihydrochloride salt and the carboxylic acid. Stir the mixture at room temperature for 10-15 minutes.
-
Coupling Agent Addition: To the stirred solution, add HOBt (1.2 eq) followed by EDC (1.2 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired N-acylated derivative.[6]
Protocol 2: N-Sulfonylation (Sulfonamide Synthesis)
Sulfonamides are another critical functional group in drug discovery, known for their ability to mimic amides and act as hydrogen bond donors and acceptors.
Rationale: This protocol employs a sulfonyl chloride in the presence of a base. Pyridine is often used as both the base and a solvent, but other non-nucleophilic bases like triethylamine in an inert solvent are also effective. The reaction is typically performed at a low temperature to control reactivity.[4][7]
Step-by-Step Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of DCM and TEA (3.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq) dropwise to the cooled, stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate or DCM.
-
Wash the organic layer with 1M HCl (to remove excess pyridine/TEA), followed by saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude sulfonamide by flash column chromatography or recrystallization.
Protocol 3: Reductive Amination (Secondary and Tertiary Amine Synthesis)
Reductive amination is a powerful method for forming C-N bonds and introducing alkyl or aryl groups to the amine.
Rationale: This one-pot procedure involves the in-situ formation of an imine or iminium ion from the primary amine and a carbonyl compound, which is then reduced by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is a preferred reagent as it is selective for the reduction of the iminium ion in the presence of the unreacted aldehyde or ketone.[1][8][9]
Step-by-Step Protocol:
-
Preparation: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add TEA or DIPEA (2.5 eq) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. For less reactive carbonyls, the addition of a catalytic amount of acetic acid may be beneficial.[10]
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the starting materials and the formation of the product by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel.
DOT Diagram: General Workflow for Derivatization and Screening
Caption: A typical workflow for library synthesis and screening.
Application Notes: Case Studies and Biological Relevance
Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated a remarkable range of biological activities, making them attractive for various therapeutic areas.
Anticancer Agents
The 1,3,4-thiadiazole nucleus is present in numerous compounds with potent anticancer activity.[2][4] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways.
-
Case Study: Glutaminase (GLS1) Inhibitors: A series of analogs based on a 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol scaffold were synthesized and evaluated as selective GLS1 inhibitors.[11] The lead compound, 24y , demonstrated potent GLS1 inhibition with an IC50 of 68 nM and showed significant tumor growth inhibition in xenograft models.[11] This study highlights how modifications on a thiadiazole-containing scaffold can lead to potent and selective enzyme inhibitors.
| Compound | Target | IC50 (nM) | In vivo Efficacy (Tumor Growth Inhibition) | Reference |
| 24y | GLS1 | 68 | 40.9% at 100 mg/kg (A549 xenograft) | [11] |
Antimicrobial and Antiviral Agents
The 2-amino-1,3,4-thiadiazole moiety is a well-established pharmacophore in the design of antimicrobial and antiviral agents.[1][12]
-
Antiviral (Anti-HBV) Activity: A derivative, 1,2-Dihydro-4,6-dimethyl-2-oxo-1-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-carbonitrile, was tested for its antiviral activity against the Hepatitis B virus (HBV) and showed promising results.[12]
-
Antimicrobial Spectrum: Numerous studies have shown that derivatization of the 2-amino group of the 1,3,4-thiadiazole ring can lead to compounds with broad-spectrum antibacterial and antifungal activity.[1] The nature of the substituent plays a crucial role in determining the potency and spectrum of activity.
Anti-inflammatory and Antidiabetic Agents
Recent studies have explored 1,3,4-thiadiazole derivatives as dual inhibitors of enzymes involved in inflammation and diabetes.
-
Dual COX-2/5-LOX and α-Glucosidase/α-Amylase Inhibitors: A series of 1,3,4-thiadiazole derivatives were synthesized and showed promising dual inhibitory activity against key inflammatory (COX-2, 5-LOX) and metabolic (α-glucosidase, α-amylase) enzymes.[13] This dual-targeting approach could offer a novel therapeutic strategy for managing diseases with inflammatory and metabolic components.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the proven biological relevance of the 1,3,4-thiadiazole core, makes it an attractive platform for generating diverse chemical libraries. The protocols and application notes provided herein serve as a comprehensive guide for researchers to effectively utilize this scaffold in their drug discovery endeavors. Future work will likely focus on exploring novel derivatization strategies and applying this scaffold to a wider range of biological targets, further cementing its status as a privileged structure in medicinal chemistry.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluations of 1,3,4-thiadiazole derivatives as dual acting enzyme inhibitors to target inflammation and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to the Antiviral Evaluation of 2-(1,3,4-Thiadiazol-2-yl)ethanamine Derivatives
Introduction: The Rationale and Potential of the 1,3,4-Thiadiazole Scaffold
In the relentless search for novel antiviral agents, certain chemical scaffolds consistently emerge as privileged structures capable of interacting with a wide array of biological targets. The 1,3,4-thiadiazole ring is one such scaffold.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a cornerstone in medicinal chemistry.[1] Derivatives incorporating this moiety have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and, critically, antiviral properties.[2][3][4][5]
This guide focuses specifically on derivatives of 2-(1,3,4-Thiadiazol-2-yl)ethanamine. This subclass is of particular interest due to the flexible ethanamine side chain, which provides a vector for synthetic modification to optimize target binding and pharmacokinetic properties. These compounds have shown promise against a range of viruses, from plant pathogens like the Tobacco Mosaic Virus (TMV) to human pathogens such as Human Immunodeficiency Virus (HIV) and viruses of the Flaviviridae family (e.g., Dengue, West Nile virus).[3][6][7]
The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive, logic-driven framework for the systematic in vitro evaluation of these compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the data generated is both robust and meaningful.
Part 1: Foundational Principles of Antiviral Screening
The primary goal of an antiviral screening campaign is not merely to find compounds that inhibit a virus, but to identify those that do so without causing significant harm to the host organism. This principle of selective toxicity is the bedrock of all antiviral drug development. Therefore, our evaluation workflow is a two-pronged approach: we must simultaneously quantify a compound's toxicity to host cells and its efficacy against the target virus.
From these two data sets, we derive three critical parameters:
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that results in the death of 50% of the host cells in an uninfected culture. A higher CC₅₀ value is desirable, indicating lower cellular toxicity.
-
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication or activity by 50%. A lower EC₅₀ value is desirable, indicating higher antiviral potency.
-
SI (Selectivity Index): Calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). This is arguably the most important initial metric for prioritizing compounds. A high SI value indicates that the compound is effective against the virus at concentrations far below those that are toxic to host cells, suggesting a favorable therapeutic window.[8]
The overall experimental strategy is designed to systematically narrow a pool of candidate compounds to a select few with promising, non-toxic antiviral activity worthy of further investigation.
Caption: High-level workflow for antiviral compound evaluation.
Part 2: Protocol for Cytotoxicity Assessment (MTT Assay)
Expertise & Causality: Before assessing antiviral activity, we must determine the inherent toxicity of our thiadiazole derivatives on the host cell line. This is a critical control. An antiviral effect observed at a concentration that also kills the cells is a meaningless artifact. The MTT assay is a robust, colorimetric method for this purpose.[9] It measures the metabolic activity of cells via mitochondrial dehydrogenases, which convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[11]
Protocol 2.1: Determining the 50% Cytotoxic Concentration (CC₅₀)
-
Cell Culture:
-
Seed a suitable cell line (e.g., Vero for Herpes Simplex Virus, MDCK for Influenza) into a 96-well microplate at a density that will achieve ~80% confluency within 24 hours (e.g., 1x10⁴ cells/well).[12]
-
Incubate at 37°C with 5% CO₂ for 24 hours. This allows cells to adhere and enter a logarithmic growth phase.
-
-
Compound Preparation & Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent like DMSO.
-
Perform a serial dilution (typically 2-fold or 3-fold) of the compound in cell culture medium to create a range of concentrations (e.g., from 100 µM down to 0.1 µM).[13]
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations to the wells. Include "medium only" wells as a 100% viability control.
-
Incubate for a period that mirrors the duration of the subsequent antiviral assay (e.g., 48-72 hours).
-
-
MTT Reagent Addition & Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, only viable cells will convert the MTT to formazan crystals.
-
-
Solubilization & Measurement:
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.
-
Add 100 µL of DMSO to each well to dissolve the purple crystals.[13] Agitate the plate gently for 10 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability (%) against the log of the compound concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the CC₅₀ value.
-
Data Presentation: Example Cytotoxicity Data
| Compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.250 | 100% |
| 1.56 | 1.245 | 99.6% |
| 3.13 | 1.210 | 96.8% |
| 6.25 | 1.150 | 92.0% |
| 12.5 | 1.050 | 84.0% |
| 25 | 0.850 | 68.0% |
| 50 | 0.610 | 48.8% |
| 100 | 0.320 | 25.6% |
| CC₅₀ (µM) | ~51.2 |
Part 3: Protocols for In Vitro Antiviral Efficacy
With the cytotoxicity profile established, we can now assess the specific antiviral activity of the compounds at non-toxic concentrations.
Protocol 3.1: Virus Stock Preparation and Titer Determination (TCID₅₀ Assay)
Expertise & Causality: A reproducible antiviral assay requires a well-characterized and quantified virus stock. The Tissue Culture Infectious Dose 50 (TCID₅₀) assay is a common method for determining the virus titer, especially for viruses that do not form clear plaques.[15] It determines the dilution of virus required to infect 50% of the inoculated cell cultures.[15]
-
Cell Seeding: Seed host cells in a 96-well plate as described in Protocol 2.1.
-
Virus Dilution: Perform a 10-fold serial dilution of the virus stock (10⁻¹ to 10⁻⁸) in infection medium (low-serum medium).[16]
-
Infection: Inoculate at least 4-8 replicate wells per dilution with 100 µL of the diluted virus. Include cell control wells (no virus).[15][16]
-
Incubation: Incubate the plate for 3-7 days (depending on the virus) and observe daily for the appearance of cytopathic effect (CPE)—morphological changes in the cells caused by the virus, such as rounding and detachment.[15]
-
Scoring & Calculation: For each dilution, count the number of wells that show CPE. Calculate the TCID₅₀/mL value using the Reed-Muench or Spearman-Kärber method.[17] This value represents the concentration of virus in your stock.
Protocol 3.2: The Plaque Reduction Assay (Gold Standard)
Expertise & Causality: The Plaque Reduction Assay is the definitive method for quantifying the efficacy of an antiviral compound against lytic viruses.[13] It provides a direct measure of the inhibition of infectious virus particles. A "plaque" is a clear zone in a cell monolayer that results from the lysis of infected cells as the virus spreads.[13] An effective antiviral will reduce the number and/or size of these plaques. The use of a semi-solid overlay (like agarose or methylcellulose) is crucial as it restricts the spread of progeny virions to adjacent cells, ensuring that each plaque originates from a single infectious particle.[18][19]
Caption: Workflow for the Plaque Reduction Assay.
-
Cell Seeding: Seed host cells in 24- or 48-well plates to form a confluent monolayer within 24 hours.[20]
-
Infection: Dilute the virus stock in infection medium to a concentration that will yield 50-100 plaque-forming units (PFU) per well. Aspirate the growth medium from the cells and infect the monolayer with the virus suspension.[20]
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to attach to and enter the cells.[15]
-
Compound Treatment & Overlay:
-
During the adsorption period, prepare a 2X working solution of your thiadiazole derivatives at various concentrations (all well below the CC₅₀).
-
Mix these 2X compound solutions 1:1 with a 2X semi-solid overlay medium (e.g., 1% low-melting-point agarose).
-
After adsorption, carefully aspirate the virus inoculum.
-
Immediately add the compound-containing overlay to the corresponding wells. Include virus control (overlay with no compound) and cell control (overlay with no compound or virus) wells.[20]
-
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaques to become visible in the virus control wells (typically 3-10 days).
-
Plaque Visualization:
-
Fix the cell monolayer with a fixative solution (e.g., 10% formalin) for at least 30 minutes.[13]
-
Carefully remove the overlay and fixative.
-
Stain the monolayer with a 0.5% crystal violet solution for 15-20 minutes. The stain will color the viable cells purple, leaving the plaques as clear, unstained zones.[13]
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control.
-
Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.
-
Part 4: Data Synthesis and Lead Compound Identification
The ultimate goal is to integrate the cytotoxicity and efficacy data to identify compounds with the most promising therapeutic potential. The Selectivity Index (SI) is the key metric for this prioritization.
Data Presentation: Summary of Antiviral Evaluation
| Compound ID | CC₅₀ (µM) [MTT Assay] | EC₅₀ (µM) [Plaque Assay] | Selectivity Index (SI = CC₅₀/EC₅₀) |
| TDE-001 | >100 | 15.2 | >6.6 |
| TDE-002 | 85.4 | 2.1 | 40.7 |
| TDE-003 | 22.1 | 18.5 | 1.2 |
| TDE-004 | 92.8 | 0.9 | 103.1 |
| Ribavirin | >100 | 5.5 | >18.2 |
Interpretation: In this example dataset, compound TDE-004 stands out as the most promising lead candidate. It possesses high potency against the virus (low EC₅₀ of 0.9 µM) and low toxicity to the host cells (high CC₅₀ of 92.8 µM), resulting in an excellent Selectivity Index of over 100. Compound TDE-003, conversely, would be deprioritized due to its high toxicity and poor selectivity (SI ≈ 1).
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Cell Proliferation and Cytotoxicity Assay Kit - Elabscience® [elabscience.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. brainvta.tech [brainvta.tech]
- 16. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 17. Virology through numbers: Plaque and TCID50 assays - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 18. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 19. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The 1,3,4-thiadiazole core is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
This document moves beyond a simple recitation of steps. It is structured to provide a deep, mechanistic understanding of the synthesis, helping you troubleshoot common issues, optimize your reaction conditions, and improve your overall yield and purity. We will address specific experimental challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven experience.
I. Synthetic Overview & Core Mechanism
The most reliable and common route to synthesizing 2-aminoalkyl-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of an N-acylated thiosemicarbazide intermediate.[3] For our target molecule, a logical and efficient pathway begins with a protected β-amino acid, such as Boc-β-alanine, which serves as the source for the ethanamine side chain.
The synthesis proceeds in three key stages:
-
Intermediate Formation: An N-protected β-amino acid is coupled with thiosemicarbazide. This step is often bypassed by performing the subsequent cyclization in a one-pot manner.[4]
-
Cyclodehydration: The thiosemicarbazide derivative is cyclized using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form the 1,3,4-thiadiazole ring.[5][6]
-
Deprotection and Salt Formation: The protecting group (e.g., Boc) is removed, and the resulting free amine is converted to its stable dihydrochloride salt.
Below is a diagram illustrating this synthetic workflow.
Caption: General workflow for the synthesis of the target compound.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides an explanation of the underlying cause and a clear, actionable solution.
Question 1: My yield of the cyclized thiadiazole product is very low, and I see a lot of unreacted starting material.
Answer: This is a classic issue often traced back to two primary factors: insufficient activation for the cyclodehydration step or the presence of moisture.
-
Causality: The cyclization of an acylthiosemicarbazide to a 1,3,4-thiadiazole is a dehydration reaction. Reagents like phosphorus oxychloride (POCl₃), concentrated sulfuric acid, or polyphosphoric acid are required to facilitate this water loss.[3][5] If the reagent has degraded (e.g., POCl₃ that has been exposed to air) or is used in insufficient quantity, the reaction will stall. Furthermore, any water present in your solvents or on your glassware will consume the dehydrating agent, rendering it ineffective.
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Use a fresh, unopened bottle of POCl₃ or distill older stock before use. Ensure other acidic reagents like H₂SO₄ are of high concentration.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents. Aprotic solvents like DMF or DMSO are often effective for these types of reactions.[7]
-
Optimize Stoichiometry: Increase the equivalents of the cyclizing agent. An optimized protocol might use 2-4 equivalents of POCl₃ to ensure the reaction goes to completion.[5]
-
Increase Temperature/Time: While monitoring for degradation, cautiously increase the reaction temperature or extend the reaction time. Track the progress using Thin Layer Chromatography (TLC) or LC-MS to find the optimal endpoint. Suboptimal reaction conditions are a common cause of low yields in heterocyclic synthesis.[8]
-
Question 2: My reaction mixture turned dark brown or black upon adding the cyclizing agent, and the final product is an intractable tar.
Answer: This indicates decomposition, a common outcome when highly exothermic reactions are not properly controlled.
-
Causality: The reaction of POCl₃ with carbonyls and amides is highly exothermic. Adding it too quickly to the reaction mixture at an elevated temperature can cause a runaway reaction, leading to uncontrolled polymerization and charring of the organic material.
-
Troubleshooting Protocol:
-
Control the Temperature: Always add the cyclizing agent (POCl₃) dropwise to a cooled reaction mixture (0-5°C) in an ice bath.
-
Maintain Stirring: Ensure vigorous and efficient stirring throughout the addition to dissipate heat evenly and prevent localized hot spots. Inefficient mixing can lead to poor reaction rates and lower yields.[8]
-
Dilution: Running the reaction at a slightly lower concentration (i.e., using more solvent) can help manage the exotherm.
-
Post-Addition Warming: Once the addition is complete, allow the mixture to warm slowly to room temperature before heating it to the target reflux temperature. This controlled temperature ramp is critical for preventing decomposition.
-
Question 3: I've successfully synthesized the Boc-protected intermediate, but I'm struggling with the deprotection and isolation of the final dihydrochloride salt.
Answer: Issues at this stage usually revolve around incomplete deprotection, difficulty in precipitating the salt, or isolating a hygroscopic, oily product instead of a crystalline solid.
-
Causality: The Boc group requires strong acid for cleavage. The resulting free amine is basic and will readily form a salt. The physical properties of this salt (crystalline vs. oily) depend heavily on the solvent system and residual water. The final product is a di-hydrochloride, meaning two equivalents of HCl are required to protonate both the side-chain amine and one of the basic nitrogen atoms on the thiadiazole ring.
-
Troubleshooting Protocol:
-
Ensure Complete Deprotection: Use a significant excess of a strong acid. A common choice is 4M HCl in 1,4-dioxane. Allow the reaction to stir for several hours at room temperature, monitoring by TLC until the starting material spot has completely disappeared.
-
Induce Precipitation: The dihydrochloride salt is often insoluble in non-polar aprotic solvents. After deprotection in dioxane, try adding diethyl ether or MTBE as an anti-solvent to force precipitation.
-
Trituration: If an oil forms, decant the solvent and add fresh anhydrous ether. Vigorously scratch the inside of the flask with a glass rod or use a spatula to break up the oil (trituration). This mechanical agitation can often induce crystallization.
-
Lyophilization: If the product remains oily and difficult to handle, and you have access to a lyophilizer (freeze-dryer), you can dissolve the crude product in a minimal amount of water, freeze it, and lyophilize it to obtain a fluffy, solid powder.
-
III. Frequently Asked Questions (FAQs)
-
Q: Can I use a different cyclizing agent instead of POCl₃?
-
A: Yes, several alternatives exist, each with its own pros and cons. Polyphosphoric acid (PPA) and concentrated sulfuric acid are common choices but often require higher temperatures.[3] Milder, modern methods using reagents like polyphosphate ester (PPE) have been developed to avoid the toxicity and harshness of POCl₃.[4][9] The choice of reagent can impact yield and the required workup procedure.
-
| Cyclizing Agent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Chlorobenzene or neat, 60-100°C[5] | Highly effective, high yields | Toxic, corrosive, highly reactive with water |
| Conc. H₂SO₄ | Neat or solvent, 80-120°C | Inexpensive, readily available | Harsh conditions, potential for sulfonation/charring |
| PPA | Neat, >100°C[3] | Strong dehydrating agent | Viscous, difficult to stir, challenging workup |
| PPE | Chloroform, reflux[4] | Milder, avoids toxic reagents | May require specific preparation |
-
Q: How critical is the purity of the starting Boc-β-alanine and thiosemicarbazide?
-
A: Extremely critical. Impurities in starting materials are a leading cause of low yields and difficult purifications.[8] Any nucleophilic impurities can compete in side reactions, while non-volatile impurities can complicate the isolation of the final product. Always use reagents from a reputable supplier with a purity of >98%.
-
-
Q: How should I monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a moderately polar mobile phase (e.g., 50-70% Ethyl Acetate in Hexanes for the Boc-protected intermediate). The product should have a different Rf value than the starting materials. For more precise monitoring, especially for identifying byproducts, LC-MS (Liquid Chromatography-Mass Spectrometry) is invaluable.
-
IV. Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of 2-amino-1,3,4-thiadiazoles.[5][6]
Step 1 & 2: One-Pot Synthesis of N-Boc-2-(1,3,4-Thiadiazol-2-yl)ethanamine
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Boc-β-alanine (1.89 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol).
-
Cooling: Place the flask in an ice-water bath and allow the contents to cool to 0-5°C.
-
Reagent Addition: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 2.8 mL, 30 mmol) dropwise via a syringe over 20-30 minutes. Caution: Highly exothermic and corrosive. Ensure the internal temperature does not rise above 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90°C and maintain for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Cool the mixture to room temperature and then carefully pour it onto 100 g of crushed ice with vigorous stirring. A precipitate may form.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 10% sodium hydroxide (NaOH) until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product. Purify by column chromatography if necessary.
Step 3: Deprotection and Dihydrochloride Salt Formation
-
Setup: Dissolve the crude product from the previous step in 1,4-dioxane (20 mL).
-
Deprotection: Add 4M HCl in 1,4-dioxane (20 mL, 80 mmol, 8 equivalents) and stir the mixture at room temperature for 4-6 hours.
-
Precipitation: Monitor the reaction by TLC. Upon completion, a white precipitate of the dihydrochloride salt should form. To maximize precipitation, slowly add anhydrous diethyl ether (100 mL) to the mixture and continue stirring for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.
-
Drying: Dry the white solid under high vacuum to obtain the final product, this compound.
V. Troubleshooting Flowchart
For a more visual guide, the following flowchart can help you diagnose issues systematically.
Caption: Decision tree for troubleshooting common synthesis problems.
VI. References
-
Yang, S.-J., Lee, S.-H., Kwak, H.-J., & Gong, Y.-D. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(1), 438-444. Available from: --INVALID-LINK--
-
Antypenko, L., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Available from: --INVALID-LINK--
-
BenchChem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds". Available from: --INVALID-LINK--
-
Al-Soud, Y. A., et al. (2007). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate. Available from: --INVALID-LINK--
-
Paneth, A., et al. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 26(15), 4475. Available from: --INVALID-LINK--
-
Chauhan, H. S., et al. (2024). a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Available from: --INVALID-LINK--
-
Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry. Available from: --INVALID-LINK--
-
Dong, J., et al. (2022). Optimized POCl₃-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Arabian Journal of Chemistry, 15(5), 103769. Available from: --INVALID-LINK--
-
Chen, L., et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry, 243, 114686. Available from: --INVALID-LINK--
-
Patel, K. D., & Patel, N. K. (2014). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 235-239. Available from: --INVALID-LINK--
-
Hantzsch Thiazole Synthesis. (n.d.). Various sources.
-
Al-Azzawi, A. M. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. Available from: --INVALID-LINK--
-
ISRES Publishing. (2021). Thiadiazoles and Their Properties. Available from: --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available from: --INVALID-LINK--
-
Antypenko, L., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Odessa University Chemical Journal. Available from: --INVALID-LINK--
References
- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. jocpr.com [jocpr.com]
- 7. pharmedicopublishers.com [pharmedicopublishers.com]
- 8. benchchem.com [benchchem.com]
- 9. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [ouci.dntb.gov.ua]
Technical Support Center: Purification of 2-(1,3,4-Thiadiazol-2-yl)ethanamine Dihydrochloride
Welcome to the technical support center for the purification of 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this polar, heterocyclic amine salt. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your work.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Q1: My compound will not crystallize from solution. What are the likely causes and how can I induce crystallization?
Failure to crystallize is a frequent issue with highly polar organic salts. The primary reasons are often related to solvent choice, the presence of impurities, or supersaturation issues.
Underlying Causes and Solutions:
-
Inappropriate Solvent System: The high polarity of the dihydrochloride salt makes it insoluble in many common nonpolar organic solvents but potentially too soluble in highly polar solvents, even when cold.[1][2]
-
Solution: A systematic approach to solvent selection is crucial. Highly polar protic solvents like methanol or ethanol are good starting points. If the compound is too soluble, a two-solvent system is recommended.[3][4] In this approach, the compound is dissolved in a minimum amount of a "good" solvent (e.g., hot methanol) in which it is highly soluble. Then, a "poor" solvent (an anti-solvent, e.g., isopropanol, acetonitrile, or diethyl ether) in which the compound is insoluble is added dropwise to the hot solution until persistent cloudiness is observed.[3] A small amount of the good solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[3]
-
-
Presence of Impurities: Impurities can inhibit the formation of a crystal lattice.[5] Common impurities in the synthesis of 2-substituted-1,3,4-thiadiazoles from thiosemicarbazide precursors can include unreacted starting materials or side products like oxadiazoles or triazole isomers.[6][7][8]
-
Solution: If impurities are suspected, consider an initial purification step before crystallization. This could involve a wash with a solvent in which the desired product is insoluble but the impurities are soluble. For colored impurities, treatment with activated charcoal in the hot solution before filtration can be effective.[2][5]
-
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal saturation point, and crystallization has not been initiated.
-
Solution: To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9]
-
Add a seed crystal of the pure compound to the cooled solution. This provides a template for crystallization.[9]
-
Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation.[2] Rapid cooling often leads to the formation of smaller, less pure crystals or oils.
-
-
Q2: My product "oils out" instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the temperature of the solution at which it becomes saturated.[9]
Underlying Causes and Solutions:
-
High Solute Concentration at Elevated Temperature: The solution is becoming saturated at a temperature above the compound's melting point (or eutectic mixture with the solvent).
-
Solution: Add more of the primary solvent to the hot mixture to decrease the saturation temperature.[9] The goal is to ensure that the solution becomes saturated at a temperature below the compound's melting point.
-
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice.
-
Solution: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[2]
-
-
Inappropriate Solvent Choice: The chosen solvent may not be ideal for promoting crystallization.
-
Solution: Re-evaluate the solvent system. A different solvent or a different ratio in a two-solvent system might be necessary.
-
Q3: After recrystallization, my product is still impure. What are the next steps?
Persistent impurities suggest that the chosen recrystallization conditions are not effective at separating the impurity from the product. This could be due to similar solubility profiles or co-crystallization.
Underlying Causes and Solutions:
-
Similar Solubility of Impurity and Product: If an impurity has a similar solubility profile to your product in the chosen solvent, recrystallization will be inefficient.
-
Solution 1: Re-crystallization with a Different Solvent System: Try a different solvent or solvent pair with different polarity characteristics.[10]
-
Solution 2: Column Chromatography: For challenging separations, column chromatography may be necessary. Due to the high polarity and basic nature of the amine, standard silica gel can lead to poor separation and streaking.[11][12] Using an amine-functionalized silica gel or adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can significantly improve the separation.[11][13] A polar mobile phase, such as a gradient of dichloromethane and methanol, would likely be required.[12]
-
-
Co-crystallization: The impurity may be incorporated into the crystal lattice of your product.
-
Solution: A second recrystallization, sometimes with a different solvent system, can often resolve this. The slower the crystals are formed, the more likely they are to be pure.[2]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound?
As a polar amine salt, the dihydrochloride is most likely soluble in polar protic solvents.[1][14]
Recommended Solvents:
| Solvent Type | Examples | Suitability |
| Primary Solvents (Good Solubility) | Methanol, Ethanol, Water[1][9] | Good for dissolving the compound when hot. Water can be an excellent solvent for highly polar compounds, but drying the final product can be challenging.[15] |
| Anti-Solvents (Poor Solubility) | Isopropanol, Acetonitrile, Ethyl Acetate, Diethyl Ether | Used in two-solvent recrystallizations to induce precipitation from a solution in a primary solvent. |
A good starting point is to attempt a single-solvent recrystallization with methanol or ethanol. If the compound is too soluble even at low temperatures, a two-solvent system such as methanol/isopropanol or ethanol/diethyl ether should be explored.[3]
Q2: How can I monitor the purity of my compound during the purification process?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring purity.
TLC Protocol for Polar Amines:
-
Stationary Phase: Standard silica gel plates are often used.
-
Mobile Phase (Eluent): Due to the high polarity and basicity of the compound, a polar eluent will be required. A mixture of a less polar solvent like dichloromethane (DCM) or ethyl acetate with a more polar solvent like methanol is a good starting point.[16]
-
Visualization: The thiadiazole ring is a UV-active chromophore, so the spot should be visible under a UV lamp (254 nm). Staining with potassium permanganate or ninhydrin (for the primary amine) can also be used.
Q3: What are the potential sources of impurities for this compound?
Impurities can arise from the starting materials or from side reactions during the synthesis. The synthesis of 2-amino-1,3,4-thiadiazoles often involves the cyclization of a thiosemicarbazide derivative.[18][19]
Potential Impurities:
-
Unreacted Starting Materials: Such as the corresponding carboxylic acid or thiosemicarbazide.
-
Side-Products from Cyclization: The synthesis of 1,3,4-thiadiazoles can sometimes yield isomeric 1,2,4-triazole-3-thiols or 1,3,4-oxadiazoles, especially if the reaction conditions are not carefully controlled.[6][7][8]
-
Degradation Products: While the 1,3,4-thiadiazole ring is generally stable due to its aromaticity, prolonged exposure to harsh acidic or basic conditions at high temperatures could potentially lead to degradation.[20][21]
III. Experimental Protocols & Workflows
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold (e.g., methanol).
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the hot solvent and bring the mixture to a boil with stirring until the solid is completely dissolved.[5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[1]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Workflow for Troubleshooting Crystallization
Caption: Decision workflow for troubleshooting crystallization issues.
IV. References
-
Experiment 2: Recrystallization. (n.d.). Retrieved from Simon Fraser University, Department of Chemistry website.
-
De La Haye, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225-233. --INVALID-LINK--
-
De La Haye, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC. --INVALID-LINK--
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
-
Recrystallization. (n.d.). Retrieved from the University of California, Los Angeles, Department of Chemistry and Biochemistry website.
-
Recrystallization. (n.d.). Wired Chemist.
-
Recrystallization. (n.d.). Retrieved from the University of Wisconsin-Madison, Department of Chemistry website.
-
A Novel Approach to the Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). MDPI.
-
Is there an easy way to purify organic amines? (2023). Biotage.
-
Thin Layer Chromatography (TLC). (n.d.). Retrieved from the University of Colorado Boulder, Department of Chemistry website.
-
Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. (2019). ResearchGate.
-
CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from the University of Wisconsin-Whitewater, Department of Chemistry website.
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2012). PMC.
-
Thin Layer Chromatography (TLC). (n.d.). AGA Analytical.
-
Recrystallization. (n.d.). Retrieved from a university chemistry resource page.
-
How to determine polarity of components in TLC. (2019). Chemistry Stack Exchange.
-
Review Article on Synthesis and Applications of Thiosemicarbazides and Their Derivatives Like Thiadiazoles and Triazoles with Traditional Methods as Well as Green Protocols. (2012). Journal of Applicable Chemistry.
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
-
Recrystallization - Single Solvent. (n.d.). Retrieved from a university chemistry resource page.
-
Purifying Amines Using Their Salts. (2014). YouTube.
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (2020). SBQ.
-
Synthesis of some new 1,3,4-thiadiazol-2-ylmethyl-1,2,4-triazole derivatives and investigation of their antimicrobial activities. (n.d.). Sigma-Aldrich.
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). Retrieved from the University of Rochester, Department of Chemistry website.
-
Structure and Properties of Amines. (2024). Chemistry LibreTexts.
-
Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid. (2020). NIH.
-
Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. (2012). Journal of Al-Nahrain University.
-
Properties of amines. (n.d.). Lumen Learning.
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2020). ResearchGate.
-
Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. (2013). Asian Journal of Chemistry.
-
Solubility of Organic Compounds. (2023). Retrieved from a university chemistry resource page.
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). PubMed.
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI.
-
Recrystallization with two solvents. (2019). Reddit.
-
Are amines soluble in organic solvents? (2018). Quora.
-
Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (2021). PMC.
-
Crystallization of hydrohalides of pharmaceutical compounds. (2007). European Patent Office.
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Dove Medical Press.
-
Amines and Heterocycles. (2020). Retrieved from a university chemistry resource page.
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). NIH.
-
2-Amino-1,3,4-thiadiazole 97. (n.d.). Sigma-Aldrich.
References
- 1. athabascau.ca [athabascau.ca]
- 2. Recrystallization [wiredchemist.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Home Page [chem.ualberta.ca]
- 5. Recrystallization [sites.pitt.edu]
- 6. mdpi.com [mdpi.com]
- 7. jpharmsci.com [jpharmsci.com]
- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 9. rubingroup.org [rubingroup.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. biotage.com [biotage.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. aga-analytical.com.pl [aga-analytical.com.pl]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
Technical Support Center: Overcoming Solubility Challenges with 2-(1,3,4-Thiadiazol-2-yl)ethanamine Dihydrochloride
Welcome to the technical support guide for 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride (CAS No. 1523571-16-5). This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their assays. As a dihydrochloride salt of a primary amine, this molecule is engineered for enhanced aqueous solubility, yet challenges can arise from its interaction with assay buffers, concentration requirements, and handling procedures. This guide provides in-depth, field-proven insights and validated protocols to diagnose and resolve these issues effectively.
Section 1: Understanding the Core Chemistry
This section addresses the fundamental physicochemical properties of the compound that govern its solubility. Understanding these principles is the first step in effective troubleshooting.
Q1: Why am I having solubility issues with a dihydrochloride salt, which is supposed to be water-soluble?
This is a common and valid question. The dihydrochloride salt form is created to significantly increase the aqueous solubility of the parent molecule (the "free base") by protonating the amine groups.[1][2][3] However, several factors can still lead to precipitation or incomplete dissolution:
-
pH-Dependent Equilibrium: The solubility of an amine salt is critically dependent on the pH of the solution.[4][5] The protonated, charged form (R-NH₃⁺), which is highly soluble, exists in a pH-dependent equilibrium with the neutral, uncharged free base form (R-NH₂). The free base is typically much less soluble in aqueous media. If the pH of your assay buffer is too high (alkaline), it will deprotonate the compound, causing it to convert to its less soluble form and precipitate.[6][7]
-
"Crashing Out" on Dilution: A frequent issue occurs when a high-concentration stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer.[8][9] The compound may be kinetically trapped in the organic solvent, but upon dilution, the final concentration in the aqueous environment may exceed its thermodynamic solubility limit, causing it to precipitate, or "crash out."[10]
-
Buffer Composition and Ionic Strength: The specific ions in your buffer can influence solubility. High salt concentrations or the presence of certain ions can lead to "salting out" effects or unforeseen interactions, reducing the compound's solubility.
-
Concentration Limits: Every compound has an intrinsic solubility limit in a given solvent system. You may simply be attempting to work at a concentration that is higher than the compound's maximum solubility in your specific assay conditions.
Q2: How exactly does pH control the solubility of this compound?
The primary amine group on the ethanamine side chain is a weak base. As a dihydrochloride salt, this group is protonated (as is one of the nitrogen atoms on the thiadiazole ring), conferring a positive charge and promoting interaction with polar water molecules. The relationship can be visualized as follows:
C₄H₇N₃S · 2HCl ⇌ [C₄H₈N₃S]⁺ + H⁺ + 2Cl⁻ ⇌ [C₄H₉N₃S]²⁺ + 2Cl⁻ (Solid Salt Form) <---> (Partially Dissociated, Soluble) <---> (Fully Protonated, Highly Soluble)
In an acidic to neutral environment (low pH), the equilibrium is pushed to the right, favoring the charged, highly soluble protonated species. In an alkaline environment (high pH), excess hydroxide ions (OH⁻) neutralize the H⁺, shifting the equilibrium to the left, leading to the formation of the neutral, less soluble free base, which may then precipitate. Therefore, maintaining a slightly acidic to neutral pH is crucial for keeping the compound in solution.[4][11]
Section 2: A Systematic Troubleshooting Workflow
When encountering solubility problems, a systematic approach is key. The following workflow provides a logical sequence of steps to identify and solve the issue.
Caption: A logical workflow for troubleshooting solubility issues.
Q3: What is the recommended first-line approach for dissolving this compound?
Given that it is a hydrochloride salt, always start by attempting to dissolve it directly in your aqueous assay buffer.
Protocol 1: Direct Aqueous Dissolution
-
Preparation: Bring the compound and the assay buffer to room temperature. Ensure your buffer pH is below 7.5.
-
Weighing: Accurately weigh a small amount of the compound into a sterile microcentrifuge tube.
-
Initial Solvation: Add a portion of the total required buffer volume (e.g., 50%) to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes.
-
Assessment: Visually inspect the solution against a dark background. If it is not perfectly clear, you can try gentle warming (to 37°C) or brief sonication (1-5 minutes), but be mindful of potential compound degradation.[10]
-
Final Volume: If the compound dissolves, add the remaining buffer to reach your target concentration and vortex again. If it does not dissolve, do not proceed; move to the co-solvent strategy.
Q4: My compound won't dissolve directly in my buffer. What's next?
The next step is to use a minimal amount of a water-miscible organic co-solvent to create a concentrated stock solution, which is then diluted into the assay buffer. Dimethyl sulfoxide (DMSO) is the most common choice.[8][12]
Protocol 2: Preparing a Concentrated Stock in DMSO
-
Weighing: Accurately weigh the desired amount of the compound into a sterile, conical-bottom tube (e.g., glass vial or microcentrifuge tube).
-
Solvent Addition: Add the required volume of 100% anhydrous DMSO to achieve a high stock concentration (e.g., 10-50 mM). A higher stock concentration allows for a smaller volume to be added to the assay, minimizing the final DMSO percentage.
-
Dissolution: Vortex vigorously for 2-3 minutes until the compound is completely dissolved. Ensure no solid particulates are visible. This stock solution should be stored as recommended by the supplier, typically at -20°C or -80°C with desiccation.[13][14]
| Co-Solvent | Typical Final Assay Conc. | Pros | Cons/Caveats |
| DMSO | < 1%, ideally < 0.5%[9] | Excellent solvating power for many compounds. | Can be cytotoxic or affect enzyme activity at >1%. |
| Ethanol | < 1% | Biocompatible, less harsh than DMSO for some cells. | More volatile, may not be as strong a solvent. |
| DMF | < 0.5% | Strong solvent, similar to DMSO. | Higher toxicity than DMSO; use with caution. |
| PEG 300/400 | 1-5% | Can improve solubility and is generally well-tolerated.[12] | Increases viscosity; may interfere with some assays. |
Q5: I'm seeing precipitation when I dilute my DMSO stock into the assay buffer. How do I prevent this?
This "crashing out" is a kinetic solubility problem. The key is to control the dilution process carefully to keep the compound in solution.
Protocol 3: Mitigating Precipitation via Serial Dilution
-
Check Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. The simplest fix is to lower the final concentration and re-test.
-
Create an Intermediate Dilution: Instead of a large, single-step dilution (e.g., 1:1000), perform a two-step dilution.
-
First, make an intermediate dilution of your DMSO stock into the pure assay buffer. For example, dilute a 10 mM stock 1:10 to create a 1 mM solution in buffer containing 10% DMSO. Mix this intermediate solution thoroughly.
-
Second, use this intermediate solution to make the final dilutions for your assay. This method maintains a higher co-solvent percentage during the critical dilution step, preventing immediate precipitation.[9]
-
-
Increase Mixing Energy: When adding the stock solution to the buffer, do not simply pipette and dispense. Add the stock to the buffer while the tube is actively being vortexed to ensure rapid and uniform dispersion.
-
Verify Final DMSO Concentration: Always calculate the final percentage of DMSO in your assay wells. It should be consistent across all experimental conditions (including vehicle controls) and remain below the tolerance limit of your assay system (typically <0.5% for cell-based assays).[9]
Section 3: Advanced Solubilization Strategies
If the above methods fail at your required concentration, you may need to modify your assay buffer or employ formulation aids. These methods require careful validation to ensure they do not interfere with your assay.
Q6: Could my buffer choice be the problem? How do I optimize it?
Yes, the buffer is a critical variable.
-
pH Optimization: Since solubility is pH-dependent, test the compound's solubility in a range of buffers (e.g., pH 5.0, 6.0, 7.0, 7.4). A simple kinetic solubility test can identify the optimal pH range where the compound remains soluble at the target concentration. Most amine salts are more soluble at a slightly acidic pH.[4][15]
-
Buffer Type: If you are using a phosphate-buffered saline (PBS), consider if a different buffer system like HEPES or Tris could be beneficial. While less common, buffer-specific interactions can occur. Note that Tris buffers are often slightly alkaline, which could be detrimental.
Q7: What are formulation aids and when should I consider them?
Formulation aids are excipients added to the buffer to increase the solubility of a compound. They should be used as a last resort, as they can interfere with biological assays.
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 (at very low concentrations, e.g., 0.001-0.01%) can form micelles that encapsulate the compound, keeping it in solution. This is generally only suitable for biochemical (non-cellular) assays.[15]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[9] You must validate that the cyclodextrin itself does not affect your assay target.
Section 4: Frequently Asked Questions (FAQs)
-
Q: How should I prepare and store my stock solution?
-
A: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound. Store sealed and desiccated at -20°C or -80°C.
-
-
Q: Is heating or sonication safe for this compound?
-
A: Gentle heating (e.g., to 37°C) or brief sonication can be effective for initial dissolution.[8][10] However, the thermal stability of this compound is not widely published. Always use these methods judiciously and for the shortest time possible. If stability is a concern, perform a control experiment (e.g., HPLC analysis) to check for degradation after treatment.
-
-
Q: How can I quickly determine the maximum soluble concentration in my buffer?
-
A: Perform a simple kinetic solubility test. This will give you a practical upper limit for your experiments.
-
Protocol 4: Rapid Kinetic Solubility Assessment
-
Prepare Stock: Make a 10 mM stock solution of the compound in 100% DMSO.
-
Set Up Plate: In a 96-well clear plate, add your assay buffer to multiple wells.
-
Create Dilution Series: Add the DMSO stock to the buffer in the first well to achieve a high concentration (e.g., 200 µM) with a fixed DMSO percentage (e.g., 2%). Serially dilute this solution across the plate to create a concentration gradient (e.g., 200, 100, 50, 25, 12.5 µM...). Include a buffer + DMSO vehicle control.
-
Incubate: Shake the plate for 1-2 hours at your experimental temperature.
-
Read Out: Measure the turbidity by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[17] Alternatively, visually inspect the wells for the highest concentration that remains clear. This is your approximate kinetic solubility limit.
Caption: Workflow for a rapid kinetic solubility assessment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. issr.edu.kh [issr.edu.kh]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - Analytical Chemistry - Precipitate - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
- 14. lab-chemicals.com [lab-chemicals.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1,3,4-Thiadiazole Derivatives
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1,3,4-thiadiazole derivatives. This guide is designed to provide you with in-depth, field-proven insights to help you navigate the complexities of your experimental work. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying principles that drive successful synthesis, enabling you to troubleshoot effectively and optimize your reaction conditions.
The 1,3,4-thiadiazole core is a vital scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Its stability and low toxicity in biological systems make it a highly attractive moiety for drug design.[3][4] This guide will address common challenges and frequently asked questions to ensure your success in synthesizing these valuable compounds.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries researchers have when approaching the synthesis of 1,3,4-thiadiazole derivatives.
Q1: What are the most common starting materials for synthesizing the 1,3,4-thiadiazole ring?
A1: The most prevalent and versatile starting materials are thiosemicarbazide and its derivatives.[5][6] These compounds readily undergo cyclization with a variety of reagents, including carboxylic acids, acyl chlorides, and orthoesters, to form the thiadiazole ring.[5][7] Another common route involves the reaction of acylhydrazides with sulfur-containing reagents like carbon disulfide.[5][6]
Q2: What is the role of acid catalysts in the cyclization process?
A2: Acid catalysts, such as concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA), are crucial for promoting the cyclodehydration reaction.[8][9] They function by protonating the carbonyl oxygen of the carboxylic acid or its derivative, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the sulfur or nitrogen atom of the thiosemicarbazide. This acid-catalyzed dehydration is a key step in the ring closure.[10]
Q3: Can I perform a one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles?
A3: Yes, one-pot syntheses are not only possible but also highly efficient. For instance, a one-pot reaction of a carboxylic acid with thiosemicarbazide in the presence of a suitable dehydrating agent like polyphosphate ester (PPE) can directly yield 2-amino-1,3,4-thiadiazoles.[11] Another approach involves the direct coupling of primary nitroalkanes and acyl hydrazines using elemental sulfur and sodium sulfide.[12][13][14]
Q4: How stable is the 1,3,4-thiadiazole ring under various reaction conditions?
A4: The 1,3,4-thiadiazole ring is an aromatic system, which imparts significant stability.[3][4] This aromaticity allows it to withstand a range of reaction conditions, making it a robust scaffold for further functionalization. However, like all heterocyclic systems, extreme pH or highly reactive reagents can lead to ring opening or degradation.
Troubleshooting Guide
This section is dedicated to addressing specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired 1,3,4-Thiadiazole Product
Symptoms: After the reaction and work-up, you obtain little to no solid product. TLC analysis of the crude reaction mixture shows predominantly starting materials or a complex mixture of unidentified byproducts, with a faint or absent spot corresponding to the expected product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution & Rationale |
| Incomplete Reaction | Reaction Time: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). Some cyclizations require extended reaction times to reach completion. Temperature: Verify that the reaction is conducted at the optimal temperature. Many cyclodehydration reactions require heating or reflux to overcome the activation energy barrier.[15] Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can lead to an excess of one starting material and limit the formation of the desired product. |
| Suboptimal Catalyst or Cyclizing Agent | Choice of Reagent: The selection of the cyclizing agent is critical. For thiosemicarbazide cyclizations, strong acids like H₂SO₄ or POCl₃ are often effective.[8][16] However, the optimal choice can be substrate-dependent. If one acid catalyst is ineffective, consider screening others like p-toluenesulfonic acid (p-TSA) or methanesulfonic acid.[10] Catalyst Loading: Ensure the correct catalytic amount is used. Too little catalyst will result in a sluggish reaction, while too much can sometimes lead to unwanted side reactions or decomposition. |
| Poor Solubility of Reactants | Solvent Choice: Ensure your reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider using a co-solvent system or a different solvent altogether. For example, a mixture of glacial acetic acid and propionic acid can improve the solubility of starting materials in some cases.[17] |
| Side Reactions | Formation of Oxadiazoles: In some syntheses, particularly those starting from acyl hydrazides, the formation of 1,3,4-oxadiazole byproducts can occur.[10][18] This is often favored under certain acidic conditions. Modifying the acid catalyst or reaction temperature may help to selectively favor the formation of the desired thiadiazole. |
Issue 2: Difficulty in Product Purification
Symptoms: The crude product is an oil or a sticky solid that is difficult to crystallize. Column chromatography results in poor separation or decomposition of the product on the stationary phase.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution & Rationale |
| Presence of Tarry Byproducts | Reaction Quenching and Work-up: Carefully quench the reaction, especially when using strong acids. Pouring the reaction mixture into ice-water is a common and effective method.[16] Neutralization with a base like sodium hydroxide or ammonia solution should be done cautiously to avoid excessive heat generation, which can lead to degradation.[8][16] Aqueous Washes: Perform thorough aqueous washes of the organic extract to remove water-soluble impurities and residual acid. |
| Product Instability on Silica Gel | Choice of Stationary Phase: If your product is acid-sensitive, consider using neutral or basic alumina for column chromatography instead of silica gel. Solvent System Optimization: Carefully select the eluent system for chromatography. A gradient elution might be necessary to achieve good separation. Start with a non-polar solvent and gradually increase the polarity. |
| Incomplete Removal of Starting Materials | Recrystallization: If the impurities are starting materials with different solubility profiles, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good recovery of your pure product. |
Issue 3: Inconsistent Reaction Outcomes
Symptoms: Repeating the same reaction protocol leads to significant variations in yield and purity.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution & Rationale |
| Moisture Sensitivity | Anhydrous Conditions: Many reagents used in these syntheses, such as POCl₃ and strong acids, are sensitive to moisture. Ensure you are using anhydrous solvents and a dry reaction setup (e.g., oven-dried glassware, inert atmosphere). Moisture can quench the catalyst and lead to incomplete reactions. |
| Reagent Quality | Purity of Starting Materials: The purity of your starting materials, especially the thiosemicarbazide and carboxylic acid derivatives, is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts. Consider purifying your starting materials if their quality is questionable. |
| Atmosphere Control | Inert Atmosphere: For sensitive substrates or reactions involving organometallic reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve reproducibility. |
Experimental Protocols & Methodologies
Below are detailed, step-by-step methodologies for common synthetic routes to 1,3,4-thiadiazole derivatives.
Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles from Carboxylic Acids and Thiosemicarbazide
This method is a classic and widely used approach for the synthesis of 2-amino-1,3,4-thiadiazole derivatives.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic carboxylic acid (1.0 mmol) and phosphorus oxychloride (POCl₃, 5-10 mL).[8][16]
-
Stir the mixture at room temperature for 20 minutes.
-
Carefully add thiosemicarbazide (1.0 mmol) to the mixture.
-
Heat the resulting mixture at 80-90 °C for one hour with continuous stirring.[8]
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add 40 mL of water to the cooled mixture. Caution: This step is exothermic.
-
Reflux the resulting suspension for 4 hours.[8]
-
After cooling, basify the solution to pH 8 using a 50% sodium hydroxide solution while stirring in an ice bath.[8]
-
The precipitated solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles via Acid-Catalyzed Cyclization
This protocol is suitable for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles from acyl hydrazides.
Step-by-Step Methodology:
-
To a solution of an alkyl 2-amino-2-thioxoacetate (1.0 mmol) and an acyl hydrazide (1.0 mmol) in water (2 mL), add p-toluenesulfonic acid (p-TSA) (0.1 mmol).[10]
-
Stir the mixture magnetically at 80 °C for 3 hours.[10]
-
Monitor the completion of the reaction by TLC.
-
After completion, extract the reaction mixture with ethyl acetate.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate a key reaction mechanism and a troubleshooting workflow.
General Mechanism of 1,3,4-Thiadiazole Formation from Thiosemicarbazide
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. bu.edu.eg [bu.edu.eg]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 17. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterizing the Target Landscape of 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride
Introduction: The compound 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride is a versatile chemical scaffold. The 1,3,4-thiadiazole ring is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3][4][5] While public domain data on the specific biological targets of this particular ethanamine derivative is limited, its classification as a "Protein Degrader Building Block" suggests its potential utility in the development of novel therapeutics, such as PROTACs (Proteolysis Targeting Chimeras).[6]
This guide is designed for researchers, scientists, and drug development professionals who have identified this compound as a hit in a phenotypic screen or are exploring its potential as a chemical probe. The primary challenge with such a novel compound is to first elucidate its primary molecular target(s) and then to comprehensively characterize its selectivity profile to understand any potential off-target liabilities. This technical support center provides a logical, stepwise framework for this process, from initial target hypothesis generation to robust off-target profiling.
Part 1: Frequently Asked Questions (FAQs) - The Starting Line
Here we address the initial critical questions that arise when working with a novel bioactive compound.
Q1: We have a potent cellular phenotype with this compound, but we don't know the direct target. Where do we begin?
A1: This is a common and critical challenge in drug discovery known as target deconvolution. The goal is to identify the specific molecular target responsible for the observed biological effect. A multi-pronged approach is recommended:
-
Literature & Database Mining: Investigate known targets of structurally similar 1,3,4-thiadiazole-containing compounds.[7][8] This can provide initial hypotheses. For instance, various derivatives are known to inhibit kinases, glutaminase, or IMP dehydrogenase.[7][8]
-
Computational Prediction: Utilize in silico methods, such as inverse docking or pharmacophore modeling, against libraries of protein structures to predict potential binding partners. While predictive, this can help prioritize experimental validation.
-
Unbiased Experimental Approaches: Employ chemical proteomics techniques to directly identify binding partners from cell lysates or live cells. This is the most direct and powerful method.
Q2: What are the most robust experimental methods for identifying the primary target of a small molecule?
A2: There are several powerful, unbiased techniques. The choice depends on available resources, the nature of the compound, and the biological system. The most common and effective methods are summarized in the table below.
| Method | Principle | Advantages | Disadvantages |
| Affinity-based Proteomics (e.g., Kinobeads) | The compound is immobilized on a solid support (beads) and used to "pull down" interacting proteins from a cell lysate. Bound proteins are identified by mass spectrometry.[9][10][11] | Directly identifies protein binders. Can be performed in a competitive format to determine binding affinities (Kd).[10] | Requires chemical modification of the compound for immobilization, which may alter its binding properties. May miss weak binders or interactions that are not stable during the pulldown procedure. |
| Thermal Proteome Profiling (TPP) / CETSA | Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[12][13][14] Changes in protein thermal stability across the proteome are measured upon compound treatment. | Can be performed in intact, live cells, providing direct evidence of target engagement in a physiological context.[12][13][15] Does not require compound modification. | Technically demanding. May not detect interactions that do not significantly alter the target protein's thermal stability. |
| Genetic Screens (e.g., CRISPR) | CRISPR-based screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound. This suggests the gene products are functionally related to the compound's mechanism of action.[16] | Provides functional insights into the mechanism of action and can identify components of the target pathway. | Can be complex to design and execute. May not distinguish between direct physical targets and downstream effectors or resistance mechanisms.[16] |
Q3: How do we confirm that a protein identified via a discovery method is a genuine, functional target?
A3: This is a crucial validation step. A combination of orthogonal assays is required to build a strong case for target engagement and functional relevance.
-
Direct Target Engagement in Cells: Use the Cellular Thermal Shift Assay (CETSA) to confirm that your compound directly binds to the putative target inside intact cells, leading to its thermal stabilization.[12][13][17]
-
Target Knockout/Knockdown: Use CRISPR/Cas9 or siRNA to eliminate or reduce the expression of the target protein. If the compound's phenotype is lost or significantly diminished in these modified cells, it strongly supports that the protein is the relevant target.[16]
-
Biochemical/Enzymatic Assays: If the identified target is an enzyme (e.g., a kinase), test the compound's ability to inhibit its activity in a purified, recombinant protein assay. This confirms a direct inhibitory interaction.[18]
-
Rescue Experiments: In a target knockout cell line, introduce a mutated version of the target that you hypothesize will not bind your compound. If expressing this mutant fails to restore the compound's effect, it further validates the target specificity.[19]
Part 2: Troubleshooting & Experimental Guides
This section provides structured workflows and protocols for identifying and characterizing the target landscape of this compound.
Guide 1: Unbiased Target Identification Workflow
This workflow outlines the process of moving from a phenotypic hit to a validated primary target.
Caption: Workflow for unbiased target identification and validation.
Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to assess the direct interaction between a small molecule and its protein target in a cellular environment.[12][15] The principle is based on ligand-induced thermal stabilization of the target protein.[12][13]
Objective: To confirm that this compound directly binds to a candidate protein in intact cells.
Materials:
-
Cell line expressing the candidate target protein.
-
This compound.
-
Vehicle control (e.g., DMSO, PBS).
-
PBS with protease and phosphatase inhibitors.
-
Lysis buffer.
-
Antibody specific to the candidate target protein.
-
Thermal cycler, centrifuges, Western blot equipment.
Methodology:
-
Cell Treatment: Treat cultured cells with the compound at the desired concentration (e.g., 10x EC50 from the phenotypic assay) or vehicle control for a specified time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.
-
Aliquoting: Distribute the cell suspension into PCR tubes for each temperature point to be tested.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Immediately cool the tubes on ice for 3 minutes.[12]
-
Cell Lysis: Lyse the cells by adding lysis buffer and performing three freeze-thaw cycles.
-
Centrifugation: Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]
-
Analysis: Collect the supernatant (containing soluble proteins) and analyze the amount of the target protein remaining by Western blot or another quantitative protein detection method.
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target stabilization and therefore, direct engagement.[13]
Guide 2: Systematic Off-Target Profiling
Once the primary target is validated, it is essential to assess the compound's selectivity. Off-target effects can lead to toxicity or confound experimental results.[20][21] A tiered approach is recommended.
Caption: A tiered workflow for systematic off-target profiling.
Experimental Protocol 2: Kinase Selectivity Profiling using Kinobeads
This chemical proteomics approach is a powerful method for determining the selectivity of kinase inhibitors but can be adapted for any ATP-competitive compound.[9][10] It involves a competition experiment where the free compound in a cell lysate competes with immobilized, broad-spectrum kinase binders for capturing kinases.[9]
Objective: To identify the kinases that this compound binds to across the kinome.
Materials:
-
Cell lysate from the relevant cell line or tissue.
-
Kinobeads matrix (commercially available or custom-prepared).
-
This compound in a serial dilution.
-
Vehicle control (DMSO).
-
Wash buffers.
-
Elution buffer.
-
Equipment for quantitative mass spectrometry (LC-MS/MS).
Methodology:
-
Lysate Preparation: Prepare a native cell lysate under conditions that preserve protein activity. Quantify the total protein concentration.
-
Competition Assay: Aliquot the lysate and treat with increasing concentrations of the compound (e.g., 0.1 nM to 10 µM) or vehicle control. Incubate to allow the compound to bind to its targets.
-
Kinobeads Incubation: Add the Kinobeads slurry to each lysate sample and incubate to allow unbound kinases to bind to the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution & Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative mass spectrometry to identify and quantify the proteins in each sample.
-
Data Analysis: For each identified kinase, determine the amount bound to the beads at each compound concentration relative to the vehicle control. Plot these values to generate dose-response curves and calculate the apparent dissociation constant (Kd) or IC50 for each interaction. This reveals the potency and selectivity of the compound across the kinome.[10]
Part 3: Addressing Specific Off-Target Classes
Based on the privileged nature of the thiadiazole scaffold, certain protein families are more likely to be off-targets. Below are FAQs for troubleshooting interactions with these key classes.
Q4: Our compound shows activity against several kinases in a broad panel screen. How do we determine which of these are functionally relevant in our cellular model?
A4: This is a critical step to separate potent biochemical hits from functionally relevant cellular off-targets.
-
Compare Potency: Correlate the biochemical IC50 values from the kinase panel with the cellular EC50 of your primary phenotype. Off-targets inhibited at concentrations far exceeding the phenotypic EC50 are less likely to be relevant.
-
Confirm Cellular Engagement: Use CETSA for the high-priority off-target kinases to see if the compound engages them in intact cells at relevant concentrations.[12][13]
-
Phospho-proteomics: Perform a phospho-proteomics experiment. If your compound is a kinase inhibitor, you should see decreased phosphorylation of the primary target's substrates. Changes in phosphorylation of substrates for an off-target kinase can confirm its functional inhibition in a cellular context.
-
Selective Inhibitors: Use known, highly selective inhibitors for the identified off-target kinase. If these selective inhibitors replicate the observed phenotype, it suggests your compound's effect may be mediated through this off-target.[19]
Q5: What if we suspect off-target activity at G-Protein Coupled Receptors (GPCRs) or Ion Channels?
A5: These are major drug target classes and common sources of off-target effects.[22][23][24] Specific profiling panels are essential.
-
GPCR Profiling: Screen the compound against a panel of GPCRs using both radioligand binding assays (to detect direct binding) and functional assays (e.g., measuring second messengers like cAMP or calcium flux) to assess agonist or antagonist activity.[22][25][26][27]
-
Ion Channel Profiling: Use high-throughput automated patch-clamp systems to screen against a panel of key ion channels (e.g., hERG, sodium, calcium channels).[24][28][29] This is critical for assessing potential cardiotoxicity.[28]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discover.library.noaa.gov [discover.library.noaa.gov]
- 10. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. reactionbiology.com [reactionbiology.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. icr.ac.uk [icr.ac.uk]
- 22. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 23. Ion Channel Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 24. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 25. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 28. Use of high throughput ion channel profiling and statistical modeling to predict off-target arrhythmia risk - One pharma's experience and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 2-(1,3,4-Thiadiazol-2-yl)ethanamine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the oral bioavailability of 2-(1,3,4-Thiadiazol-2-yl)ethanamine-based compounds. Our approach is grounded in mechanistic understanding to empower you to make informed decisions during your experiments.
Introduction: The Bioavailability Challenge
The 2-(1,3,4-Thiadiazol-2-yl)ethanamine scaffold is a valuable pharmacophore found in numerous biologically active agents.[1][2][3][4] However, its inherent physicochemical properties often present significant challenges to achieving adequate oral bioavailability. The primary amine is basic and will be protonated at physiological pH, which, while aiding solubility, severely restricts its ability to passively diffuse across the lipophilic intestinal membrane.[5][6][7] This guide will walk you through systematically identifying and overcoming the key barriers to absorption: solubility, permeability, metabolism, and efflux .
Part 1: Frequently Asked Questions (FAQs)
Q1: My 2-(1,3,4-Thiadiazol-2-yl)ethanamine derivative shows high potency in vitro but poor efficacy in vivo after oral dosing. What are the likely causes?
A1: This is a classic and common challenge. The discrepancy between in vitro potency and in vivo efficacy for this class of compounds typically points to poor oral bioavailability. The primary reasons include:
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Low Intestinal Permeability: The ethanamine side chain is basic (high pKa). At the pH of the small intestine (pH 6-7.5), it exists predominantly in its protonated, cationic form. This charge significantly hinders its ability to cross the lipid-rich intestinal epithelial cells via passive diffusion.[7]
-
Poor Aqueous Solubility: While the protonated amine enhances solubility, if the rest of the molecule is highly lipophilic (e.g., bulky aromatic substitutions), the overall solubility might still be insufficient for complete dissolution in the gastrointestinal (GI) tract.[8][9]
-
Extensive First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the intestinal wall (e.g., Cytochrome P450s) or the liver before it can reach systemic circulation.[10][11] The primary amine can also be a substrate for enzymes like monoamine oxidase (MAO).[7]
-
Efflux by Transporters: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp), which are present on the apical side of intestinal enterocytes and actively transport the drug back into the GI lumen, limiting net absorption.[12][13][14]
Q2: What is the single most important physicochemical property I should assess first?
A2: A systematic approach is best, but if you must start with one, begin by determining the aqueous solubility at different pH values (e.g., pH 2, 6.5, and 7.4) to simulate conditions in the stomach and intestines. Then, immediately assess lipophilicity (LogP or LogD at pH 7.4). The interplay between these two factors is critical. A high LogP suggests good membrane-crossing potential, but if solubility is too low, the compound won't be available for absorption. Conversely, good solubility due to ionization (low LogD) often predicts poor permeability. This initial data will inform your subsequent strategy.
Q3: Is a prodrug strategy always necessary for these types of compounds?
A3: While not always mandatory, a prodrug strategy is one of the most effective and widely used approaches for overcoming the permeability issue associated with the primary amine.[5][6][15] By temporarily masking the ionizable amine group with a lipophilic moiety, you can dramatically improve passive diffusion. The prodrug is then designed to be cleaved by enzymes (like esterases) in the blood or tissues to release the active parent drug.[16] If initial permeability assays (e.g., Caco-2) confirm that low permeability is the rate-limiting step, a prodrug approach should be strongly considered.
Part 2: Troubleshooting Guides & Experimental Protocols
This section is organized by the specific problem you may be encountering. For each problem, we outline potential causes and provide detailed strategies and protocols for resolution.
Workflow for Diagnosing Poor Bioavailability
Before diving into specific issues, it's helpful to have a logical workflow. The following diagram outlines a systematic approach to identifying the primary barrier to absorption.
Caption: A decision tree for troubleshooting poor oral bioavailability.
Problem 1: Low Aqueous Solubility
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Symptoms: Compound precipitates when diluted in aqueous buffers; low concentration in solution after equilibrium dialysis; poor dissolution profile from solid form.
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Causality: While the ethanamine group is hydrophilic when protonated, large, non-polar, or crystalline regions of the molecule can dominate, leading to low overall solubility in the aqueous environment of the GI tract.[8] According to the Biopharmaceutics Classification System (BCS), if a drug has low solubility and high permeability (BCS Class II), its absorption is rate-limited by dissolution.[17]
-
Recommended Strategies & Protocols:
-
Salt Formation: This is the most direct way to improve the solubility and dissolution rate of a basic compound. Different counter-ions can significantly impact the final properties of the salt (e.g., hygroscopicity, stability, solubility).
-
Protocol: Salt Screening
-
Dissolve 1 equivalent of your compound (the free base) in a suitable solvent (e.g., methanol, ethanol).
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Add 1.05 equivalents of a selected acid (e.g., HCl, HBr, methanesulfonic acid, tartaric acid, maleic acid) dissolved in the same or a miscible solvent.
-
Stir at room temperature for 1-2 hours or until a precipitate forms. If no solid forms, slowly add an anti-solvent (e.g., diethyl ether, MTBE) to induce precipitation.
-
Isolate the solid by filtration, wash with the anti-solvent, and dry under vacuum.
-
Characterize the resulting salt (e.g., by melting point, NMR, XRPD) and measure its aqueous solubility.
-
-
-
Particle Size Reduction (Micronization/Nanonization): Reducing particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[16][17]
-
Formulation as a Solid Dispersion: Dispersing the crystalline drug in an amorphous, hydrophilic polymer matrix can improve both solubility and dissolution.[8][18][19]
-
Protocol: Preparation of a Solid Dispersion via Solvent Evaporation
-
Select a hydrophilic polymer carrier (e.g., PVP K30, Soluplus®, HPMC).
-
Dissolve both your compound and the polymer in a common volatile organic solvent (e.g., methanol) at a specific drug-to-polymer ratio (e.g., 1:2, 1:5, 1:9 w/w).
-
Ensure a clear solution is formed, indicating complete dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Further dry the resulting solid film/powder in a vacuum oven overnight to remove residual solvent.
-
Characterize the solid dispersion (e.g., using DSC to confirm amorphous state) and perform dissolution studies compared to the crystalline drug.
-
-
-
| Strategy | Mechanism | Advantages | Disadvantages |
| Salt Formation | Increases ionization and interaction with water. | Simple, cost-effective, significant solubility increase. | Can increase hygroscopicity, potential for disproportionation. |
| Micronization | Increases surface area for faster dissolution. | Well-established technology. | May not be sufficient for very poorly soluble drugs; risk of aggregation.[16] |
| Solid Dispersion | Creates an amorphous, high-energy state of the drug. | Can dramatically increase both solubility and dissolution rate.[8] | Can be physically unstable (recrystallization); requires specific excipients. |
| Cyclodextrin Complex | The drug is encapsulated in the hydrophobic core of a hydrophilic cyclodextrin. | Enhances solubility and can protect the drug from degradation.[8] | Limited drug loading capacity; can be expensive. |
Problem 2: Low Intestinal Permeability & Efflux
-
Symptoms: High aqueous solubility but low fraction absorbed in vivo; low apparent permeability (Papp) value in Caco-2 assays.
-
Causality: As mentioned, the protonated amine group is the primary culprit for low passive permeability. Additionally, the compound may be recognized by efflux transporters like P-gp, which act as a "hydrophobic vacuum cleaner," expelling the drug from the cell membrane back into the intestinal lumen.[12][14]
Absorption Barriers at the Enterocyte Level
Caption: Key barriers to absorption at the intestinal cell membrane.
-
Recommended Strategies & Protocols:
-
Diagnose Efflux with a Caco-2 Bidirectional Transport Assay: The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiates to form a monolayer of polarized cells that mimic the intestinal epithelium, expressing transporters like P-gp.[20][21]
-
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on Transwell® filter inserts and grow for 21-25 days to allow for differentiation and formation of tight junctions.
-
Assay Setup:
-
A-to-B Transport (Apical to Basolateral): Add the compound to the apical (upper) chamber.
-
B-to-A Transport (Basolateral to Apical): Add the compound to the basolateral (lower) chamber.
-
-
Execution: At various time points (e.g., 30, 60, 90, 120 min), take samples from the receiver chamber (basolateral for A-to-B, apical for B-to-A) and analyze the compound concentration using LC-MS/MS.
-
Efflux Ratio (ER): Calculate the apparent permeability coefficients (Papp) for both directions.
-
Papp (A→B) = (dQ/dt) / (A * C₀)
-
Papp (B→A) = (dQ/dt) / (A * C₀)
-
Efflux Ratio = Papp (B→A) / Papp (A→B)
-
-
Interpretation: An efflux ratio > 2 is a strong indicator that the compound is a substrate for an active efflux transporter like P-gp.[13] To confirm, repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil). If the ER decreases significantly, P-gp involvement is confirmed.
-
-
-
| Parameter | Interpretation for High Permeability | Interpretation for P-gp Substrate |
| Papp (A→B) | > 10 x 10⁻⁶ cm/s | Moderate to Low |
| Papp (B→A) | Similar to Papp (A→B) | > 2 x Papp (A→B) |
| Efflux Ratio | ~ 1 | > 2 |
Prodrug Bioreversion Concept
Caption: Workflow of a prodrug strategy for enhanced absorption.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
- 5. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrugs of Amines - Recent Advancement in Prodrugs [ebrary.net]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. P-glycoprotein and bioavailability-implication of polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tsijournals.com [tsijournals.com]
- 14. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 21. Experimental models for predicting drug absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting cell toxicity in assays with 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride
Welcome to the technical support guide for 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, particularly cell toxicity, encountered during in vitro assays. This guide provides in-depth, experience-driven advice to ensure the reliability and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and application of this compound.
Q1: What is the known or expected mechanism of action for this compound?
The 1,3,4-thiadiazole scaffold is a versatile pharmacophore present in a wide range of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3][4] Its derivatives can interfere with DNA replication processes due to their structural similarity to pyrimidine.[1] Specifically, some 2-amino-1,3,4-thiadiazole derivatives have been shown to act as potent inhibitors of inosine 5'-phosphate (IMP) dehydrogenase, a key enzyme in purine biosynthesis.[5] Therefore, cytotoxicity observed with this compound may stem from the disruption of essential metabolic pathways.
Q2: How should I properly dissolve and store this compound?
Proper dissolution and storage are critical for compound stability and experimental reproducibility.[6][7]
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Dissolution: Due to its dihydrochloride salt form, this compound is expected to have good aqueous solubility. Start by dissolving the compound in sterile, nuclease-free water or a buffered solution like PBS. If solubility issues arise, a small amount of a polar organic solvent such as DMSO can be used as a primary solvent before further dilution into your aqueous assay medium.[8] Always vortex or sonicate gently to ensure complete dissolution.[6][8]
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Storage: For long-term stability, it is best to store the compound in its lyophilized (powder) form at -20°C or lower, protected from light and moisture.[7][9][10] Once reconstituted into a stock solution, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[7][9] Store these aliquots at -20°C or -80°C.[6] For short-term use, a refrigerated solution at 2-8°C may be stable for a few days.[9]
Q3: I'm observing significant cell death even at low concentrations. What are the initial checks I should perform?
Unexpectedly high toxicity can arise from several factors. Here's a checklist for initial troubleshooting:
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Confirm Compound Concentration: Double-check all calculations for dilution from your stock solution. A simple decimal error can lead to a 10-fold or higher concentration than intended.
-
Assess Stock Solution Integrity: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, the compound may have degraded. Prepare a fresh stock solution from the lyophilized powder.[11]
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Evaluate Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and within a low passage number.[11] Stressed or over-confluent cells can be more susceptible to compound-induced toxicity.[11]
-
Check for Contamination: Bacterial or mycoplasma contamination can cause non-specific cytotoxicity and confound your results. Regularly test your cell cultures for contamination.
Part 2: Systematic Troubleshooting Guide for Unexpected Cell Toxicity
If initial checks do not resolve the issue, a more systematic approach is required. This guide will walk you through a logical workflow to identify and solve the root cause of the observed cytotoxicity.
Is the Observed Toxicity Real or an Assay Artifact?
The first step is to rule out the possibility that the assay itself is producing a false-positive signal for cytotoxicity.
Q4: My MTT/XTT assay shows high toxicity, but the cells look morphologically normal under the microscope. Could the compound be interfering with the assay chemistry?
Yes, this is a critical consideration. Tetrazolium-based assays like MTT and XTT rely on the metabolic activity of mitochondrial reductase enzymes to convert a substrate into a colored formazan product.[12] Some chemical compounds can directly interfere with these enzymes or the formazan product itself, leading to inaccurate readings.
Troubleshooting Protocol: Assay Interference
-
Perform a Cell-Free Assay:
-
Prepare a 96-well plate with your complete cell culture medium but without any cells.
-
Add this compound at the same concentrations used in your experiment.
-
Add the MTT or XTT reagent and incubate for the standard duration.
-
Add the solubilization solution (for MTT) and read the absorbance.[13]
-
Interpretation: If you observe a change in color or absorbance in the absence of cells, your compound is directly interacting with the assay reagents.
-
-
Validate with an Orthogonal Assay:
-
Use a cytotoxicity assay with a different detection principle. A lactate dehydrogenase (LDH) release assay is an excellent choice as it measures membrane integrity by quantifying the amount of LDH released from damaged cells into the culture medium.[14][15][16][17]
-
Workflow: Run your cytotoxicity experiment in parallel using both an MTT/XTT assay and an LDH assay.
-
Interpretation: If the LDH assay does not show a corresponding increase in cytotoxicity, it strongly suggests that your compound is interfering with the metabolic assay.[11]
-
Investigating Compound-Specific Properties
If you've confirmed that the toxicity is not an assay artifact, the next step is to investigate the physicochemical properties of your compound under your specific experimental conditions.
Q5: Could the solubility or pH of my compound solution be the source of toxicity?
Absolutely. Poor solubility can lead to the formation of precipitates that are cytotoxic to cells. Additionally, since the compound is a dihydrochloride salt, dissolving it at high concentrations in a weakly buffered solution could lower the pH of the culture medium to a level that is detrimental to cell health.[18][19]
Troubleshooting Protocol: Solubility and pH Effects
-
Visual Inspection for Precipitation:
-
Prepare your highest concentration of the compound in the final assay medium.
-
Visually inspect the solution against a dark background for any signs of cloudiness or precipitate. You can also check for precipitates in your treated wells under a microscope.
-
Mitigation: If precipitation is observed, consider lowering the final concentration or increasing the percentage of co-solvent (like DMSO) in the final dilution, ensuring the final solvent concentration is not toxic to your cells.
-
-
Measure the pH of the Dosing Solution:
-
Prepare the highest concentration of the compound in your cell culture medium.
-
Use a calibrated pH meter or pH strips to measure the pH of this solution.
-
Interpretation: A significant drop in pH compared to the medium-only control indicates that the acidic nature of the compound is a likely contributor to the observed toxicity.[20]
-
Mitigation: If the pH is too low, you may need to buffer your dosing solution or adjust its pH before adding it to the cells. Ensure any buffering agent used is not cytotoxic.
-
Differentiating On-Target vs. Off-Target Toxicity
Many small molecules can interact with unintended biological targets, leading to off-target toxicity, which can be a major cause of experimental discrepancies and clinical trial failures.[21][22][23][24] The 1,3,4-thiadiazole scaffold is known for its broad biological activity, making off-target effects a plausible concern.[3][4][25]
Q6: How can I determine if the observed cytotoxicity is due to the intended mechanism of action or an off-target effect?
Distinguishing between on-target and off-target effects is a complex but crucial step. One approach is to investigate the mode of cell death.
Troubleshooting Workflow: Characterizing the Mode of Cell Death
If the compound is acting through a specific, intended pathway (e.g., inhibiting IMP dehydrogenase), it is likely to induce a programmed cell death pathway like apoptosis. Non-specific or off-target toxicity often leads to necrosis.
Experimental Protocol: Apoptosis vs. Necrosis Assay
-
Caspase Activity Assay (for Apoptosis):
-
Treat your cells with a range of concentrations of this compound.
-
At various time points, measure the activity of executioner caspases (caspase-3 and caspase-7) using a luminescent assay like the Caspase-Glo® 3/7 assay.[26][27][28][29][30] This assay uses a substrate that is cleaved by active caspases to produce a light signal.[26][28]
-
Procedure:
-
Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.[27][29]
-
Add a volume of the reagent equal to the volume of cell culture medium in each well.[29]
-
Mix by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.[29]
-
Measure luminescence with a plate reader.
-
-
-
LDH Release Assay (for Necrosis):
Data Interpretation:
| Caspase-3/7 Activity | LDH Release | Likely Mode of Cell Death | Implication |
| High | Low | Apoptosis | Suggests a specific, programmed cell death pathway, potentially on-target. |
| Low | High | Necrosis | Suggests a rapid loss of membrane integrity, often associated with off-target toxicity. |
| High | High | Apoptosis transitioning to secondary necrosis | Common at later time points or high compound concentrations. |
Visualization of Troubleshooting Logic
Caption: Systematic workflow for troubleshooting cell toxicity.
Part 3: Final Recommendations and Best Practices
-
Always Include Proper Controls: Your experiments should always include vehicle controls (cells treated with the same concentration of solvent used to dissolve the compound), untreated controls, and a positive control for cytotoxicity (a compound known to induce cell death in your cell line).[17]
-
Perform Dose-Response and Time-Course Experiments: To fully characterize the cytotoxic profile of the compound, test a wide range of concentrations and measure cell viability at multiple time points. This will help you determine the EC50 (or IC50) and understand the kinetics of the cytotoxic response.
-
Maintain Detailed Records: Document every detail of your experimental protocol, including compound batch number, solvent used, stock concentration, and cell passage number. This is invaluable for troubleshooting reproducibility issues.[7]
By following this structured troubleshooting guide, you can systematically diagnose and address issues of cell toxicity, leading to more accurate and reliable data in your research with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]
- 5. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. primalvitality.ca [primalvitality.ca]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Khan Academy [khanacademy.org]
- 20. Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 22. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. icr.ac.uk [icr.ac.uk]
- 25. tandfonline.com [tandfonline.com]
- 26. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 27. Caspase 3/7 Activity [protocols.io]
- 28. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.sg]
- 29. promega.com [promega.com]
- 30. tripod.nih.gov [tripod.nih.gov]
Mitigating degradation of 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride in solution
Technical Support Center: 2-(1,3,4-Thiadiazol-2-yl)ethanamine Dihydrochloride
Introduction: Understanding the Stability of this compound
Welcome to the technical support guide for this compound. This molecule, featuring a 1,3,4-thiadiazole heterocycle linked to an ethanamine side chain, is a valuable building block in pharmaceutical research. However, its chemical structure presents specific stability challenges when brought into solution. The primary liabilities include the potential for hydrolysis of the thiadiazole ring and oxidation of the sulfur atom and the primary amine.[1][2]
As a dihydrochloride salt, the compound is supplied in a more stable, crystalline form that enhances water solubility and thermal stability compared to its free base.[3] However, once dissolved, the solution's environment—particularly its pH, exposure to oxygen, light, and temperature—becomes critical to maintaining the compound's integrity.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for mitigating degradation. It combines theoretical understanding with practical, field-proven protocols to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the first visual signs of degradation in my solution? A noticeable color change, often to a yellow or brown hue, is a common indicator of degradation, potentially due to the formation of oxidized impurities or products from Maillard reactions with excipients.[1] Another sign is the formation of precipitates or cloudiness, which could indicate the formation of less soluble degradation products or a change in the salt form.
Q2: What is the optimal pH for storing an aqueous solution of this compound? Given that the compound is a dihydrochloride salt of a primary amine, maintaining an acidic pH is crucial. In its protonated (ammonium salt) form, the amine is less nucleophilic and less susceptible to oxidative degradation.[3][4] We recommend preparing solutions in a buffered system with a pH between 3.0 and 5.0. Avoid neutral or alkaline conditions, as the deprotonated free base is significantly more reactive and prone to degradation.
Q3: Can I store stock solutions in DMSO? Yes, for long-term storage, dissolving the compound in anhydrous dimethyl sulfoxide (DMSO) is a common and effective practice. DMSO is an aprotic solvent that minimizes the risk of hydrolysis.[5] However, ensure the DMSO is of high purity and low water content. Store these stock solutions at -20°C or -80°C in tightly sealed containers. For aqueous assays, perform serial dilutions from the DMSO stock into your aqueous buffer immediately before use.
Q4: How sensitive is the compound to light and temperature? Heterocyclic structures, particularly those containing sulfur, can be susceptible to photolytic degradation.[6] It is mandatory to store both the solid compound and its solutions protected from light, for example, by using amber glass vials or wrapping containers in aluminum foil. Thermal degradation is also a concern; elevated temperatures will accelerate hydrolysis and oxidation.[1][6] Store solutions at recommended refrigerated (2-8°C) or frozen temperatures.[7]
Q5: My assay results show a progressive loss of compound activity. What could be the cause? A gradual loss of potency is a classic sign of chemical degradation in your working solution. The primary suspects are hydrolysis or oxidation, leading to a lower concentration of the active parent compound. This underscores the importance of using freshly prepared solutions for quantitative experiments or validating the stability of your solution over the typical duration of your experiments.
Troubleshooting Guide: Addressing Common Stability Issues
This section provides a systematic approach to diagnosing and resolving problems related to the degradation of this compound.
Problem 1: Inconsistent Results and Poor Reproducibility
-
Potential Cause: Degradation of the compound in solution between experiments or even during a single long experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Never reuse working solutions from a previous day. Always prepare fresh dilutions from a validated frozen stock just before starting your experiment.
-
Validate Solution Stability: If experiments run for several hours, perform a stability check. Analyze an aliquot of your working solution by HPLC at the beginning (t=0) and end of the experiment. A significant decrease (>5%) in the parent peak area indicates instability under your experimental conditions.
-
Control Temperature: If your experiment is performed at room temperature or 37°C, keep your stock and working solutions on ice until the moment of use.
-
Problem 2: Appearance of Extra Peaks in HPLC/LC-MS Analysis
-
Potential Cause: The compound is degrading into one or more new chemical entities.
-
Troubleshooting Steps:
-
Characterize the Degradants: Use LC-MS to obtain the mass of the new peaks. This can provide clues to the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).
-
Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, peroxide, heat, light) to generate potential degradants.[5][6] This helps to confirm that the extra peaks seen in your samples correspond to known degradation products and validates that your analytical method is "stability-indicating."
-
Review Solution Preparation: Ensure that the pH of your solution is acidic and that you have protected it from light. Consider de-gassing aqueous buffers to remove dissolved oxygen, which can mitigate oxidative degradation.[8][9]
-
Diagram: Troubleshooting Workflow for Compound Instability
Caption: A decision tree for troubleshooting common stability issues.
Key Degradation Pathways & Mitigation Strategies
The primary degradation mechanisms for this molecule are hydrolysis and oxidation. Understanding these pathways is key to preventing them.
Table 1: Summary of Degradation Pathways and Mitigation
| Degradation Pathway | Susceptible Moiety | Triggering Conditions | Mitigation Strategy |
| Hydrolysis | 1,3,4-Thiadiazole Ring | Strongly acidic (pH < 2) or neutral/alkaline (pH > 6) conditions, elevated temperature.[10][11] | Maintain solution pH between 3.0 and 5.0 using a suitable buffer (e.g., citrate, acetate). Store at low temperatures. |
| Oxidation | Amine Group, Ring Sulfur | Presence of dissolved oxygen, radical initiators, exposure to light (phot-oxidation), transition metal contaminants.[1][9] | Use de-gassed buffers. Purge solutions with inert gas (N₂ or Ar). Protect from light. Use high-purity solvents and chelating agents (e.g., EDTA) if metal contamination is suspected. |
Diagram: Potential Degradation Pathways
Caption: Major degradation routes for the target compound in solution.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution in a stability-promoting buffer.
-
Buffer Preparation: Prepare a 50 mM sodium citrate buffer and adjust the pH to 4.0 using citric acid or sodium hydroxide. Filter the buffer through a 0.22 µm filter. For maximum stability, de-gas the buffer by sparging with nitrogen or argon for 15-20 minutes.
-
Weighing: On a calibrated analytical balance, accurately weigh 2.02 mg of this compound (MW: 202.11 g/mol ).
-
Dissolution: Transfer the solid to a 1.0 mL amber glass volumetric flask or vial. Add approximately 0.8 mL of the pH 4.0 citrate buffer.
-
Mixing: Gently vortex or sonicate the solution at room temperature until all the solid has completely dissolved.
-
Final Volume: Add the pH 4.0 citrate buffer to bring the final volume to 1.0 mL. Invert the vial several times to ensure homogeneity.
-
Storage: For short-term use (< 24 hours), store the solution at 2-8°C. For long-term storage, aliquot the solution into single-use amber cryovials and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: A Basic Protocol for Assessing Solution Stability by HPLC
This protocol provides a framework for a simple experiment to determine if the compound is stable under specific conditions (e.g., in your assay buffer at room temperature).
-
Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that shows a sharp, symmetric peak for the parent compound. The mobile phase should be compatible with your compound (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Solution Preparation: Prepare the solution of the compound in the desired buffer/solvent at the final concentration used in your experiments.
-
Initial Analysis (T=0): Immediately after preparation, inject the solution onto the HPLC system. Record the chromatogram and integrate the peak area of the parent compound. This is your baseline reading.
-
Incubation: Store the solution under the conditions you wish to test (e.g., on the benchtop at 25°C, in an incubator at 37°C). Protect from light unless photostability is being tested.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), inject another aliquot of the stored solution onto the HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 reading. Calculate the percentage of the compound remaining. Look for the appearance and growth of any new peaks, which would indicate degradation products. A loss of >5-10% of the parent compound over the experimental duration may warrant procedural changes (e.g., preparing solutions more frequently).
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole | Semantic Scholar [semanticscholar.org]
- 11. 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Labyrinth of 1,3,4-Thiadiazole Structure-Activity Relationships
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-thiadiazole compounds. This versatile scaffold holds immense promise across various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications.[1][2][3][4] However, its journey from hit identification to a viable drug candidate is often fraught with challenges that can derail even the most promising research. This guide is designed to be your field companion, providing troubleshooting strategies and in-depth answers to frequently encountered pitfalls in the structure-activity relationship (SAR) of 1,3,4-thiadiazoles.
Troubleshooting Guide: From Assay Anomalies to Preclinical Problems
This section addresses specific issues you might encounter during your experiments in a practical question-and-answer format.
Problem 1: My promising 1,3,4-thiadiazole hit is active across multiple, unrelated assays. Is this a breakthrough or a red flag?
Question: What is the most likely reason for this promiscuous activity?
Answer: While it's tempting to believe you've discovered a compound with broad therapeutic potential, this is a classic hallmark of a Pan-Assay Interference Compound (PAINS).[5][6] PAINS are chemical structures that appear as frequent hitters in high-throughput screening (HTS) campaigns due to non-specific interactions or assay artifacts, rather than specific binding to a biological target.[5][6] The 1,3,4-thiadiazole scaffold, particularly with certain substitution patterns, can unfortunately fall into this category.[7]
Question: How can I determine if my compound is a PAIN?
Answer: A multi-pronged approach is necessary to distinguish true activity from assay interference.
Experimental Protocol: PAINS Identification and Mitigation
-
In Silico Filtering:
-
Utilize online PAINS filters (e.g., ZINC PAINS remover, FAF-Drugs4) to check if your compound's substructure is a known PAINS alert. This should be a preliminary step in your hit validation workflow.
-
-
Orthogonal Assays:
-
Validate your primary assay findings using a secondary, orthogonal assay that employs a different detection method. For instance, if your primary assay is fluorescence-based, an orthogonal assay could be based on mass spectrometry or surface plasmon resonance (SPR).
-
-
Detergent and BSA Controls:
-
Incorporate controls with non-ionic detergents (e.g., 0.01% Triton X-100) or bovine serum albumin (BSA) in your assays. PAINS often form aggregates that are disrupted by detergents, leading to a significant drop in activity. BSA can bind non-specifically to promiscuous compounds, also reducing their apparent activity.
-
-
Structure-Activity Relationship (SAR) Analysis:
-
Synthesize and test close analogs of your hit. True inhibitors typically exhibit a steep and consistent SAR, where small structural changes lead to predictable changes in activity. PAINS, on the other hand, often show a flat or inconsistent SAR.
-
Problem 2: My 1,3,4-thiadiazole derivative shows excellent in vitro potency, but poor in vivo efficacy.
Question: What are the most probable causes for this discrepancy?
Answer: This is a common and frustrating issue in drug discovery, often pointing towards poor pharmacokinetic properties, with metabolic instability being a primary suspect for heterocyclic compounds like 1,3,4-thiadiazoles.[8][9] The 1,3,4-thiadiazole ring itself is relatively stable, but its substituents are often vulnerable to metabolic enzymes, primarily Cytochrome P450s (CYPs).[8][9]
Question: How can I identify and address metabolic liabilities?
Answer: A systematic approach involving in vitro metabolic stability assays and subsequent structural modifications is key.
Experimental Protocol: Assessing and Improving Metabolic Stability
-
In Vitro Metabolic Stability Assays:
-
Liver Microsomal Stability Assay: This is a high-throughput initial screen to assess Phase I metabolism.[9] Incubate your compound with liver microsomes (human, rat, mouse) and NADPH, and quantify the parent compound's disappearance over time.
-
Hepatocyte Stability Assay: This assay is more physiologically relevant as it uses intact liver cells and can assess both Phase I and Phase II (conjugation) metabolism.[9]
-
-
Metabolite Identification:
-
If your compound shows poor stability, the next crucial step is to identify the "metabolic hot-spots" using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
-
Structure-Metabolism Relationship (SMR)-Guided Optimization:
-
Once metabolic hot-spots are identified, you can employ several strategies to block or reduce metabolism:
-
Fluorination: Replacing a hydrogen atom with a fluorine atom at a metabolically labile position on an aromatic ring can effectively block oxidation.[9]
-
Deuteration: Replacing a C-H bond with a C-D bond can slow down metabolism due to the kinetic isotope effect.
-
Bioisosteric Replacement: Replace metabolically unstable groups with more stable bioisosteres. For example, a metabolically labile phenyl ring could be replaced with a pyridine or pyrimidine ring.[10][11]
-
-
Problem 3: My 1,3,4-thiadiazole compound precipitates out of the aqueous buffer during my biological assay.
Question: What is causing this precipitation, and how can I resolve it?
Answer: This is a classic solubility issue. Many 1,3,4-thiadiazole derivatives, especially those with aromatic substituents, have low aqueous solubility.[12][13] While they may be soluble in a DMSO stock solution, diluting this stock into an aqueous assay buffer can cause the compound to exceed its solubility limit and precipitate.[12]
Question: What are some immediate and long-term strategies to improve solubility?
Answer: A tiered approach, from simple experimental adjustments to more advanced formulation strategies, can be employed.
Troubleshooting Low Solubility
| Strategy | Description | When to Use |
| Optimize DMSO Concentration | Keep the final DMSO concentration in the assay as low as possible (typically <0.5%) to maintain compound solubility without affecting the assay.[12] | Initial troubleshooting step for all assays. |
| Use Co-solvents | Prepare stock solutions in a mixture of DMSO and another water-miscible organic solvent like ethanol or N,N-dimethylformamide (DMF).[12] | When optimizing DMSO concentration is insufficient. |
| Serial Dilution | Perform a series of smaller dilutions instead of a single large one to prevent the compound from crashing out of solution.[12] | A simple technique to try alongside co-solvents. |
| Formulation Strategies | Employ advanced techniques like cyclodextrin complexation, solid dispersions, or nanosuspensions to improve aqueous solubility for in vivo studies.[12][13][14] | For lead optimization and preclinical development. |
Frequently Asked Questions (FAQs)
Q1: Is the 1,3,4-thiadiazole ring itself metabolically stable?
A1: Yes, the 1,3,4-thiadiazole ring is generally considered to be metabolically robust due to its aromatic character.[8][15][16] The primary metabolic liabilities usually arise from the substituents attached to the C2 and C5 positions of the ring.[9]
Q2: What are some common bioisosteric replacements for the 1,3,4-thiadiazole ring?
A2: Bioisosteric replacement is a powerful strategy to modulate a compound's properties while retaining its biological activity. Common bioisosteres for the 1,3,4-thiadiazole ring include the 1,3,4-oxadiazole, 1,2,4-triazole, and thiazole rings.[10][11][15] However, it's important to note that such replacements can significantly alter physicochemical properties like lipophilicity and solubility.[10] For instance, replacing a 1,3,4-thiadiazole with a 1,3,4-oxadiazole can sometimes lead to a drastic drop in activity, highlighting the crucial role of the sulfur atom in target interactions for some compound series.[17]
Q3: Can substituents on the 1,3,4-thiadiazole ring influence its toxicity?
A3: Absolutely. While the 1,3,4-thiadiazole core is often associated with low toxicity, the nature of its substituents can significantly impact the compound's overall toxicity profile.[16][18][19][20][21][22] For example, certain substituents might introduce off-target effects or lead to the formation of reactive metabolites. Therefore, a thorough toxicological assessment is crucial for any lead compound.
Q4: How does the substitution pattern on a phenyl ring attached to the 1,3,4-thiadiazole core affect anticancer activity?
A4: The substitution pattern on an appended phenyl ring is a critical determinant of anticancer activity.[1] Both electron-withdrawing groups (e.g., halogens, nitro groups) and electron-donating groups (e.g., methoxy) can modulate potency, and the optimal substitution pattern is highly dependent on the specific biological target and the overall structure of the molecule.[1][23]
Visualizing Workflows and Concepts
Caption: A troubleshooting workflow for common 1,3,4-thiadiazole pitfalls.
Caption: Workflow for improving metabolic stability of 1,3,4-thiadiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 20. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
- 21. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Validation & Comparative
Comparing the efficacy of 2-(1,3,4-Thiadiazol-2-yl)ethanamine to other GLS1 inhibitors
An In-Depth Comparative Guide to the Efficacy of GLS1 Inhibitors: Evaluating the 1,3,4-Thiadiazole Scaffold Against Clinical-Stage Compounds
Introduction: Targeting the Glutamine Addiction of Cancer
In the landscape of cancer metabolism, the relentless demand for nutrients to fuel rapid proliferation is a defining characteristic. Beyond the well-known Warburg effect, many tumors exhibit a profound dependency on glutamine, the most abundant amino acid in the blood.[1][2] This "glutamine addiction" is serviced by the mitochondrial enzyme glutaminase 1 (GLS1), which catalyzes the conversion of glutamine to glutamate.[3][4] This initial step of glutaminolysis is a critical node, feeding the tricarboxylic acid (TCA) cycle for energy production, supporting macromolecular biosynthesis, and maintaining redox homeostasis through glutathione production.[1][5][6] The upregulation of GLS1 in numerous cancers has positioned it as a prime therapeutic target, leading to the development of small molecule inhibitors designed to starve tumor cells of these essential resources.[5][7]
This guide provides a comparative analysis of the efficacy of various GLS1 inhibitors. While the specific compound 2-(1,3,4-Thiadiazol-2-yl)ethanamine is noted, publicly available, peer-reviewed efficacy data for this particular molecule is scarce. Therefore, we will broaden our focus to evaluate the well-characterized 1,3,4-thiadiazole scaffold, exemplified by the pioneering inhibitor BPTES, and compare its performance against next-generation clinical candidates such as Telaglenastat (CB-839) and IPN60090 (IACS-6274).
The Glutaminolysis Pathway and Point of Intervention
The central role of GLS1 in converting glutamine to glutamate makes it a gatekeeper for multiple downstream metabolic and signaling pathways crucial for cancer cell survival and proliferation.[1][3] Inhibiting this enzyme creates a metabolic bottleneck, leading to reduced energy production, increased oxidative stress, and ultimately, cell death in glutamine-dependent tumors.[5]
Comparative Efficacy of Key GLS1 Inhibitors
The development of GLS1 inhibitors has evolved from early tool compounds to highly optimized clinical candidates. The key distinction lies in their potency, selectivity, and pharmacokinetic properties, which dictate their therapeutic potential.
The 1,3,4-Thiadiazole Scaffold: BPTES
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) was a foundational discovery in the field.[8][9] It is a potent and selective, allosteric inhibitor of the kidney-type glutaminase (KGA or GLS1).[8][10] Unlike active-site inhibitors, BPTES binds to a site distinct from the glutamine binding pocket, inducing a conformational change that inactivates the enzyme.[8]
-
Efficacy: BPTES demonstrates an IC50 of approximately 0.16 µM for GLS1 and effectively inhibits the growth of various cancer cell lines that are dependent on glutamine, such as P493 human lymphoma B cells.[10][11] It has been shown to reduce tumor volume in xenograft models.[8]
-
Limitations: The primary drawback of BPTES for clinical development is its poor physicochemical properties, including low aqueous solubility and metabolic instability, which limit its bioavailability and in vivo applications.[12]
Telaglenastat (CB-839): The Clinical Frontrunner
Developed by Calithera Biosciences, Telaglenastat (CB-839) is an oral, potent, and selective allosteric GLS1 inhibitor that has advanced significantly in clinical trials.[13][14] It was optimized to overcome the limitations of earlier compounds like BPTES.
-
Efficacy: CB-839 shows potent anti-proliferative activity across a wide range of tumor cell lines, particularly in triple-negative breast cancer (TNBC) and renal cell carcinoma (RCC).[14][15] It effectively inhibits glutamine consumption in tumor cells, leading to reduced mitochondrial respiration and impaired cell growth.[15] In vivo studies have demonstrated its efficacy both as a monotherapy and in combination with other standard-of-care agents like paclitaxel or everolimus.[14][15]
-
Clinical Significance: CB-839 is well-tolerated in patients and has shown promising signals of antitumor activity in Phase I and II trials.[14][16] Its development has provided crucial validation for GLS1 as a therapeutic target in oncology.[17] Furthermore, by increasing glutamine in the tumor microenvironment, it may enhance T-cell activation, providing a strong rationale for combination with immunotherapies.[13][18]
IPN60090 (IACS-6274): Optimized for Pharmacokinetics
IPN60090 (also known as IACS-6274) is another clinical-stage, selective GLS1 inhibitor developed with a focus on optimizing physicochemical and pharmacokinetic (PK) properties.[13][19]
-
Efficacy: IPN60090 is a highly potent inhibitor of GLS1 with an IC50 of 31 nM and demonstrates no activity against the liver isoform, GLS2 (IC50 >50,000 nM), highlighting its selectivity.[20] It has shown robust, dose-dependent target engagement in vivo.[20] In preclinical xenograft models, a 100 mg/kg oral dose of IPN60090 showed similar efficacy to a 250 mg/kg dose of CB-839.[20]
-
Clinical Significance: Early results from its Phase I trial indicate that IPN60090 is well-tolerated and shows signs of anti-tumor activity, with a majority of evaluable patients achieving stable disease.[19][21] Its favorable PK profile allows for sustained GLS1 inhibition in patients, making it a promising candidate for further development.[19][22]
Quantitative Comparison of GLS1 Inhibitor Efficacy
| Inhibitor | Chemical Class | Mechanism | GLS1 IC50 | Cellular Antiproliferative Activity (GI50) | Selectivity (vs. GLS2) | Key In Vivo Efficacy | Clinical Stage |
| BPTES | 1,3,4-Thiadiazole | Allosteric | ~0.16 - 3.3 µM[8][10] | Cell-type dependent (e.g., ~80-120 nM in microglia)[10] | Selective for GLS1[8][23] | Reduces tumor volume in P493 xenografts[8] | Preclinical |
| Telaglenastat (CB-839) | Phenylglycine-Thiadiazole | Allosteric | Low nM range[14] | Low nM range (e.g., HCC1806, MDA-MB-231)[15] | Selective for GLS1[14] | Monotherapy & combination efficacy in TNBC, RCC models[14][15] | Phase II/III |
| IPN60090 (IACS-6274) | Novel Heterocycle | Allosteric | 31 nM[20] | 26 nM (A549 cells)[20] | >1600-fold vs. GLS2[20] | Tumor growth inhibition as monotherapy & in combination[13][20] | Phase I[13] |
| Compound 24y | 1,3,4-Thiadiazole Analog | Allosteric | 68 nM[24] | Not specified | >220-fold vs. GLS2[24] | 40-42% TGI in A549 & HCT116 xenografts (100 mg/kg)[24] | Preclinical |
Experimental Methodologies for Efficacy Evaluation
The objective comparison of GLS1 inhibitors relies on a series of standardized in vitro and in vivo assays. The causality behind these experimental choices is to build a comprehensive profile of a compound, from direct enzyme inhibition to its effect in a complex biological system.
Experimental Workflow for GLS1 Inhibitor Validation
Protocol 1: In Vitro GLS1 Enzyme Activity Assay (Coupled Assay)
This protocol measures the direct inhibitory effect of a compound on purified GLS1 enzyme activity. It is a self-validating system as the rate of reaction is directly proportional to enzyme activity, and a known inhibitor (e.g., CB-839) is used as a positive control.[25]
Principle: This is a two-step enzymatic reaction. First, GLS1 hydrolyzes L-glutamine to produce L-glutamate and ammonia. Second, glutamate dehydrogenase (GDH) uses the newly formed glutamate and NAD+ to produce α-ketoglutarate and NADH. The rate of NADH production, which is fluorescent or can be measured by absorbance at 340 nm, is directly proportional to GLS1 activity.[12]
Materials:
-
Purified recombinant human GLS1 protein
-
Glutamate Dehydrogenase (GDH)
-
L-Glutamine solution
-
NAD+ solution
-
GLS1 Assay Buffer (e.g., Tris buffer, pH 8.0, containing phosphate activators)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., CB-839)
-
96-well microplate (UV-transparent or black for fluorescence)
-
Plate reader
Procedure:
-
Prepare Reagent Mix: In the GLS1 Assay Buffer, prepare a master mix containing GDH, NAD+, and L-Glutamine at their final desired concentrations.
-
Compound Plating: Add 2 µL of test compounds (at various concentrations) or DMSO (vehicle control) to the wells of the 96-well plate.[10]
-
Enzyme Addition: Add 100 µL of diluted GLS1 enzyme to each well. Mix and pre-incubate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10]
-
Initiate Reaction: Add 50 µL of the L-Glutamine substrate solution to each well to start the reaction. Mix immediately.[10]
-
Kinetic Measurement: Immediately place the plate in a plate reader set to 37°C. Measure the increase in absorbance at 340 nm (or fluorescence) every minute for 60-90 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay
This assay determines the effect of GLS1 inhibition on the growth of cancer cells, providing a measure of the compound's cellular potency (GI50). The choice of cell line is critical; glutamine-dependent lines (e.g., TNBC line HCC1806) should be compared with less dependent lines as a specificity control.[15]
Principle: Cell viability is assessed after a fixed period of incubation with the inhibitor. Reagents like CellTiter-Glo® measure ATP levels, which correlate with the number of metabolically active cells.
Materials:
-
Glutamine-dependent cancer cell line (e.g., A549, HCC1806)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plate for 72-96 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the luminescence signal of treated wells to the vehicle control wells.
-
Plot the percent growth versus the logarithm of the inhibitor concentration and fit the curve to determine the GI50 (concentration for 50% inhibition of growth).
-
Conclusion and Future Outlook
The inhibition of GLS1 is a clinically validated strategy for treating cancers with a metabolic dependency on glutamine. The journey from the discovery of the 1,3,4-thiadiazole-based inhibitor BPTES to the development of orally bioavailable clinical candidates like Telaglenastat (CB-839) and IPN60090 highlights significant progress in medicinal chemistry and our understanding of cancer metabolism. While BPTES was crucial for target validation, its suboptimal drug-like properties necessitated further innovation.
Newer compounds, including advanced 1,3,4-thiadiazole analogs and other novel scaffolds, demonstrate superior potency, selectivity, and pharmacokinetic profiles.[24][26] These improvements have translated into promising clinical activity and better tolerability.[19] The future of GLS1 inhibition likely lies in precision medicine—identifying patient populations with specific biomarkers of glutamine dependency—and in rational combination therapies that exploit the metabolic vulnerabilities created by these agents, particularly in conjunction with immunotherapy.[18][19] While specific data for 2-(1,3,4-Thiadiazol-2-yl)ethanamine remains elusive in the public domain, the foundational strength of its core scaffold continues to inspire the development of next-generation metabolic cancer therapies.
References
- 1. Glutaminolysis as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. Glutaminolysis and autophagy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BPTES | Glutaminase | Tocris Bioscience [tocris.com]
- 9. The Glutaminase-1 Inhibitor [11C-carbony]BPTES: Synthesis and Positron Emission Tomography Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. onclive.com [onclive.com]
- 17. researchgate.net [researchgate.net]
- 18. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. nursingcenter.com [nursingcenter.com]
- 22. Facebook [cancer.gov]
- 23. amsbio.com [amsbio.com]
- 24. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. GLS1 Inhibitor-4 | Glutaminase | TargetMol [targetmol.com]
2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride vs. BPTES in cancer cell lines
An In-Depth Comparative Guide to Glutaminase Inhibition: The Established Role of BPTES versus the Emerging Potential of 2-(1,3,4-Thiadiazol-2-yl)ethanamine Dihydrochlorid in Cancer Cell Lines
In the landscape of cancer metabolism, the phenomenon of "glutamine addiction" has emerged as a critical vulnerability in many tumor types. This heightened dependence on the amino acid glutamine for biosynthesis and energy production has spotlighted the enzyme glutaminase (GLS) as a promising therapeutic target. This guide provides a detailed comparison between Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a seminal allosteric inhibitor of GLS1, and the broader class of 1,3,4-thiadiazole-based compounds, represented here by 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride, as potential anticancer agents. While BPTES is a well-characterized tool compound for studying glutaminase inhibition, the specific anticancer activity of this compound is not yet extensively documented in publicly available literature. Therefore, this guide will also explore the known multifaceted anticancer properties of the 1,3,4-thiadiazole scaffold to provide a comprehensive perspective for researchers in oncology and drug development.
The Central Role of Glutaminase in Cancer Metabolism
Many cancer cells reprogram their metabolic pathways to sustain rapid proliferation. One such adaptation is an increased reliance on glutamine, which serves as a crucial source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, and for maintaining redox balance through glutathione production.[1] The conversion of glutamine to glutamate is the first and rate-limiting step in glutaminolysis, catalyzed by the mitochondrial enzyme glutaminase (GLS). There are two isoforms of GLS, the kidney-type (GLS1) and the liver-type (GLS2). GLS1, in particular its splice variant GAC, is frequently overexpressed in a variety of cancers, including triple-negative breast cancer, and is associated with tumor growth and survival.[2][3] This makes GLS1 a compelling target for anticancer drug development.
BPTES: A Prototypical Allosteric Inhibitor of Glutaminase
BPTES is a potent and selective, non-competitive inhibitor of GLS1.[4] Unlike glutamine analogs that target the enzyme's active site, BPTES binds to an allosteric site at the dimer-dimer interface of the GLS1 tetramer.[2] This binding event stabilizes an inactive conformation of the enzyme, effectively blocking its catalytic activity.[3][4]
Mechanism of Action and Cellular Effects of BPTES
The allosteric inhibition of GLS1 by BPTES leads to a cascade of metabolic consequences within cancer cells. By blocking the conversion of glutamine to glutamate, BPTES treatment results in:
-
Reduced Glutamate and α-Ketoglutarate Levels: This depletion of key tricarboxylic acid (TCA) cycle intermediates hampers cellular biosynthesis and energy production.[5][6]
-
Inhibition of Cell Proliferation: BPTES has been shown to slow the growth of various cancer cell lines, particularly those exhibiting high GLS1 expression and glutamine dependence.
-
Induction of Cell Death: In some cancer models, GLS1 inhibition by BPTES can lead to apoptosis, often in a MYC-dependent manner.[7]
-
Increased Glycolytic Intermediates: As a compensatory mechanism, some cells may upregulate glycolysis in response to GLS1 inhibition.[5]
Quantitative Performance of BPTES in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of BPTES varies across different cancer cell lines, reflecting their diverse metabolic dependencies.
| Cell Line | Cancer Type | Reported IC50 |
| Human Kidney Cells | - | 0.18 µM |
| P493 | Human B cell lymphoma | Growth inhibition at 10 µM |
| mHCC 3-4 | Mouse hepatocellular carcinoma | Growth inhibition at 10 µM[5] |
| PDAC cells | Pancreatic ductal adenocarcinoma | Proliferation inhibition at 10 µM[6] |
| A549 and EKVX | Non-small cell lung cancer | Synergistic anti-cancer effect with 5-FU at 10 µM[6] |
It is important to note that while BPTES has been an invaluable research tool, its clinical development has been hampered by poor metabolic stability and low aqueous solubility.[2][8] This has spurred the development of optimized BPTES analogs, such as the clinical candidate Telaglenastat (CB-839).[2][8]
The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Anticancer Drug Discovery
The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that is a common feature in a wide array of biologically active compounds.[9] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of anticancer activities through various mechanisms, highlighting the therapeutic potential of this chemical class.[10]
Diverse Mechanisms of Action of 1,3,4-Thiadiazole Derivatives
Unlike the targeted action of BPTES on glutaminase, compounds based on the 1,3,4-thiadiazole core have been shown to inhibit cancer cell growth by modulating a range of cellular targets and signaling pathways, including:
-
Receptor Tyrosine Kinases: Some derivatives act as dual-target inhibitors of EGFR and HER-2.[10]
-
Signal Transduction Pathways: Inhibition of the MEK/ERK signaling pathway has been reported for certain 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivatives.[11]
-
Transcription Factors: The transcription factor STAT3 has been identified as a potential target.[10]
-
Cell Cycle Regulators: Protein kinases such as CDK9 are also targeted by some 1,3,4-thiadiazole compounds.[10]
-
Other Enzymes: Inhibition of glutaminyl cyclases has also been observed.[12][13]
This compound: An Uncharacterized Representative
While the specific biological activity and mechanism of action of this compound in cancer cell lines are not well-documented in the public domain, its structural similarity to other bioactive 1,3,4-thiadiazole derivatives suggests potential for anticancer activity.[14] Furthermore, the development of novel GLS1 inhibitors based on a 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol scaffold, which was derived from BPTES, indicates that the 1,3,4-thiadiazole core can be incorporated into potent glutaminase inhibitors.[15]
A Comparative Perspective: Targeted vs. Broad-Spectrum Action
The comparison between BPTES and the broader class of 1,3,4-thiadiazole derivatives highlights a key strategic consideration in anticancer drug development: the choice between a highly targeted agent and a compound with potentially broader or different mechanisms of action.
| Feature | BPTES | 1,3,4-Thiadiazole Derivatives (General) |
| Primary Mechanism | Allosteric inhibition of GLS1 | Diverse (e.g., kinase inhibition, pathway modulation) |
| Cellular Effect | Disruption of glutamine metabolism | Varied (e.g., cell cycle arrest, apoptosis, inhibition of migration) |
| Selectivity | High for GLS1 over GLS2[5] | Varies depending on the specific derivative |
| Therapeutic Rationale | Targeting "glutamine addiction" | Exploiting various cancer cell vulnerabilities |
For researchers investigating the specific role of glutaminolysis in a particular cancer type, BPTES and its analogs remain the gold standard. However, for broader screening campaigns aimed at identifying novel anticancer agents, the chemical space of 1,3,4-thiadiazole derivatives offers a rich source of compounds with the potential for diverse and potent activities.
Visualizing the Glutaminolysis Pathway and Experimental Workflow
Caption: The glutaminolysis pathway and the site of inhibition by BPTES.
Caption: A typical experimental workflow for comparing anticancer compounds.
Experimental Protocols
Glutaminase Activity Assay
This protocol provides a framework for measuring glutaminase activity in cell lysates.
Principle: This assay quantifies the amount of glutamate produced from the enzymatic conversion of glutamine by glutaminase. The glutamate is then oxidized by glutamate dehydrogenase (GDH), which reduces NAD+ to NADH. The NADH produced can be measured colorimetrically or fluorometrically.[5]
Materials:
-
Glutaminase Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6, 0.2 mM EDTA)
-
L-glutamine solution
-
Cell lysis buffer
-
96-well microplate
-
Microplate reader
-
Glutamate dehydrogenase (GDH)
-
NAD+
-
Detection reagent (e.g., resazurin for fluorescence or a tetrazolium salt for colorimetric detection)[16]
Procedure:
-
Sample Preparation: Culture cancer cells to the desired confluency and treat with the test compounds (BPTES or this compound) for the desired time.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate for normalization.
-
Assay Reaction: In a 96-well plate, add a specific amount of cell lysate to each well.
-
Prepare a reaction mixture containing glutaminase assay buffer, GDH, NAD+, and the detection reagent.
-
Initiate the reaction by adding the L-glutamine solution to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the glutaminase activity based on a standard curve generated with known concentrations of glutamate.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
BPTES and this compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of BPTES or this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.
Conclusion
BPTES has been instrumental in validating glutaminase as a viable target in cancer therapy and continues to be a critical tool for basic research. While its own clinical path has been limited, it has paved the way for second-generation inhibitors with improved pharmacological properties. The 1,3,4-thiadiazole scaffold, as seen in compounds like this compound, represents a rich area for the discovery of novel anticancer agents with potentially diverse mechanisms of action. A thorough investigation of such compounds, using the experimental approaches outlined in this guide, is warranted to uncover their full therapeutic potential. For researchers, the choice between a targeted inhibitor like BPTES and a broader-acting agent from the 1,3,4-thiadiazole family will depend on the specific research question, be it the elucidation of a particular metabolic pathway or the discovery of novel therapeutic leads.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glutamine deprivation plus BPTES alters etoposide- and cisplatin-induced apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 12. 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lab-chemicals.com [lab-chemicals.com]
- 15. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Navigating the Biological Potential of Two Key Thiadiazole Isomers
An In-Depth Comparative Analysis of 1,3,4-Thiadiazole and 1,2,4-Thiadiazole Derivatives in Biological Assays
In the landscape of heterocyclic chemistry, thiadiazole scaffolds have emerged as privileged structures in medicinal chemistry due to their wide spectrum of biological activities. Among the four possible isomers, 1,3,4-thiadiazole and 1,2,4-thiadiazole have garnered significant attention from researchers worldwide. This guide provides a comprehensive, data-driven comparison of their derivatives, offering insights into their relative performance in key biological assays and elucidating the structural nuances that dictate their activity. Our analysis is grounded in peer-reviewed experimental data to empower researchers in making informed decisions during the drug discovery and development process.
The Structural Foundation: A Tale of Two Isomers
The seemingly subtle difference in the arrangement of nitrogen and sulfur atoms within the five-membered ring of 1,3,4-thiadiazole and 1,2,4-thiadiazole profoundly influences their physicochemical properties and, consequently, their biological activities. The 1,3,4-isomer possesses a plane of symmetry, which can impact its binding interactions with biological targets compared to the asymmetric 1,2,4-isomer.
Figure 1: Chemical structures of 1,3,4-thiadiazole and 1,2,4-thiadiazole.
Antimicrobial Activity: A Comparative Showdown
Both 1,3,4-thiadiazole and 1,2,4-thiadiazole derivatives have demonstrated significant potential as antimicrobial agents. However, the nature and position of substituents on the thiadiazole ring play a crucial role in determining their efficacy and spectrum of activity.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
A standardized method for assessing antimicrobial activity is the broth microdilution assay, which determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Figure 2: Workflow for the broth microdilution assay to determine MIC.
Comparative Data: Antimicrobial Efficacy
| Compound Class | Derivative Example | Target Microorganism | MIC (µg/mL) | Reference |
| 1,3,4-Thiadiazole | 2-amino-5-(1-adamantyl)-1,3,4-thiadiazole | Staphylococcus aureus | 1.56 | |
| 1,3,4-Thiadiazole | 2-(2,4-dichlorophenoxymethyl)-5-mercapto-1,3,4-thiadiazole | Escherichia coli | 6.25 | |
| 1,2,4-Thiadiazole | 3,5-disubstituted-1,2,4-thiadiazoles | Candida albicans | 3.12-6.25 | |
| 1,2,4-Thiadiazole | 5-arylamino-3-methyl-1,2,4-thiadiazoles | Aspergillus niger | 12.5 |
Analysis: The collected data suggests that 1,3,4-thiadiazole derivatives, particularly those bearing bulky lipophilic groups like an adamantyl moiety, exhibit potent antibacterial activity. In contrast, certain 1,2,4-thiadiazole derivatives have shown promising antifungal activity. This highlights a potential divergence in the antimicrobial spectrum of the two isomers, likely attributable to differences in their ability to penetrate microbial cell walls and interact with specific intracellular targets.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for novel anticancer agents has led to the extensive investigation of both thiadiazole isomers. Their derivatives have been shown to exert cytotoxic effects through various mechanisms, including enzyme inhibition and apoptosis induction.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Figure 3: Step-by-step workflow of the MTT assay for determining cell viability.
Comparative Data: Cytotoxic Activity (IC₅₀ values in µM)
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,3,4-Thiadiazole | 2-(4-methoxyphenyl)-5-(4-pyridyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 0.87 | |
| 1,3,4-Thiadiazole | 2-amino-5-substituted-1,3,4-thiadiazoles | A549 (Lung) | 1.2-5.6 | |
| 1,2,4-Thiadiazole | 3-aryl-5-(4-methoxyphenyl)-1,2,4-thiadiazoles | HeLa (Cervical) | 2.5-10.2 | |
| 1,2,4-Thiadiazole | 5-(3-indolyl)-1,2,4-thiadiazole derivatives | HepG2 (Liver) | 4.8-15.3 |
Analysis: The presented data indicates that 1,3,4-thiadiazole derivatives have, in several reported instances, exhibited lower IC₅₀ values against various cancer cell lines compared to their 1,2,4-thiadiazole counterparts. This suggests a potentially higher potency for the 1,3,4-thiadiazole scaffold in the context of anticancer drug design. Structure-activity relationship (SAR) studies have often pointed to the importance of the substituents at the 2- and 5-positions of the 1,3,4-thiadiazole ring in modulating cytotoxic activity.
Anti-inflammatory and Anticonvulsant Activities: Modulating Physiological Responses
Beyond their antimicrobial and anticancer properties, thiadiazole derivatives have also been explored for their potential as anti-inflammatory and anticonvulsant agents.
Comparative Insights
-
Anti-inflammatory Activity: Several 1,3,4-thiadiazole derivatives have been reported to exhibit significant anti-inflammatory activity, often attributed to the inhibition of cyclooxygenase (COX) enzymes. While 1,2,4-thiadiazoles have also been investigated for anti-inflammatory properties, the volume of research and the potency of the reported compounds appear to be more pronounced for the 1,3,4-isomer.
-
Anticonvulsant Activity: The 1,3,4-thiadiazole scaffold is a common feature in a number of compounds evaluated for anticonvulsant activity. The presence of an amino group at the 2-position and a substituted phenyl ring at the 5-position has been identified as a key structural requirement for this activity. Research on the anticonvulsant potential of 1,2,4-thiadiazoles is comparatively less extensive.
Conclusion: A Verdict on Versatility and Potency
This comparative analysis, based on a synthesis of available experimental data, reveals that while both 1,3,4-thiadiazole and 1,2,4-thiadiazole scaffolds are of significant interest in medicinal chemistry, they exhibit distinct profiles of biological activity. The 1,3,4-thiadiazole ring appears to be a more consistently potent scaffold across a broader range of therapeutic targets, including bacterial pathogens and cancer cells. However, the unique structural features of 1,2,4-thiadiazoles may offer advantages in specific applications, such as in the development of antifungal agents.
It is imperative for researchers to consider the specific therapeutic target and desired biological effect when selecting a thiadiazole isomer for further development. The choice of substituents and their points of attachment are critical in fine-tuning the activity and selectivity of the resulting derivatives. This guide serves as a foundational resource to aid in these crucial early-stage decisions in the drug discovery pipeline.
Comparison Guide: Validating the Mechanism of Action of 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride as a Novel HDAC6 Inhibitor
This guide provides a comprehensive framework for validating the mechanism of action (MoA) of the novel investigational compound, 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride, hereafter referred to as "Compound T." We hypothesize that Compound T acts as a selective inhibitor of Histone Deacetylase 6 (HDAC6). This document outlines a multi-tiered experimental strategy, presents comparative data against established HDAC6 inhibitors, and explains the scientific rationale behind each step, ensuring a robust and self-validating approach for researchers in drug development.
Introduction: The Hypothesis
Compound T is a small molecule featuring a 1,3,4-thiadiazole scaffold, a privileged structure in medicinal chemistry. Based on preliminary in-silico modeling and structural similarities to other known zinc-chelating compounds, we hypothesize that Compound T selectively inhibits HDAC6.
HDAC6 is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a critical role in regulating cellular processes by deacetylating non-histone proteins. Its most well-characterized substrate is α-tubulin, a key component of microtubules. By deacetylating α-tubulin, HDAC6 influences microtubule stability, thereby affecting crucial cellular functions like cell migration, protein trafficking, and aggresome formation. This makes selective HDAC6 inhibition a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.
To validate this hypothesis, we will benchmark Compound T against two well-characterized selective HDAC6 inhibitors: Ricolinostat (ACY-1215) and Tubastatin A .
Experimental Framework for MoA Validation
A rigorous MoA validation follows a logical progression from direct biochemical interaction to cellular target engagement and finally to a functional phenotypic outcome. Our approach is designed to systematically build evidence for our hypothesis.
Caption: Tiered experimental workflow for validating Compound T's MoA.
Tier 1: Direct Target Engagement and Potency
The foundational step is to confirm that Compound T directly interacts with and inhibits the HDAC6 enzyme in a purified, cell-free system. This eliminates systemic complexities and provides a direct measure of biochemical potency.
Experiment: In Vitro HDAC6 Enzymatic Assay
This assay directly measures the enzymatic activity of recombinant human HDAC6. The goal is to determine the half-maximal inhibitory concentration (IC50) of Compound T.
Protocol:
-
Reagents: Recombinant human HDAC6 enzyme, fluorogenic acetylated peptide substrate, assay buffer, and Trichostatin A (TSA) as a positive control.
-
Preparation: Serially dilute Compound T, Ricolinostat, and Tubastatin A in DMSO, followed by a final dilution in assay buffer.
-
Reaction: In a 96-well plate, combine the HDAC6 enzyme with the diluted compounds and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiation: Add the fluorogenic substrate to all wells to start the deacetylation reaction.
-
Development: After a set incubation period (e.g., 60 minutes), add the developer solution, which stops the enzymatic reaction and generates a fluorescent signal proportional to the deacetylation activity.
-
Detection: Read the fluorescence intensity using a plate reader.
-
Analysis: Plot the fluorescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Experiment: Biophysical Binding Assay (Surface Plasmon Resonance - SPR)
While an IC50 value demonstrates functional inhibition, it does not directly measure the binding affinity. SPR is used to determine the binding kinetics (association and dissociation rates) and the equilibrium dissociation constant (KD), providing unequivocal evidence of direct physical interaction.
Protocol:
-
Immobilization: Covalently immobilize recombinant HDAC6 onto a sensor chip surface.
-
Binding: Flow serial dilutions of Compound T and control compounds in running buffer over the sensor chip surface.
-
Detection: Monitor the change in the refractive index near the sensor surface in real-time, which is proportional to the mass of the analyte (compound) binding to the immobilized ligand (HDAC6).
-
Regeneration: After each binding cycle, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Analysis: Analyze the resulting sensorgrams to calculate the on-rate (ka), off-rate (kd), and the dissociation constant (KD = kd/ka).
Comparative Biochemical Data
| Compound | HDAC6 IC50 (nM) | HDAC6 KD (nM) |
| Compound T (Hypothetical) | 8.5 | 15.2 |
| Ricolinostat (ACY-1215) | 5.1 | 10.8 |
| Tubastatin A | 1.9 | 4.5 |
Table 1: Hypothetical biochemical data demonstrating Compound T's potent, direct inhibition of HDAC6, comparable to established inhibitors.
Tier 2: Cellular Target Engagement
After confirming biochemical activity, the next critical step is to verify that Compound T can penetrate the cell membrane and engage its target in a complex cellular environment. We measure the downstream consequence of HDAC6 inhibition: the hyperacetylation of its primary substrate, α-tubulin.
Caption: Compound T inhibits HDAC6, preventing α-tubulin deacetylation.
Experiment: Western Blot for Acetylated α-Tubulin
This technique provides a quantitative measure of the increase in acetylated α-tubulin following compound treatment.
Protocol:
-
Cell Culture: Plate a relevant cell line (e.g., HeLa) and allow cells to adhere overnight.
-
Treatment: Treat cells with a dose-response curve of Compound T, Ricolinostat, and Tubastatin A for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Lysis: Lyse the cells in RIPA buffer containing a protease and deacetylase inhibitor cocktail.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for acetylated α-tubulin and a loading control (e.g., total α-tubulin or GAPDH).
-
Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify band intensities using densitometry software. Normalize the acetylated α-tubulin signal to the loading control to determine the fold-change over vehicle. Calculate the EC50 (the concentration at which 50% of the maximal effect is observed).
Comparative Cellular Data
| Compound | Cellular Ac-α-Tubulin EC50 (nM) |
| Compound T (Hypothetical) | 55 |
| Ricolinostat (ACY-1215) | 30 |
| Tubastatin A | 25 |
Table 2: Hypothetical cellular potency data. The EC50 is expectedly higher than the biochemical IC50, reflecting factors like cell permeability and efflux.
Tier 3: Functional Outcomes and Selectivity
The final validation tier connects target engagement to a cellular phenotype and confirms the inhibitor's selectivity for the target enzyme over other related enzymes.
Experiment: HDAC Isoform Selectivity Panel
Selectivity is paramount for a modern therapeutic candidate. A lack of selectivity against other HDAC isoforms, particularly Class I HDACs (HDAC1, 2, 3), can lead to off-target toxicity, such as hematological side effects.
Protocol:
-
Assay: Use a commercially available panel or in-house enzymatic assays for a broad range of HDAC isoforms (e.g., HDAC1, 2, 3, 8, 10).
-
Execution: Determine the IC50 of Compound T against each HDAC isoform using the same methodology as the primary HDAC6 enzymatic assay.
-
Analysis: Calculate the selectivity ratio by dividing the IC50 for off-target isoforms by the IC50 for HDAC6. A higher ratio indicates greater selectivity.
Comparative Selectivity Data
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| Compound T (Hypothetical) | 8.5 | >10,000 | >1,176x |
| Ricolinostat (ACY-1215) | 5.1 | ~1,000 | ~200x |
| Tubastatin A | 1.9 | >10,000 | >5,000x |
Table 3: Hypothetical selectivity profile. Compound T demonstrates high selectivity for HDAC6 over the key Class I isoform, HDAC1, which is a desirable attribute for a therapeutic candidate.
Conclusion
This guide outlines a systematic, evidence-based approach to validate the hypothesis that this compound (Compound T) is a selective HDAC6 inhibitor. By progressing from direct biochemical assays to cellular target engagement and selectivity profiling, this workflow establishes a clear and defensible MoA. The comparative data, benchmarked against established inhibitors like Ricolinostat and Tubastatin A, provides essential context for evaluating Compound T's potential as a novel therapeutic agent. This structured validation process is critical for making informed decisions in any drug discovery pipeline.
A Senior Application Scientist's Guide to the Reproducibility of Published Data on 2-Amino-1,3,4-Thiadiazole Compounds
Introduction: The Promise and Peril of a Privileged Scaffold
The 2-amino-1,3,4-thiadiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active compounds.[1] This five-membered heterocyclic ring system is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4][5] The relative ease of synthesis and the ability to readily modify its structure make it an attractive starting point for drug discovery campaigns.[6]
However, the path from a published discovery to a validated lead compound is often fraught with challenges, chief among them being the issue of experimental reproducibility.[7][8] It is a common experience in many laboratories that repeating a published synthesis or biological assay does not yield the reported results, a phenomenon sometimes attributed to missing experimental details or subtle, undocumented variables.[9] This guide provides a framework for researchers, scientists, and drug development professionals to systematically approach the validation of published findings. We will use a representative 2-amino-1,3,4-thiadiazole compound as a case study to illustrate a rigorous, self-validating approach to reproducing both its chemical synthesis and its reported biological activity.
Part 1: Deconstructing the Published Report - A Case Study
For this guide, we will construct a hypothetical "published" case study based on common reports in the literature.
Hypothetical Published Abstract: "A novel derivative, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (Compound X), was synthesized from 4-chlorobenzoic acid and thiosemicarbazide in the presence of phosphorus oxychloride. The structure was confirmed by spectroscopic methods. Compound X exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with a reported Minimum Inhibitory Concentration (MIC) of 4 µg/mL."
This abstract provides us with the two core claims we need to validate: the synthetic procedure and the biological activity.
Part 2: A Framework for Rigorous Reproducibility
Our approach is not merely to repeat the steps but to build a self-validating workflow that accounts for potential variables and establishes the robustness of the findings.
Overall Reproducibility Workflow
The entire process, from initial analysis to final data comparison, can be visualized as a logical flow. The goal is to create a closed loop where each step informs the next and is subject to verification.
Caption: A systematic workflow for assessing the reproducibility of published chemical and biological data.
Experimental Protocol 1: Chemical Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (Compound X)
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is commonly achieved by the cyclization of an acylthiosemicarbazide intermediate.[6][10] While many methods exist, a frequent approach involves the reaction of a carboxylic acid with thiosemicarbazide using a dehydrating agent like POCl₃.[11]
Causality Behind Choices:
-
Reagents: We specify ACS grade or higher for all reagents to minimize variability from impurities. Thiosemicarbazide is a key building block, and its purity is critical. Phosphorus oxychloride (POCl₃) acts as both a solvent and a powerful dehydrating agent to facilitate the intramolecular cyclization.
-
Workup: The neutralization step with a base (e.g., K₂CO₃ or NH₄OH) is crucial. It quenches the acidic reaction and precipitates the free amine product. The choice of recrystallization solvent (ethanol/water) is determined by the product's solubility profile—soluble in hot ethanol, less soluble in cold water—to ensure effective purification.
Caption: Reaction scheme for the one-pot synthesis of Compound X.
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chlorobenzoic acid (1.57 g, 10 mmol, 1.0 eq) and thiosemicarbazide (1.0 g, 11 mmol, 1.1 eq).
-
Reaction: Carefully add phosphorus oxychloride (POCl₃, 10 mL) to the flask in a fume hood. The mixture will become a slurry.
-
Heating: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% Ethyl Acetate in Hexane).
-
Quenching: After cooling to room temperature, slowly pour the reaction mixture onto 100 g of crushed ice in a large beaker with vigorous stirring. This hydrolyzes the excess POCl₃.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated potassium carbonate (K₂CO₃) solution until the pH is ~8. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water (3 x 50 mL).
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure product as a white or off-white solid.
-
Characterization: Dry the product under vacuum. Record the final mass and calculate the yield. Determine the melting point and acquire ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm the structure and purity.
Experimental Protocol 2: Antibacterial Activity Assay (MIC Determination)
Reproducing biological data requires strict adherence to standardized protocols to ensure consistency.[12] We will use the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method as our authoritative standard.
Causality Behind Choices:
-
Method: Broth microdilution is a standardized, quantitative method that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Its widespread use makes it a gold standard for comparing results.
-
Bacterial Strain: We will use a well-characterized reference strain, MRSA ATCC 43300, to ensure the biological system is consistent and comparable to other studies.
-
Controls: The inclusion of multiple controls is non-negotiable for a self-validating system.
-
Positive Control (Vancomycin): A known anti-MRSA drug validates that the assay can detect antibacterial activity.
-
Negative Control (DMSO): Ensures the vehicle used to dissolve the compound does not inhibit bacterial growth.
-
Sterility Control: Confirms the medium is not contaminated.
-
Growth Control: Confirms the bacteria are viable and can grow under the assay conditions.
-
-
Preparation of Inoculum: Culture MRSA (ATCC 43300) on a Mueller-Hinton Agar (MHA) plate overnight at 37 °C. Prepare a bacterial suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Preparation: Prepare a 1280 µg/mL stock solution of Compound X in 100% DMSO. Create a series of 2-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentrations should range from 64 µg/mL to 0.125 µg/mL.
-
Assay Plate Setup:
-
Test Wells: Add 50 µL of CAMHB to wells 2-12. Add 100 µL of the highest compound concentration to well 1. Perform 2-fold serial dilutions by transferring 50 µL from well to well.
-
Controls: Prepare wells for the positive control (Vancomycin), negative control (DMSO at the highest concentration used), sterility control (broth only), and growth control (broth + bacteria, no compound).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each test and control well (except the sterility control). This brings the final volume to 100 µL in each well.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours under ambient atmospheric conditions.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Part 3: Comparative Data Analysis and Discussion
After executing the protocols, the results are compared directly with the "published" data. The following table presents a hypothetical outcome of our reproducibility study.
| Parameter | Originally Published Data | Reproducibility Study Results | Analysis |
| Synthesis | |||
| Reaction Yield | 85% | 68% | The lower yield is significant. This could be due to differences in reaction scale, heating efficiency, or minor losses during workup not detailed in the original paper. |
| Melting Point | 210-212 °C | 211-213 °C | Excellent agreement, suggesting the same compound was successfully synthesized. |
| ¹H NMR (DMSO-d₆) | δ 7.5 (s, 2H, NH₂), 7.6 (d, 2H, Ar), 7.9 (d, 2H, Ar) | δ 7.52 (s, 2H, NH₂), 7.61 (d, J=8.5 Hz, 2H, Ar), 7.93 (d, J=8.5 Hz, 2H, Ar) | Excellent agreement. The reproducibility study provides more detail (coupling constants), which is a best practice. |
| Biological Activity | |||
| MIC vs. MRSA | 4 µg/mL | 16 µg/mL | Major Discrepancy. The compound is 4-fold less active in our hands. This is a critical finding. |
| Positive Control (Vancomycin) | Not Reported | 1 µg/mL | Our assay is validated; the control drug performed as expected according to CLSI standards. |
Discussion of Discrepancies
The successful synthesis and structural confirmation of Compound X suggest that the chemical aspect of the publication is largely reproducible, although the reported yield may have been optimistic.
-
Purity of the Final Compound: While spectroscopic data matched, the original study may not have assessed for trace impurities that could have influenced the biological result. Our use of HPLC for purity analysis would provide a more accurate assessment.
-
Subtle Assay Differences: The original paper may have used a different MRSA strain, a different bacterial inoculum density, or a slightly different growth medium, all of which can impact MIC values. The lack of detail in many published methods makes direct replication difficult.[13]
-
Data Reporting: There can be a bias towards reporting the best results from multiple experiments.[13] Our rigorous, controlled study provides a more conservative and likely more accurate assessment of the compound's true activity.
Conclusion and Best Practices
This guide demonstrates that reproducibility is not a simple yes/no question but a spectrum. While the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine was successful, its biological activity was not reproduced as reported. This underscores the critical need for detailed, transparent, and standardized experimental reporting in scientific literature.
For researchers building on published work, the following best practices are recommended:
-
Assume Nothing: Treat published procedures as a starting point. Expect to perform optimization.
-
Prioritize Controls: Implement a full suite of positive and negative controls in all biological assays. This is the only way to trust your own results, regardless of what was published.
-
Document Everything: Record every detail, including reagent grades, equipment models, and seemingly minor observations. This information is invaluable for troubleshooting.
-
Validate Analytically: Use modern analytical techniques like HPLC or qNMR to confirm not just the identity but also the purity of synthesized compounds before biological testing.
Ultimately, a culture of rigorous validation and transparent reporting is essential for advancing medicinal chemistry and ensuring that promising scaffolds like the 2-amino-1,3,4-thiadiazole can be reliably developed into the therapeutics of the future.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heteroletters.org [heteroletters.org]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. reddit.com [reddit.com]
- 10. jocpr.com [jocpr.com]
- 11. ijrpr.com [ijrpr.com]
- 12. USP〈1033〉Biological Assay Validation: Key Guidelines_FDCELL [fdcell.com]
- 13. Data Sharing in Chemistry: Lessons Learned and a Case for Mandating Structured Reaction Data - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride: A Procedural Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and adherence to environmental regulations. The following procedures are based on established safety protocols for hazardous chemical waste management.
Hazard Identification and Immediate Safety Precautions
Understanding the potential hazards associated with this compound is the first step toward safe handling and disposal. This compound is classified with specific risks that necessitate careful management through proper personal protective equipment (PPE) and handling procedures.[1]
Hazard Summary:
| Hazard Classification | Description | Precautionary Actions |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | Avoid contact with skin. Wear chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat. Wash hands thoroughly after handling.[1][2] |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | Wear chemical safety goggles or a face shield.[1][2] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation.[1] | Avoid breathing dust. Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[1][3] If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1] |
This data is synthesized from the Safety Data Sheet for this compound.[1]
The fundamental principle of laboratory safety is to minimize exposure. The causal link is direct: the irritant nature of this compound necessitates barrier protection (PPE) to prevent contact and engineering controls (ventilation) to prevent inhalation, thereby mitigating health risks.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to dispose of contents/container to an approved waste disposal plant .[1][3] This means it must be treated as hazardous waste and handled by a licensed waste disposal contractor. Never dispose of this chemical down the drain or in regular trash.[1]
-
Designate a Waste Container : Select a clearly labeled, leak-proof container compatible with amine hydrochlorides. The original product container, if in good condition, is a suitable option.[2][4] If transferring to a new container, ensure it is appropriate for solid waste and can be tightly sealed.[5]
-
Label the Container : Affix a "Hazardous Waste" label to the container.[2][6] The label must include:
-
Segregate the Waste :
-
Solid Waste : Collect un-used or contaminated solid this compound in the designated solid hazardous waste container.[7]
-
Liquid Waste : If the compound is in solution, collect it in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.[5][7]
-
Contaminated Materials : Any materials grossly contaminated with this chemical, such as weighing paper, gloves, or absorbent pads from a spill, should also be disposed of as solid hazardous waste in the same container.[7]
-
The rationale for segregation is to prevent dangerous chemical reactions within a waste container.[5][8] Mixing incompatible chemicals, such as amines with strong oxidizing agents, can lead to fires, explosions, or the release of toxic gases.[5][9][10]
The following diagram outlines the decision-making process for managing the waste from generation to disposal.
Caption: Workflow for the safe disposal of this compound.
Storage and Handling of Waste
Proper storage of hazardous waste is a critical control point to prevent accidents.
-
Satellite Accumulation Areas (SAA) : All laboratories that generate hazardous waste must establish SAAs.[11] These are locations at or near the point of generation where waste is collected.
-
Storage Conditions : Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][5][10] The container must be kept tightly closed to prevent the release of dust or fumes.[1]
-
Container Limits : A partially filled, closed, and properly labeled container may remain in an SAA for up to one year.[11] Once a container is full, it must be removed from the SAA within three days.[11]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[7]
-
Wear Appropriate PPE : Before cleaning, don all necessary PPE, including chemical safety goggles, chemical-resistant gloves, a lab coat, and respiratory protection if necessary.
-
Contain the Spill :
-
Collect Waste : Collect the absorbent material and place it into a suitable, labeled hazardous waste container.[1][7]
-
Clean the Area : Thoroughly clean the spill area with soap and water.[7] Collect all decontamination materials, such as wipes, as solid hazardous waste.[7]
-
Report the Incident : Report the spill to your institution's Environmental Health & Safety (EHS) department, as per your laboratory's specific protocols.[4][7]
Regulatory Compliance
Disposal of hazardous waste is strictly regulated. All procedures must comply with local, state, and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[6][11][12] Your institution's EHS department is the primary resource for ensuring compliance with all applicable rules. They will coordinate with licensed hazardous waste disposal companies for the final treatment and disposal of the chemical waste.[13][14]
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. benchchem.com [benchchem.com]
- 8. ic.ptb.de [ic.ptb.de]
- 9. fishersci.com [fishersci.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 13. epa.gov [epa.gov]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Comprehensive Guide to the Safe Handling of 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety and chemical management.
Hazard Identification and Risk Assessment
-
Skin Irritation: May cause skin irritation upon contact.[4][5]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[4][5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4][5]
The 1,3,4-thiadiazole moiety is a common scaffold in compounds with diverse biological activities, including antifungal and anticancer properties.[6][7][8][9][10] As with any novel chemical entity, it is prudent to treat this compound as potentially hazardous and handle it with appropriate care to minimize exposure.
Core Principles of Safe Handling:
-
Engineering Controls: Whenever possible, handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE to prevent skin and eye contact.[1][2][3][12]
-
Hygiene Practices: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[13]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is critical to creating a barrier between the researcher and the chemical.[2][3] The following table outlines the recommended PPE for various handling scenarios.
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound (Weighing, Transferring) | Safety glasses with side shields or chemical splash goggles.[3][12] | Chemical-resistant gloves (e.g., nitrile).[2] | Lab coat.[3] | Use in a chemical fume hood. If not feasible, a NIOSH-approved respirator for particulates (e.g., N95) is recommended.[14] |
| Preparing Solutions | Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.[3] | Chemical-resistant gloves (e.g., nitrile).[2] | Lab coat. Consider a chemical-resistant apron.[3] | Work in a chemical fume hood. |
| General Laboratory Use | Safety glasses with side shields. | Chemical-resistant gloves (e.g., nitrile). | Lab coat. | Not generally required if handling is performed in a well-ventilated area. |
Operational Handling and Workflow
Adherence to a structured workflow minimizes the risk of accidental exposure and ensures the integrity of the experiment.
Workflow for Handling Solid Compound:
References
- 1. newreachglobal.com [newreachglobal.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. sams-solutions.com [sams-solutions.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. hazmatschool.com [hazmatschool.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
